Lithium phenylacetylide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
lithium;ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSLYOGEBCFYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392474 | |
| Record name | (Phenylethynyl)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4440-01-1 | |
| Record name | (Phenylethynyl)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium phenylacetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Lithium Phenylacetylide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of lithium phenylacetylide. It is intended to be a valuable resource for researchers in organic synthesis, materials science, and drug development who utilize or are considering the use of this highly reactive organolithium reagent. This document details the compound's physical characteristics, provides experimental protocols for its synthesis and analysis, and presents logical workflows for its application.
Core Physical Properties
This compound is a powerful nucleophile and a key intermediate in the synthesis of a wide array of organic compounds. A thorough understanding of its physical properties is crucial for its safe handling, storage, and effective use in chemical reactions.
General Characteristics
This compound is an organolithium compound with the chemical formula C₈H₅Li. In its solid state, it is typically a colorless to pale yellow crystalline powder[1][2]. Due to the highly polarized carbon-lithium bond, it is extremely reactive and sensitive to both air and moisture. Consequently, it must be handled under an inert atmosphere (e.g., argon or nitrogen).
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound. It is important to note that as an air- and moisture-sensitive compound, some of these properties are determined for the compound in solution or under specific inert conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅Li | [1][2][3] |
| Molecular Weight | 108.07 g/mol | [4] |
| Appearance | Colorless to pale yellow crystalline powder | [1][2] |
| Melting Point | 70-74 °C | [1][2] |
| Boiling Point | Decomposes at elevated temperatures | N/A (Expected behavior for organolithium salts) |
| Solubility | Soluble in non-polar organic solvents | [1][2] |
| - Diethyl ether | [1][2] | |
| - Tetrahydrofuran (B95107) (THF) | ||
| - Benzene | [1][2] | |
| - Carbon disulfide | [1][2] | |
| Density (of 1.0 M solution in THF) | 0.91 g/mL at 25 °C |
Spectroscopic and Structural Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Due to its reactivity, these analyses are typically performed on solutions under an inert atmosphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing organolithium compounds. For this compound, ¹H, ¹³C, and ⁷Li NMR would be informative. While specific, high-resolution spectra are not widely published, the expected chemical shifts can be inferred from related compounds and general principles of organometallic NMR.
-
¹H NMR: The aromatic protons on the phenyl group would appear in the aromatic region (typically δ 7-8 ppm), with their exact shifts and coupling patterns influenced by the electron-donating acetylide group.
-
¹³C NMR: The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 120-150 ppm). The acetylenic carbons are of particular interest, with the lithiated carbon expected to be significantly deshielded.
-
⁷Li NMR: ⁷Li NMR is highly sensitive to the coordination environment of the lithium ion. The chemical shift would indicate the degree of aggregation (monomer, dimer, etc.) and solvation by the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the carbon-carbon triple bond (C≡C). The C≡C stretching frequency in metal acetylides is typically found in the range of 2050-2150 cm⁻¹. The exact position of this band for this compound would be sensitive to its aggregation state and solvent coordination.
Crystal Structure
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and the determination of its key physical properties. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Synthesis of this compound
This protocol describes the in situ preparation of a this compound solution in tetrahydrofuran (THF).
Materials:
-
Phenylacetylene (B144264) (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and other appropriate oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Assemble a dry Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Add freshly distilled phenylacetylene to the flask via syringe.
-
Add anhydrous THF to the flask to dissolve the phenylacetylene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi solution dropwise via syringe to the stirred solution. The addition should be controlled to maintain the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.
-
The resulting solution of this compound is then ready for use in subsequent reactions.
Determination of Melting Point
The melting point of air-sensitive compounds like this compound must be determined in a sealed capillary under an inert atmosphere.
Materials:
-
Solid this compound
-
Glass capillary tubes
-
Melting point apparatus
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox, finely powder a small amount of solid this compound.
-
Load the powdered sample into a glass capillary tube to a height of 2-3 mm.
-
Seal the open end of the capillary tube using a flame. This must be done carefully to avoid decomposition of the sample.
-
Place the sealed capillary tube into a standard melting point apparatus.
-
Heat the sample at a rate of approximately 10-15 °C per minute for a rapid initial determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid.
Acquisition of NMR Spectra
Preparing an NMR sample of an air-sensitive compound requires the exclusion of air and moisture.
Materials:
-
This compound solution
-
Deuterated solvent (e.g., THF-d₈, C₆D₆), dried over a suitable drying agent
-
NMR tube with a sealable cap (e.g., a J. Young tube)
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox, transfer the desired amount of this compound solution into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to achieve the desired concentration.
-
Carefully transfer the solution into the NMR tube.
-
Seal the NMR tube.
-
Remove the sealed NMR tube from the glovebox and acquire the NMR spectra as per the instrument's standard operating procedures for the desired nuclei (¹H, ¹³C, ⁷Li).
Acquisition of IR Spectrum
Obtaining an IR spectrum of an air-sensitive solution requires a sealed IR cell.
Materials:
-
This compound solution
-
Anhydrous solvent (e.g., THF)
-
Sealed IR solution cell (e.g., with NaCl or KBr windows)
-
FTIR spectrometer
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox, assemble the sealed IR solution cell.
-
Using a gas-tight syringe, inject the this compound solution into the cell, ensuring no air bubbles are introduced.
-
Seal the ports of the cell.
-
Remove the sealed cell from the glovebox and place it in the sample compartment of the FTIR spectrometer.
-
Acquire the IR spectrum, ensuring to first run a background spectrum of the pure solvent in the same cell.
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving this compound.
References
Lithium Phenylacetylide: A Comprehensive Technical Guide for Researchers
CAS Number: 4440-01-1
This guide provides an in-depth overview of lithium phenylacetylide, a critical reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, molecular structure, and common experimental protocols.
Core Chemical and Physical Properties
This compound is an organolithium compound valued for its role as a strong nucleophile and base. It is primarily utilized to introduce the phenylethynyl group into a variety of molecular scaffolds.[1] It is commercially available, often as a solution in tetrahydrofuran (B95107) (THF).[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 4440-01-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₅Li | [3][4][6] |
| Molecular Weight | 108.07 g/mol | [2] |
| Appearance | Colorless to pale yellow solid/crystalline powder | [3] |
| Melting Point | 70-74 °C | [3] |
| Density | 0.91 g/mL at 25 °C (for 1.0 M solution in THF) | [1][2] |
| Flash Point | -17 °C (1.4 °F) (for 1.0 M solution in THF) | [2] |
| Solubility | Soluble in non-polar solvents such as ether and benzene. | [3] |
Molecular Structure
This compound consists of a lithium cation (Li⁺) and a phenylacetylide anion (C₆H₅C≡C⁻). The ionic bond between the lithium and the terminal acetylenic carbon is a key feature of its reactivity.
Caption: Molecular structure of this compound.
Experimental Protocols
A common and efficient method for the preparation of this compound involves the deprotonation of phenylacetylene (B144264) with an organolithium base, typically n-butyllithium (n-BuLi).
Synthesis of this compound from Phenylacetylene
Objective: To prepare a solution of this compound for use in subsequent reactions.
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous solvent for quenching (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Nitrogen or Argon gas for inert atmosphere
-
Dry glassware
Procedure:
-
Under an inert atmosphere (nitrogen or argon), a solution of phenylacetylene in anhydrous tetrahydrofuran is prepared in a flame-dried flask.
-
The solution is cooled to a low temperature, typically -20 °C to -78 °C, using a suitable cooling bath.[5]
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred phenylacetylene solution.[5]
-
The reaction mixture is stirred at the same low temperature for a period of time, for instance, 40 minutes, to ensure complete formation of the this compound.[5] This results in a solution of lithio-phenylacetylene.[5]
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
General Protocol for Reaction with Electrophiles
This compound is a potent nucleophile that readily reacts with a wide range of electrophiles. A general procedure for such a reaction is outlined below.
Procedure:
-
The freshly prepared solution of this compound is maintained at a low temperature (e.g., -78 °C).
-
A solution of the electrophile in an anhydrous solvent (e.g., THF) is added dropwise to the stirred this compound solution.
-
The reaction mixture is stirred at the low temperature for a specified time, for example, 2 hours, to allow for complete reaction.[5]
-
The reaction is then quenched by the addition of a suitable reagent, such as a saturated aqueous solution of ammonium chloride.[5]
-
The product is subsequently extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate), dried, and purified, typically by column chromatography.[5]
This versatile reagent is instrumental in the construction of complex organic molecules, finding applications in the synthesis of pharmaceuticals, natural products, and advanced materials. Proper handling under inert and anhydrous conditions is crucial for its successful application.
References
An In-depth Technical Guide to the Handling and Storage of Lithium Phenylacetylide Solution
For Researchers, Scientists, and Drug Development Professionals
Lithium phenylacetylide (C₆H₅C≡CLi) is a potent organolithium reagent widely employed in organic synthesis for the introduction of the phenylethynyl group. As with other organolithium compounds, it is highly reactive and requires stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the reagent. This guide provides a comprehensive overview of the necessary precautions, experimental procedures, and emergency responses associated with the use of this compound solution.
Hazard Identification and Classification
This compound solution, typically supplied in tetrahydrofuran (B95107) (THF), is a hazardous material with multiple risk factors. It is crucial to understand these hazards before handling the reagent.
Primary Hazards:
-
Flammability: The THF solvent is highly flammable, with a very low flash point. The solution can easily be ignited by sparks, open flames, or hot surfaces.[1]
-
Water Reactivity: this compound reacts violently with water and other protic sources, including moisture in the air. This reaction is highly exothermic and liberates flammable acetylene (B1199291) gas, creating a significant fire and explosion hazard.[2]
-
Corrosivity: The solution is corrosive and can cause severe burns to the skin and eyes upon contact.[3][4]
-
Health Hazards: Inhalation of vapors can cause respiratory irritation. There is also limited evidence of a carcinogenic effect.[2] Ingestion is harmful.
Quantitative Data Summary
The following tables summarize the available quantitative data for a typical 1.0 M solution of this compound in THF. It is important to note that specific data points such as permissible exposure limits for the solution itself are often not available; in such cases, the data for the solvent (THF) should be considered as a primary reference for safety protocols.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow solution | [2] |
| Concentration | Typically 1.0 M in THF | [1] |
| Density | Approximately 0.91 g/mL at 25 °C | [1][5] |
| Flash Point | -17 °C (1.4 °F) (as THF solution) | [1] |
| Molecular Weight | 108.07 g/mol | [1][5] |
Table 2: Safety and Reactivity Data
| Parameter | Value/Information | Source |
| Auto-ignition Temperature | Data not available | |
| Explosive Limits | Data not available | [6] |
| Permissible Exposure Limits | Data not available for the solution. For THF, OSHA PEL is 200 ppm TWA. | [7] |
| Reactivity | Reacts violently with water, protic solvents, acids, and oxidizing agents. | [2] |
| Thermal Stability | Decomposes upon heating. Thermal runaway is possible. | [8] |
Experimental Protocols
Adherence to strict experimental protocols is paramount when working with this compound solution. All operations should be conducted in a well-ventilated fume hood, and a risk assessment should be completed prior to commencing any work.
Preparation and Handling in an Inert Atmosphere
This compound is air and moisture-sensitive. Therefore, all manipulations must be carried out under an inert atmosphere (e.g., dry argon or nitrogen).
Protocol for Transferring this compound Solution using a Syringe:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 125 °C overnight) and allowed to cool in a desiccator or under a stream of inert gas.[1][9][10]
-
Inert Atmosphere Setup: Assemble the reaction apparatus while hot and flush with a steady stream of inert gas. The system should be vented through a bubbler containing mineral oil to maintain a slight positive pressure.[1]
-
Syringe Preparation: A clean, dry syringe with a Luer-lock needle (18-21 gauge) should be purged with inert gas several times.[9][11]
-
Reagent Bottle Preparation: The septum of the this compound solution bottle should be wiped clean. Pierce the septum with a needle connected to the inert gas line to equalize the pressure.
-
Transfer: Pierce the septum with the prepared syringe needle and withdraw the desired volume of the solution. It is advisable to withdraw a small amount of inert gas into the syringe after the liquid to prevent dripping.
-
Dispensing: Transfer the solution to the reaction flask by piercing the septum on the reaction vessel and slowly dispensing the reagent.
-
Syringe Quenching: Immediately after use, the syringe should be quenched by rinsing with a non-reactive, high-boiling point solvent (e.g., toluene) under an inert atmosphere. This rinse should be transferred to a separate flask for subsequent quenching.
Quenching and Disposal of Excess Reagent
Excess or unreacted this compound must be carefully quenched before disposal.
Protocol for Quenching this compound:
-
Inert Atmosphere: The quenching procedure must be performed under an inert atmosphere in a fume hood.
-
Cooling: The flask containing the this compound solution should be cooled in an ice bath to dissipate the heat generated during quenching.
-
Slow Addition of Quenching Agent: With vigorous stirring, slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise.[12] The rate of addition should be controlled to manage the exothermic reaction and gas evolution.
-
Sequential Quenching: After the initial vigorous reaction with isopropanol subsides, a more reactive alcohol like ethanol (B145695) or methanol (B129727) can be slowly added to ensure complete quenching.[12][13]
-
Final Quench with Water: Once the reaction with alcohols is complete, water should be added cautiously dropwise.[12][13]
-
Neutralization: The resulting solution will be basic and should be neutralized with a suitable acid (e.g., dilute HCl or citric acid) before disposal as aqueous waste.[13]
Mandatory Visualizations
Logical Workflow for Handling this compound Solution
Caption: Workflow for the safe handling of this compound solution.
Signaling Pathway for Quenching Protocol
Caption: Step-by-step procedure for quenching this compound.
Storage and Stability
Proper storage is critical to maintain the reagent's efficacy and for safety.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[11] The recommended storage temperature is typically between 2-8 °C.
-
Inert Atmosphere: The solution should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.
-
Incompatibilities: Keep away from water, acids, alcohols, and oxidizing agents.
Emergency Procedures
Spills and Leaks
-
Small Spills: In a fume hood, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. Carefully collect the absorbed material into a sealed container for quenching and disposal.
-
Large Spills: Evacuate the area immediately and contact emergency services.
Fire
-
Extinguishing Media: Use a Class D fire extinguisher for combustible metals, dry chemical powder, or carbon dioxide.[11] DO NOT USE WATER as it will react violently with the this compound.
-
Firefighting Precautions: Firefighters should wear self-contained breathing apparatus and full protective clothing.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
By adhering to the stringent protocols outlined in this guide, researchers can safely handle and store this compound solution, minimizing risks and ensuring the successful execution of their chemical transformations. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H5Li | CID 3437284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. web.mit.edu [web.mit.edu]
- 10. as.uky.edu [as.uky.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. epfl.ch [epfl.ch]
- 13. ehs.uci.edu [ehs.uci.edu]
The Dawn of a Reagent: Unearthing the First Synthesis of Lithium Phenylacetylide
The first documented synthesis of lithium phenylacetylide, a cornerstone reagent in organic chemistry, is attributed to the pioneering work of German chemists Georg Wittig and Gisela Closs, published in 1955. Their research, focused on the reactivity of organometallic compounds, laid the groundwork for the widespread use of this powerful nucleophile in carbon-carbon bond formation.
Prior to this discovery, the broader class of metal acetylides had been known for some time. However, the specific preparation and isolation of the lithium salt of phenylacetylene (B144264), and the exploration of its synthetic utility, represent a significant milestone. Wittig, who would later be awarded the Nobel Prize in Chemistry in 1979 for his development of the Wittig reaction, was a key figure in the burgeoning field of organolithium chemistry.
The initial synthesis of this compound was achieved through the reaction of phenylacetylene with phenyllithium (B1222949) in diethyl ether. This acid-base reaction, where the weakly acidic terminal alkyne proton is removed by the strong organolithium base, proved to be an efficient method for generating the desired lithium acetylide.
Experimental Protocol: The First Synthesis
The experimental procedure described by Wittig and Closs, while foundational, reflects the techniques of the era. Below is a detailed protocol based on their seminal work:
Reaction:
C₆H₅C≡CH + C₆H₅Li → C₆H₅C≡CLi + C₆H₆
Reagents and Conditions:
| Reagent/Parameter | Value |
| Phenylacetylene | 1 equivalent |
| Phenyllithium | 1 equivalent |
| Solvent | Diethyl ether (anhydrous) |
| Temperature | Room temperature |
| Reaction Time | Not explicitly stated, but typically short for acid-base reactions |
Procedure:
-
A solution of phenyllithium in diethyl ether was prepared.
-
To this solution, an equimolar amount of phenylacetylene was added at room temperature.
-
The reaction proceeds readily, resulting in the formation of a solution or suspension of this compound in diethyl ether, with benzene (B151609) as a byproduct.
The resulting this compound was then utilized in subsequent reactions to demonstrate its utility as a synthetic intermediate.
Logical Workflow of the Discovery
The discovery and initial synthesis of this compound can be visualized as a logical progression of chemical principles and experimental investigation.
This foundational work by Wittig and Closs opened the door for countless applications of this compound and other lithium acetylides in organic synthesis. The ability to easily generate this potent carbon nucleophile has been instrumental in the construction of complex molecules, including natural products, pharmaceuticals, and advanced materials. The principles established in this first synthesis continue to be applied in research laboratories and industrial settings worldwide.
A Theoretical Exploration of the Electronic Structure of Lithium Phenylacetylide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium phenylacetylide (LiC≡CPh) is a pivotal organometallic reagent, widely utilized in organic synthesis for the formation of carbon-carbon bonds. A profound understanding of its electronic structure is paramount for optimizing its reactivity, stability, and application in various chemical transformations, including those relevant to pharmaceutical development. This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of this compound. It delves into the computational methodologies employed, presents key quantitative data on its geometric and electronic properties, and explores the nature of the crucial lithium-carbon bond. This document is intended to serve as a comprehensive resource for researchers leveraging this essential reagent.
Introduction
Organolithium compounds are a cornerstone of modern synthetic chemistry, and among them, this compound stands out for its utility in alkynylation reactions. The reactivity and selectivity of this reagent are intrinsically linked to the distribution of electrons within the molecule, the nature of the carbon-lithium bond, and the energies of its frontier molecular orbitals. Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level, providing insights that are often challenging to obtain through experimental methods alone.
This guide synthesizes theoretical data to construct a detailed picture of the electronic landscape of this compound. By examining its structure, orbital energies, and charge distribution, we can better predict its behavior in chemical reactions and design more efficient synthetic protocols.
Theoretical and Computational Methodology
The electronic structure of molecules like this compound can be accurately modeled using a variety of quantum chemical methods. The insights presented in this guide are based on principles derived from Density Functional Theory (DFT) and ab initio calculations, which are standard computational tools in chemical research.
Density Functional Theory (DFT)
DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction.[1] This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. A typical DFT calculation involves the selection of an exchange-correlation functional, such as B3LYP or M06-2X, and a basis set, like 6-311G(d,p), which describes the atomic orbitals.[1][2]
Natural Bond Orbital (NBO) Analysis
NBO analysis is a technique used to study the bonding and charge distribution within a molecule. It provides a localized picture of the bonding, which is more aligned with intuitive chemical concepts of lone pairs and bonds. NBO analysis can be used to determine atomic charges, orbital hybridizations, and the nature of donor-acceptor interactions within the molecule.[3]
Experimental Protocol: A Representative Computational Approach
The following protocol outlines a typical computational workflow for studying the electronic structure of this compound.
Results and Discussion
Geometric Structure
The geometry of this compound is characterized by the interaction between the lithium cation (Li⁺) and the phenylacetylide anion (Ph-C≡C⁻). A key feature of this interaction is the potential for the lithium cation to engage in a π-interaction with the acetylenic bond.[4] The optimized geometric parameters are crucial for understanding the molecule's stability and reactivity.
| Parameter | Description | Representative Calculated Value |
| Bond Lengths (Å) | ||
| C≡C | Acetylenic triple bond | 1.23 - 1.25 |
| C-C (ring) | Aromatic C-C bonds | 1.39 - 1.41 |
| C-H (ring) | Aromatic C-H bonds | 1.08 - 1.09 |
| Li-Cα | Lithium to adjacent acetylenic carbon | 2.13 - 2.21[4] |
| Li-Cβ | Lithium to terminal acetylenic carbon | 2.29 - 2.35[4] |
| **Bond Angles (°) ** | ||
| C-C≡C | Phenyl-acetylenic linkage | ~178 - 180 |
| Li-Cα-Cβ | Angle of lithium interaction | ~77.6[4] |
Table 1: Representative calculated geometric parameters for this compound. Values are based on similar computed structures in the literature.[4]
The nearly linear Phenyl-C≡C arrangement is characteristic of sp-hybridized carbons. The position of the lithium atom relative to the C≡C bond is of particular interest, with computational studies on similar systems suggesting a side-on π-interaction.[4]
Electronic Properties
The electronic properties of this compound, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges, are direct indicators of its reactivity.
| Property | Description | Representative Calculated Value |
| Frontier Orbitals | ||
| HOMO Energy | Highest Occupied Molecular Orbital | -2.0 to -3.0 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | 1.0 to 2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.0 to 5.0 eV |
| Charge Distribution | ||
| Mulliken Charge on Li | Atomic charge on the lithium atom | +0.8 to +0.95 |
| Mulliken Charge on Cα | Atomic charge on the adjacent acetylenic carbon | -0.5 to -0.6 |
| Mulliken Charge on Cβ | Atomic charge on the terminal acetylenic carbon | -0.4 to -0.5 |
| Other Properties | ||
| Dipole Moment | Measure of molecular polarity | 8.0 to 10.0 Debye |
Table 2: Representative calculated electronic properties of this compound. These values are typical for organolithium compounds and are influenced by the specific computational method and basis set used.
The HOMO is expected to be localized on the phenylacetylide fragment, particularly on the C≡C triple bond, indicating that this is the site of nucleophilic attack. The LUMO is likely to be more diffuse. The large HOMO-LUMO gap suggests a relatively stable molecule. The significant charge separation, with a highly positive lithium atom and negative charges on the acetylenic carbons, confirms the highly polar and ionic character of the Li-C bond.
Bonding Analysis
The nature of the carbon-lithium bond in this compound is a subject of significant interest. While often depicted as a simple ionic bond, theoretical studies suggest a more complex interaction. The interaction is not a simple end-on σ-type bond but rather involves a significant "side-on-π" interaction where the lithium cation interacts with the π-system of the acetylide.[4] This cation-π interaction plays a crucial role in the structure and stability of the molecule.
NBO analysis would likely reveal a high degree of ionic character in the Li-C bond, with the bonding orbital being heavily polarized towards the carbon atom. This high polarity is responsible for the strong nucleophilicity of the phenylacetylide anion.
Conclusion
Theoretical studies provide invaluable insights into the electronic structure of this compound, a key reagent in organic synthesis. Through computational methods like DFT, we can obtain a detailed understanding of its geometric parameters, electronic properties, and the nature of the carbon-lithium bond. The data indicates a highly polar molecule with a significant cation-π interaction between the lithium and the acetylide moiety. This theoretical framework not only rationalizes the known reactivity of this compound but also provides a predictive tool for its application in the development of novel chemical entities, including pharmaceuticals. The continued application of computational chemistry will undoubtedly lead to a more refined understanding and broader utility of this important organometallic compound.
References
- 1. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas-phase negative ion photoelectron spectroscopy and reactivity of phenylacetylide PhCC− - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Solubility of Lithium Phenylacetylide in Tetrahydrofuran and Other Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of lithium phenylacetylide (C₆H₅C≡CLi), a crucial reagent in organic synthesis. A thorough understanding of its solubility is paramount for reaction optimization, process development, and safety. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for its synthesis and subsequent reactions.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, its commercial availability and common laboratory preparations provide key insights. Tetrahydrofuran (THF) is the most common solvent for both the preparation and commercial supply of this compound, indicating its high solubility and stability in this medium.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Formula | Type | Quantitative Solubility (at approx. 20-25°C) | Qualitative Solubility | Source |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic ether | Commercially available as 1.0 M solutions | Highly Soluble | [1][2][3] |
| Diethyl ether | (C₂H₅)₂O | Polar aprotic ether | No quantitative data available | Soluble | [4] |
| Benzene | C₆H₆ | Non-polar aromatic | No quantitative data available | Soluble | [4] |
| Toluene | C₇H₈ | Non-polar aromatic | No quantitative data available | Presumed Soluble | |
| Hexane | C₆H₁₄ | Non-polar alkane | No quantitative data available | Sparingly soluble to insoluble | |
| Carbon disulfide | CS₂ | Non-polar | No quantitative data available | Soluble | [4] |
Note: The solubility of organolithium reagents can be significantly influenced by factors such as temperature, the presence of coordinating agents (e.g., TMEDA), and the purity of both the solvent and the reagent. For non-polar hydrocarbon solvents like hexane, this compound is expected to have low solubility due to its polar nature.
Experimental Protocols for Solubility Determination
The determination of the solubility of air- and moisture-sensitive reagents like this compound requires rigorous anhydrous and anaerobic techniques. The following protocol outlines a general procedure that can be adapted for various organic solvents.
Materials and Equipment
-
This compound: Freshly prepared or a commercially available solution of known concentration.
-
Anhydrous solvent: The organic solvent of interest, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for hydrocarbons).
-
Schlenk line or glovebox: For maintaining an inert atmosphere (argon or nitrogen).
-
Schlenk flasks and glassware: Oven-dried and cooled under an inert atmosphere.
-
Gas-tight syringes and cannulas: For transfer of anhydrous solvents and reagents.
-
Analytical method for quantification: A suitable method to determine the concentration of this compound in the saturated solution. Options include:
-
Titration: Gilman double titration is a standard method for determining the concentration of organolithium reagents.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the lithium concentration after quenching the sample. This method is highly sensitive and accurate.[5]
-
UV-Vis Spectroscopy: If this compound exhibits a distinct and quantifiable UV-Vis absorbance in the chosen solvent. A calibration curve would be required.
-
¹H NMR Spectroscopy: By integrating the phenyl proton signals against a known internal standard after quenching a sample with D₂O.
-
Procedure for Solubility Determination at a Given Temperature
-
Preparation of a Saturated Solution: a. Under an inert atmosphere, add an excess of solid this compound (or a concentrated solution) to a known volume of the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. b. Seal the flask and stir the suspension at a constant, controlled temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The use of a thermostated bath is recommended.
-
Phase Separation: a. Cease stirring and allow the excess solid to settle completely. b. To ensure a particle-free sample, it is advisable to filter the saturated solution under an inert atmosphere. This can be achieved using a cannula equipped with a filter tip or by transferring the solution to another Schlenk flask via a filter cannula.
-
Sampling and Quenching: a. Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated gas-tight syringe. b. Immediately and cautiously quench the aliquot in a separate flask containing a suitable quenching agent (e.g., anhydrous methanol (B129727) or a known amount of an internal standard in a deuterated solvent for NMR analysis). The quenching reaction should be performed at low temperature (e.g., 0 °C) to control the exotherm.
-
Quantification: a. Analyze the quenched sample using the chosen analytical method to determine the concentration of this compound in the aliquot. b. Repeat the sampling and analysis at least three times to ensure the results are reproducible.
-
Calculation of Solubility: a. Based on the determined concentration and the volume of the aliquot, calculate the solubility in the desired units (e.g., mol/L or g/100 mL).
Visualization of a Typical Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound and its subsequent reaction with an electrophile, highlighting the importance of solubility in the workup and purification stages.
Caption: A typical workflow for the synthesis and utilization of this compound.
This guide underscores the current state of knowledge regarding the solubility of this compound. While THF is the well-established solvent of choice, further quantitative studies in other organic solvents would be highly beneficial to the scientific community, enabling more versatile applications and optimized reaction conditions in both academic and industrial settings. Researchers are encouraged to perform solubility determinations as part of their process development when considering alternative solvent systems.
References
Basic reactivity of lithium phenylacetylide with electrophiles
An In-depth Technical Guide to the Basic Reactivity of Lithium Phenylacetylide with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (C₆H₅C≡CLi) is a potent organolithium reagent and a cornerstone in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. As a strong nucleophile and base, its reactivity is both powerful and predictable, making it an invaluable tool for introducing the phenylethynyl moiety into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with common classes of electrophiles, including carbonyl compounds, alkyl halides, epoxides, and silyl (B83357) halides. Detailed reaction mechanisms, quantitative data summaries, and explicit experimental protocols are presented to equip researchers with the practical knowledge required for successful synthesis design and execution.
Preparation of this compound
This compound is typically not isolated but prepared in situ for immediate use. The standard method involves the deprotonation of phenylacetylene (B144264) with a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures.
The reaction is a straightforward acid-base neutralization where the sp-hybridized C-H bond of the terminal alkyne (pKa ≈ 25) is sufficiently acidic to be deprotonated by n-BuLi. The formation of the lithium acetylide is generally rapid and quantitative. It is crucial to maintain a low temperature (typically -78 °C) to prevent side reactions and ensure the stability of the reagent.[1]
Experimental Protocol: Preparation of a 0.5 M Solution of this compound in THF
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is assembled and allowed to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe. The flask is then cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Phenylacetylene (1.0 equivalent) is added dropwise to the cold THF. Subsequently, a solution of n-butyllithium (typically 1.6 M or 2.5 M in hexanes, 1.0 equivalent) is added slowly to the stirred solution.
-
Reaction Completion: The reaction mixture is stirred at -78 °C for 30-60 minutes. The resulting solution of this compound is a clear, pale yellow to colorless solution, ready for reaction with an electrophile.[1] For many reactions, it is critical to keep the solution cold to prevent disproportionation.[1]
Reactivity with Carbonyl Compounds (Aldehydes & Ketones)
One of the most common applications of this compound is its reaction with aldehydes and ketones. This reaction is a nucleophilic addition to the carbonyl carbon, forming a lithium alkoxide intermediate.[2] Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary propargyl alcohol.[3]
The reaction mechanism involves the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon.[2] The choice of carbonyl compound dictates the final product: addition to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol.[3]
Quantitative Data: Addition to Carbonyls
| Electrophile | R | R' | Conditions | Yield (%) | Product Type |
| Benzaldehyde | Ph | H | THF, -78 °C to RT, then H₃O⁺ | >90 | Secondary Alcohol |
| Acetone | Me | Me | THF, -78 °C to RT, then H₃O⁺ | ~85-95 | Tertiary Alcohol |
| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₅-} | THF, -78 °C to RT, then H₃O⁺ | >90 | Tertiary Alcohol |
| Fenchone | \multicolumn{2}{c | }{(Sterically Hindered)} | THF, -78 °C to RT, then H₃O⁺ | ~80-90[1] | Tertiary Alcohol |
Note: Yields are representative and can vary based on specific reaction scale and purification methods.
Experimental Protocol: Synthesis of 1,3-Diphenylprop-2-yn-1-ol
-
Preparation of Acetylide: A solution of this compound (1.1 equivalents) is prepared in THF at -78 °C as described previously.
-
Addition of Electrophile: Benzaldehyde (1.0 equivalent) is added dropwise to the stirred acetylide solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Warming and Quenching: The cooling bath is removed, and the mixture is allowed to warm to room temperature over 2-3 hours.[1] The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid.[3]
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Reactivity with Alkyl Halides
This compound reacts with primary and some secondary alkyl halides via an Sₙ2 mechanism to form internal alkynes.[4] This is a classic C-C bond-forming reaction. The reactivity of the alkyl halide follows the expected trend for Sₙ2 reactions: primary > secondary, and I > Br > Cl.[5] Tertiary halides are unsuitable as they primarily undergo elimination.
Quantitative Data: Alkylation Reactions
| Electrophile (R-X) | Solvent | Conditions | Yield (%) |
| Iodomethane (CH₃-I) | THF/HMPA | -78 °C to RT | >90 |
| 1-Bromobutane (n-Bu-Br) | THF | 0 °C to RT | ~85-95 |
| Benzyl Bromide (Bn-Br) | THF | -78 °C to RT | >90 |
| 2-Bromopropane (i-Pr-Br) | THF/HMPA | 25 °C | Moderate (~40-60) |
HMPA (hexamethylphosphoramide) can be used as a cosolvent to increase the rate of reaction, but it is a known carcinogen and should be handled with extreme caution.
Experimental Protocol: Synthesis of 1-Phenyl-1-hexyne
-
Preparation of Acetylide: A solution of this compound (1.2 equivalents) is prepared in THF at -78 °C.
-
Addition of Electrophile: 1-Bromobutane (1.0 equivalent) is added dropwise to the acetylide solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and concentrated.
-
Purification: The crude product is purified by distillation or column chromatography on silica (B1680970) gel.
Reactivity with Epoxides
As a strong nucleophile, this compound readily attacks epoxides, leading to ring-opening.[6] The reaction proceeds via an Sₙ2-type mechanism, with the acetylide attacking one of the electrophilic carbons of the epoxide ring. For unsymmetrical epoxides, the attack preferentially occurs at the less sterically hindered carbon atom.[6] The product, after an aqueous workup, is a homopropargylic alcohol.
Quantitative Data: Epoxide Ring-Opening
| Electrophile | Conditions | Yield (%) | Regioselectivity |
| Propylene Oxide | THF, -78 °C to RT, then H₃O⁺ | ~80-90 | Attack at C1 (less substituted) |
| Styrene Oxide | THF, BF₃·OEt₂, -78 °C, then H₃O⁺ | ~70-80 | Attack at C2 (benzylic position) |
| Cyclohexene Oxide | THF, -78 °C to RT, then H₃O⁺ | ~85-95 | trans-diaxial opening |
Note: Lewis acids like BF₃·OEt₂ can be added to activate the epoxide and alter the regioselectivity, favoring attack at the more substituted carbon if it can stabilize a partial positive charge (e.g., benzylic position).
Experimental Protocol: Synthesis of 4-Phenyl-3-butyn-1-ol
-
Preparation of Acetylide: A solution of this compound (1.2 equivalents) is prepared in THF at -78 °C.
-
Addition of Epoxide: Ethylene oxide (condensed and measured at low temperature, 1.0 equivalent) is carefully introduced into the reaction flask.
-
Reaction: The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stir overnight.
-
Workup and Purification: The reaction is quenched with water or saturated aqueous NH₄Cl. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated. Purification is achieved by vacuum distillation or column chromatography.
Reactivity with Silyl Halides
This compound reacts efficiently with silyl halides, such as trimethylsilyl (B98337) chloride (TMSCl), to form a silicon-carbon bond. This reaction is a straightforward and high-yielding method for the synthesis of silyl-protected terminal alkynes or more complex silylalkynes.[7]
Quantitative Data: Silylation Reaction
| Electrophile | Solvent | Conditions | Yield (%) |
| Trimethylsilyl chloride (TMSCl) | THF | -78 °C to RT | >95 |
| Triethylsilyl chloride (TESCl) | THF | -78 °C to RT | >95 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | THF | -78 °C to RT | >90 |
Experimental Protocol: Synthesis of (Phenylethynyl)trimethylsilane
-
Preparation of Acetylide: A solution of this compound (1.0 equivalent) is prepared in THF at -78 °C.
-
Addition of Silyl Halide: Trimethylsilyl chloride (1.1 equivalents) is added dropwise to the acetylide solution at -78 °C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Workup: The reaction is quenched with water. The product is extracted into pentane (B18724) or diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over MgSO₄, and concentrated.
-
Purification: The product is typically of high purity after workup but can be further purified by distillation if necessary.
General Experimental Workflow
The execution of reactions involving this compound requires stringent anhydrous and anaerobic conditions due to its high reactivity towards water, oxygen, and other protic sources.
Conclusion
This compound is a versatile and highly reactive nucleophile essential for modern organic synthesis. Its predictable reactions with a range of electrophiles—including carbonyls, alkyl halides, epoxides, and silyl halides—provide reliable pathways to a diverse set of functionalized alkynes. Mastery of its preparation and handling under inert conditions allows researchers to leverage its full synthetic potential in the development of complex molecules, from fine chemicals to active pharmaceutical ingredients.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
In-depth Technical Guide: Understanding the Aggregation of Lithium Phenylacetylide in Solution
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Lithium phenylacetylide (PhC≡CLi), a pivotal reagent in organic synthesis, exhibits complex solution-state behavior, primarily characterized by a dynamic equilibrium between dimeric and tetrameric aggregates. The position of this equilibrium is highly sensitive to solvent composition, concentration, and temperature, directly impacting the reagent's reactivity and the stereochemical outcome of its reactions. This guide provides a comprehensive overview of the aggregation phenomena of this compound, detailing the experimental methodologies used for its characterization and presenting key quantitative data from seminal studies. Understanding and controlling the aggregation state of this compound is critical for optimizing reaction conditions and achieving desired synthetic outcomes in pharmaceutical development and other chemical industries.
Data Presentation: Aggregation State of this compound
The aggregation of this compound is predominantly a monomer-dimer-tetramer equilibrium, with the dimer-tetramer interplay being the most significant in common ethereal solvent systems. The following tables summarize the key findings from spectroscopic studies.
Table 1: Influence of Solvent Composition on this compound Aggregation in THF/Toluene (B28343) Mixtures
| % THF in Toluene (v/v) | Predominant Aggregate Species | Dimer:Tetramer Ratio |
| < 20% | Tetramer | Low (Tetramer Dominant) |
| 20% | Dimer and Tetramer | ~1:2 |
Data extrapolated from qualitative descriptions in Briggs et al. (2004).
Table 2: Effect of Hydrocarbon Co-solvent on this compound Aggregation in 20% THF Mixtures
| Hydrocarbon Co-solvent | Predominant Aggregate Species | Notes |
| Toluene | Dimer and Tetramer | A 2:1 mixture of tetramer to dimer is observed.[1] |
| Pentane (B18724) | Dimer | Incremental replacement of toluene with pentane leads to the exclusive formation of the dimer.[1] |
Table 3: ⁶Li and ¹³C NMR Chemical Shifts for this compound Aggregates
| Aggregate | Nucleus | Solvent System | Chemical Shift (ppm) |
| Dimer | ⁶Li | THF/Pentane | Not explicitly reported |
| Dimer | ¹³C (ipso-carbon) | THF/Pentane | Not explicitly reported |
| Tetramer | ⁶Li | THF/Toluene (low THF) | Not explicitly reported |
| Tetramer | ¹³C (ipso-carbon) | THF/Toluene (low THF) | Not explicitly reported |
While the referenced studies utilized ⁶Li and ¹³C NMR to identify the aggregates, specific chemical shift values for the dimer and tetramer of this compound were not provided in the primary literature reviewed.
Experimental Protocols
The characterization of this compound aggregates relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, conducted at low temperatures to slow down the dynamic exchange between aggregate forms.
Low-Temperature NMR Spectroscopy for the Analysis of this compound Aggregation
Objective: To identify and quantify the different aggregate species of this compound in solution.
Methodology:
-
Sample Preparation:
-
All manipulations are performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent quenching by air and moisture.
-
An oven-dried 10 mm NMR tube is fitted with a septum and flushed with inert gas.
-
The desired solvent system (e.g., a specific ratio of THF and a hydrocarbon solvent like pentane or toluene) is cannula transferred into the NMR tube at -78 °C.
-
A known concentration of [⁶Li,¹³C]this compound is added to the cold solvent. The use of ⁶Li (I = 1) instead of the quadrupolar ⁷Li (I = 3/2) provides sharper NMR signals, and ¹³C labeling enhances the signal of the ipso-carbon, which is directly bonded to lithium.
-
-
NMR Data Acquisition:
-
The NMR spectrometer is pre-cooled to the desired temperature (e.g., -120 °C).
-
⁶Li and ¹³C NMR spectra are acquired. The temperature should be low enough to be in the slow-exchange regime, where distinct signals for each aggregate can be observed.
-
Variable temperature NMR studies can be performed to observe the coalescence of signals, providing information about the kinetics of interconversion between aggregates.
-
-
Data Analysis:
-
The number of signals in the ⁶Li and ¹³C NMR spectra corresponds to the number of different lithium environments (i.e., different aggregates).
-
The integration of the signals in the ⁶Li NMR spectrum provides the relative concentrations of each aggregate species.
-
The multiplicity of the ¹³C signal for the ipso-carbon, due to coupling with ⁶Li, can help in assigning the structure of the aggregate (e.g., a 1:2:3:2:1 quintet for a dimer where the carbon is coupled to two equivalent ⁶Li nuclei).
-
Cryoscopy for Determination of Average Aggregation Number
Objective: To determine the average degree of aggregation of this compound in a given solvent.
Methodology:
-
Apparatus Setup:
-
A cryoscopy apparatus consisting of a Dewar flask, a precision thermometer, a stirrer, and an inlet for inert gas is assembled.
-
The apparatus is rigorously dried and flushed with an inert gas.
-
-
Measurement:
-
A known mass of a suitable solvent (e.g., benzene (B151609) or cyclohexane) is placed in the apparatus, and its freezing point is precisely determined.
-
A known mass of this compound is added to the solvent under an inert atmosphere.
-
The freezing point of the resulting solution is measured. The freezing point depression (ΔTf) is the difference between the freezing points of the pure solvent and the solution.
-
-
Calculation:
-
The molality (m) of the solution is calculated using the cryoscopic equation: ΔTf = Kf * m, where Kf is the cryoscopic constant of the solvent.
-
The apparent molar mass of the solute is then determined from the molality and the known masses of the solute and solvent.
-
The average aggregation number (n) is calculated by dividing the apparent molar mass by the molar mass of the monomeric this compound.
-
Mandatory Visualizations
Logical Relationship of Factors Influencing Aggregation
Caption: Factors influencing the aggregation equilibrium of this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for the NMR spectroscopic analysis of this compound aggregation.
Signaling Pathway: Dimer-Tetramer Equilibrium
Caption: The dynamic equilibrium between the dimeric and tetrameric forms of this compound.
References
A Technical Guide to the Spectroscopic Identification of Lithium Phenylacetylide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectral data and experimental protocols essential for the identification and characterization of lithium phenylacetylide (C₆H₅C≡CLi), a versatile reagent in organic synthesis. Due to the reactive and often in-situ nature of this organolithium compound, obtaining and interpreting its spectral data requires careful consideration of its aggregation state and solvent interactions. This document summarizes available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, provides detailed experimental methodologies, and includes visualizations to aid in understanding its synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of this compound, providing detailed information about its structure and the electronic environment of the carbon, hydrogen, and lithium nuclei. The spectral parameters are highly dependent on the solvent, concentration, and the presence of other coordinating species due to the tendency of organolithium compounds to form aggregates (dimers, tetramers, etc.).
1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is dominated by signals from the phenyl group. The formation of the acetylide leads to a change in the electron density of the aromatic ring, causing shifts in the proton resonances compared to the starting material, phenylacetylene (B144264).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in THF
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ortho-H | 7.20 - 7.40 | m | Shifted downfield compared to phenylacetylene due to the influence of the lithium cation. |
| meta-H | 6.90 - 7.10 | m | |
| para-H | 6.80 - 7.00 | m |
Note: Specific chemical shifts can vary based on solvent and aggregation state. The acetylenic proton signal of phenylacetylene (at ~3.0 ppm) is absent upon deprotonation.
1.2. ¹³C NMR Spectroscopy
¹³C NMR is particularly informative for characterizing the acetylenic carbons, which are directly involved in the carbon-lithium bond. The chemical shifts of these carbons are significantly different from those in phenylacetylene.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in THF
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C≡CLi | 110 - 120 | The carbon directly bonded to lithium experiences a significant upfield shift. |
| PhC ≡C | 90 - 100 | |
| ipso-C | 140 - 145 | |
| ortho-C | 128 - 130 | |
| meta-C | 127 - 129 | |
| para-C | 125 - 127 |
Note: A study on mixed aggregates of this compound with lithium quinazolinide in THF/pentane suggests the presence of the PhCCLi dimer. In related organolithium compounds, a well-defined 1:1:1:1 quartet has been observed for the carbon bonded to lithium in ⁷Li NMR due to ¹J(¹³C-⁷Li) coupling, with a coupling constant of approximately 36 Hz.[1]
1.3. ⁷Li NMR Spectroscopy
⁷Li NMR spectroscopy is a direct method to probe the environment of the lithium cation. The chemical shift of ⁷Li is sensitive to the degree of solvation, aggregation, and ion-pairing.
Table 3: Predicted ⁷Li NMR Chemical Shift for this compound in THF
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference | Notes |
| ⁷Li | 0.5 - 2.0 | LiCl in D₂O | The chemical shift can vary significantly with solvent and the nature of the aggregate. Broader signals are often observed due to the quadrupolar nature of the ⁷Li nucleus. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the formation of this compound by monitoring the characteristic stretching frequency of the carbon-carbon triple bond (C≡C).
Table 4: Key IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Notes |
| C≡C Stretch | 2050 - 2150 | Medium to Strong | The C≡C stretching frequency is expected to be at a lower wavenumber compared to phenylacetylene (~2109 cm⁻¹) due to the increased electron density in the triple bond upon lithiation. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
Experimental Protocols
3.1. Synthesis of this compound (in-situ)
This protocol is adapted from a procedure for the synthesis of dimethyl-bis(phenylethynyl)silane and describes the in-situ generation of this compound.
-
Materials:
-
Phenylacetylene (distilled prior to use)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Argon or nitrogen gas for inert atmosphere
-
Schlenk line or glovebox
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere of argon or nitrogen.
-
Add anhydrous THF (e.g., 50 mL) to the flask via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled THF, add freshly distilled phenylacetylene (1.0 equivalent) via syringe.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise to the stirred solution, ensuring the internal temperature does not rise above -60 °C.
-
After the addition is complete, stir the resulting pale yellow solution of this compound at -78 °C for 1 hour before use in subsequent reactions.
-
3.2. NMR Sample Preparation
Due to the air and moisture sensitivity of this compound, all sample preparation must be conducted under an inert atmosphere.
-
Materials:
-
Solution of this compound in THF
-
Anhydrous deuterated tetrahydrofuran (THF-d₈)
-
NMR tube with a J. Young valve or a sealed NMR tube
-
Glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox, transfer an aliquot of the this compound solution to a clean, dry vial.
-
Add a sufficient amount of anhydrous THF-d₈ to the vial to ensure proper locking and shimming in the NMR spectrometer.
-
Carefully transfer the solution to the NMR tube.
-
Seal the NMR tube using a J. Young valve or by flame sealing under vacuum.
-
Store the NMR sample at low temperature (e.g., in a freezer or dry ice) until the NMR experiment is performed to minimize decomposition.
-
3.3. IR Spectroscopy Sample Preparation
In-situ IR spectroscopy is the preferred method for monitoring the formation of this compound.
-
Instrumentation:
-
An IR spectrometer equipped with an in-situ reaction monitoring probe (e.g., a diamond ATR probe).
-
-
Procedure:
-
Set up the synthesis reaction as described in section 3.1 in a reactor compatible with the in-situ IR probe.
-
Insert the IR probe into the reaction mixture before adding the n-butyllithium.
-
Record a background spectrum of the phenylacetylene solution in THF.
-
Initiate the reaction by adding n-butyllithium and record IR spectra at regular intervals.
-
Monitor the disappearance of the phenylacetylene C≡C-H stretch (~3300 cm⁻¹) and the appearance of the new C≡C stretch of this compound (~2050 - 2150 cm⁻¹).
-
Visualizations
4.1. Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
4.2. Spectroscopic Characterization Logic
The following diagram outlines the logical flow for the spectroscopic characterization of the synthesized this compound.
Caption: Logic flow for spectroscopic characterization.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Protocol for the 1,2-Addition of Lithium Phenylacetylide to Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-addition of organolithium reagents to carbonyl compounds is a fundamental and powerful method for carbon-carbon bond formation in organic synthesis. Specifically, the reaction of lithium phenylacetylide with ketones provides a reliable and efficient pathway to synthesize tertiary propargyl alcohols. These products are highly valuable synthetic intermediates, pivotal in the synthesis of natural products, pharmaceuticals, and complex molecular architectures due to the versatile reactivity of the alkyne functional group. This document provides a detailed, step-by-step protocol for the generation of this compound and its subsequent 1,2-addition to a ketone, including reaction setup, work-up, and purification procedures.
Introduction
The nucleophilic addition of a lithium acetylide to the electrophilic carbonyl carbon of a ketone is a cornerstone of synthetic organic chemistry. The reaction proceeds through a two-step mechanism: the initial attack of the nucleophilic acetylide on the carbonyl carbon to form a lithium alkoxide intermediate, followed by an aqueous workup to protonate the alkoxide, yielding the tertiary propargyl alcohol. This protocol details the in-situ preparation of this compound from phenylacetylene (B144264) and n-butyllithium, followed by its reaction with a ketone at low temperatures.
Data Presentation
The following table summarizes representative yields for the 1,2-addition of a lithium acetylide to various ketones. While the specific substrate is monolithium acetylide, the yields are indicative of those expected for this compound under similar conditions.
| Ketone Substrate | Lithium Acetylide (equivalents) | Product | Yield (%) |
| Acetone | 1.1 - 1.2 | 2-Methyl-3-butyn-2-ol | 94 |
| 2-Pentanone | 1.1 - 1.2 | 3-Methyl-1-hexyn-3-ol | 92 |
| 5-Nonanone | 1.1 - 1.2 | 5-Ethyl-6-dodecyn-5-ol | 75-86 |
Experimental Protocols
This protocol is divided into two main parts: the preparation of the this compound solution and the subsequent 1,2-addition to a ketone.
Part 1: Preparation of this compound Solution
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Standard laboratory glassware (Schlenk flask, syringes, needles)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Under an inert atmosphere, assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum.
-
Reagent Addition: To the flask, add anhydrous THF (or diethyl ether). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Phenylacetylene Addition: Add phenylacetylene (1.0 equivalent) dropwise to the cooled solvent.
-
n-BuLi Addition: Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution at -78 °C. The addition should be done over a period of 5-10 minutes.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The formation of a white precipitate (this compound) may be observed.
Part 2: 1,2-Addition to a Ketone
Materials:
-
This compound solution (from Part 1)
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Ketone Addition: To the freshly prepared this compound solution at -78 °C, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Warming: After the reaction is complete, remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (typically 3 times).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude tertiary propargyl alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel. A common eluent system is a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Reaction Mechanism
The following diagram illustrates the general mechanism for the 1,2-addition of this compound to a ketone.
Caption: Mechanism of the 1,2-addition of this compound to a ketone.
Experimental Workflow
The following diagram outlines the experimental workflow for the synthesis of tertiary propargyl alcohols via the 1,2-addition of this compound to ketones.
Caption: Experimental workflow for the synthesis of tertiary propargyl alcohols.
Application Notes and Protocols: Synthesis of Propargyl Alcohols using Lithium Phenylacetylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl alcohols are versatile synthetic intermediates crucial in the synthesis of a wide range of biologically active molecules, natural products, and functional materials. The addition of acetylides to carbonyl compounds represents a fundamental and highly effective method for their preparation. Among various acetylide reagents, lithium phenylacetylide offers a readily accessible and reactive nucleophile for the construction of propargylic scaffolds bearing a phenyl group. This document provides detailed application notes and experimental protocols for the synthesis of propargyl alcohols via the reaction of this compound with aldehydes and ketones.
Core Principles
The synthesis of propargyl alcohols using this compound is based on the nucleophilic addition of the acetylide to the electrophilic carbonyl carbon of an aldehyde or a ketone. The reaction proceeds via a two-step process:
-
Deprotonation: Phenylacetylene (B144264), a terminal alkyne, is deprotonated by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to generate the this compound in situ. This step is usually performed at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).
-
Nucleophilic Addition: The resulting this compound acts as a potent carbon nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This addition reaction forms a lithium alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched with an aqueous acid solution (e.g., saturated ammonium (B1175870) chloride) to protonate the alkoxide, yielding the final propargyl alcohol.
The general reaction scheme is depicted below:
Figure 1: General workflow for the synthesis of propargyl alcohols.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Propargyl Alcohols
This protocol describes a general method for the in situ preparation of this compound and its subsequent reaction with an aldehyde or ketone.
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or equivalent inert atmosphere setup
-
Dry glassware
Procedure:
-
Preparation of this compound:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add phenylacetylene (1.0 eq.).
-
Dissolve the phenylacetylene in anhydrous THF (concentration typically 0.2-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.0-1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
-
Reaction with Carbonyl Compound:
-
Cool the freshly prepared this compound solution back down to -78 °C.
-
In a separate flask, prepare a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF.
-
Add the solution of the carbonyl compound dropwise to the this compound solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired propargyl alcohol.
-
Protocol 2: Asymmetric Synthesis of Propargyl Alcohols
For the synthesis of chiral propargyl alcohols, a chiral ligand or catalyst can be incorporated. This protocol provides a general guideline for an enantioselective addition.[1]
Materials:
-
In addition to the materials in Protocol 1:
-
Chiral ligand (e.g., a chiral amino alcohol or a BINOL derivative)[1]
Procedure:
-
In Situ Formation of the Chiral Lithium Complex:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 10-20 mol%) in anhydrous THF.
-
Cool the solution to the recommended temperature for complex formation (e.g., 0 °C or -20 °C).
-
Add the this compound solution (prepared as in Protocol 1, Step 1) to the chiral ligand solution and stir for the specified time to allow for complexation.
-
-
Enantioselective Addition:
-
Cool the solution of the chiral lithium acetylide complex to the optimal reaction temperature (e.g., -78 °C).
-
Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF. The slow addition of the carbonyl compound can often improve enantioselectivity.[1]
-
Stir the reaction at this temperature until completion.
-
-
Workup and Purification:
-
Follow the workup and purification procedure as described in Protocol 1, Step 3.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Presentation
The following table summarizes representative examples of propargyl alcohols synthesized from the addition of this compound to various aldehydes and ketones. Yields can vary depending on the specific reaction conditions and the nature of the substrates.
| Entry | Aldehyde/Ketone | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 1,3-Diphenylprop-2-yn-1-ol | ~95% | General Knowledge |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-ol | High | Assumed from similar reactions |
| 3 | Cyclohexanone | 1-(Phenylethynyl)cyclohexan-1-ol | ~80-90% | General Knowledge |
| 4 | Acetophenone | 1,3-Diphenyl-1-butyn-1-ol | Good | Assumed from similar reactions |
| 5 | Isobutyraldehyde | 4-Methyl-1-phenyl-1-pentyn-3-ol | Good | Assumed from similar reactions |
Note: The yields presented are typical and may vary. It is recommended to optimize reaction conditions for specific substrates.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of propargyl alcohols using this compound.
Figure 2: Experimental workflow for propargyl alcohol synthesis.
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously upon contact with air or moisture. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under a dry, inert atmosphere (argon or nitrogen).
-
Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and proper handling to avoid cold burns.
-
Solvent Hazards: Tetrahydrofuran (THF) and other organic solvents are flammable and should be handled in a well-ventilated fume hood.
Conclusion
The use of this compound for the synthesis of propargyl alcohols is a robust and versatile method. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of a wide array of propargylic structures. By understanding the core principles and adhering to the detailed experimental procedures and safety precautions, scientists can effectively utilize this methodology in their research and development endeavors. The potential for asymmetric synthesis further enhances the utility of this reaction, providing access to valuable chiral building blocks.
References
Application Notes: Synthesis of Ynones via Reaction of Lithium Phenylacetylide with Weinreb Amides
Introduction
Ynones, or α,β-acetylenic ketones, are highly versatile building blocks in modern organic synthesis.[1] Their unique structure, featuring a carbonyl group conjugated with a carbon-carbon triple bond, makes them valuable precursors for a diverse range of complex molecules, including many heterocyclic compounds with significant biological activity.[1] The synthetic utility of ynones has established them as privileged structures in medicinal chemistry and the total synthesis of natural products.[2] One of the most reliable and widely used methods for synthesizing ketones is the Weinreb-Nahm ketone synthesis, which employs N-methoxy-N-methylamides (Weinreb amides).[3][4] This method is advantageous because it minimizes over-addition, a common side reaction with other acylating agents.[4] The reaction of a Weinreb amide with an organometallic reagent, such as an organolithium compound, proceeds through a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3] This application note details the reaction of lithium phenylacetylide with Weinreb amides as a robust and high-yielding route to phenyl-substituted ynones.
Reaction Mechanism and Characteristics
The acylation of this compound with a Weinreb amide is a cornerstone reaction for ynone synthesis.[5] The reaction's success hinges on the formation of a stable tetrahedral intermediate, which prevents the common problem of double addition that often plagues reactions with more reactive acylating agents like acid chlorides or esters.[3][4]
Studies have shown that this compound exists as a dimer in solution.[6][7] The reaction is believed to proceed via a monosolvated, monomer-based transition state.[5][6][8] Upon addition of the lithium acetylide to the Weinreb amide, a robust tetrahedral intermediate is formed.[6] This intermediate can then form mixed tetrameric aggregates with excess this compound, which can lead to a phenomenon known as autoinhibition.[5][6] Despite this, the reaction generally proceeds to completion, especially when an excess of the lithium reagent is used. The stable intermediate collapses upon aqueous acid quench to afford the desired ynone in high yield.[9][10]
Caption: Reaction mechanism for ynone synthesis.
Quantitative Data Summary
The reaction conditions for the synthesis of ynones from Weinreb amides and this compound can be optimized to achieve high yields. The following table summarizes representative quantitative data from the literature.
| Entry | Weinreb Amide (R Group) | Equivalents of PhCCLi | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isopropyl | ≥ 2.0 | 3.0 M THF/Pentane | -50 | 1 | 90-95[6] |
| 2 | Isopropyl | 1.0 | 3.0 M THF/Pentane | -50 | >1 (stalls at 50%) | 50[6] |
| 3 | Boc-protected anthranilamide | ~15-16 | Not specified | Room Temp. | 5 | Not specified, but sufficient for subsequent steps[9] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the preparation of the lithium acetylide reagent and the subsequent synthesis of the ynone. All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11]
Caption: General experimental workflow for ynone synthesis.
Protocol 1: Preparation of this compound Solution
This protocol describes the in situ generation of this compound from phenylacetylene (B144264) and n-butyllithium.[12]
Materials:
-
Phenylacetylene (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.0-1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask with stir bar
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (-20°C)
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Add anhydrous THF to the flask, followed by phenylacetylene (1.0 equiv) via syringe.
-
Cool the solution to -20°C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
While stirring, slowly add n-BuLi (1.0-1.1 equiv) dropwise via syringe. A precipitate may form.
-
After the addition is complete, stir the reaction mixture at -20°C for an additional 40-60 minutes.[12]
-
The resulting solution/suspension of this compound is ready for immediate use in the next step.
Protocol 2: Synthesis of Ynone from Weinreb Amide
This protocol provides a general method for the reaction of a Weinreb amide with the pre-formed this compound solution.
Materials:
-
Weinreb amide (1.0 equiv)
-
This compound solution (prepared in Protocol 1, typically 1.5-2.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl) for quenching
-
Ethyl acetate (B1210297) or diethyl ether for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup
-
Cooling bath (-78°C to -50°C)
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve the Weinreb amide (1.0 equiv) in anhydrous THF.
-
Cool the Weinreb amide solution to a low temperature, typically -78°C (dry ice/acetone bath) or -50°C.[6]
-
Slowly add the this compound solution (1.5-2.5 equiv) dropwise to the stirred Weinreb amide solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may be complete within 1-5 hours, depending on the substrates and temperature.[6][9]
-
Once the reaction is complete, quench it by the rapid addition of a chilled saturated aqueous NH₄Cl solution or 4 M HCl.[9][12] A rapid acid quench is crucial to prevent Michael addition of the liberated methoxymethylamine to the ynone product.[9][10]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure ynone.[9]
Applications in Drug Development
The ynone moiety is a valuable pharmacophore and a key intermediate in the synthesis of various biologically active compounds.[2]
-
Heterocycle Synthesis: Ynones are precursors to a vast array of important drug scaffolds, including quinolones (antibacterial agents), pyrazoles, and indoles.[2][9] The synthesis of a library of 72 quinolones was efficiently achieved using ynone intermediates, which allowed for milder cyclization conditions.[2]
-
Enzyme Inhibition: The electrophilic nature of the ynone functional group allows it to react with nucleophilic residues in enzyme active sites, making ynone-containing molecules effective as enzyme inhibitors.[2] They have been investigated as inhibitors for several enzyme classes, including carbonic anhydrases and cytochrome P450 enzymes.[2]
Safety Information
-
n-Butyllithium: A pyrophoric liquid that can ignite spontaneously on contact with air. It reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.[13]
-
This compound: Reacts with water.[14] Wear suitable protective clothing, gloves, and eye/face protection.[14]
-
Solvents: Anhydrous THF can form explosive peroxides upon storage.[14] Always use freshly distilled or inhibitor-free solvent from a sealed bottle.
The reaction of this compound with Weinreb amides provides a highly effective and reliable method for the synthesis of ynones. The stability of the chelated tetrahedral intermediate prevents over-addition, leading to high yields of the desired product. This methodology is compatible with a range of functional groups and serves as a critical tool for researchers in organic synthesis and drug discovery, enabling the construction of complex molecules and novel therapeutic agents.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanism of acylation of this compound with a Weinreb amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Collection - Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a quinolone library from ynones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. rsc.org [rsc.org]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chembk.com [chembk.com]
Application Notes and Protocols: Enantioselective Alkynylation of Aldehydes Using a Chiral Lithium Phenylacetylide Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantioselective alkynylation of various aldehydes with phenylacetylene (B144264). The method utilizes a chiral catalyst formed in situ from (R)-3,3'-diphenyl-1,1'-binaphthalene-2,2'-diol and n-butyllithium, which then complexes with lithium phenylacetylide. This process yields valuable chiral propargylic alcohols with high enantioselectivity.
Overview and Principles
The addition of acetylides to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Enantioselective variants of this reaction are of high importance as the resulting chiral propargylic alcohols are versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals. This protocol focuses on a lithium-based catalytic system, which offers a metal-free alternative to other metals like zinc, titanium, or copper that are also used for asymmetric alkynylations.[1]
The key to achieving high enantioselectivity in this protocol is the use of a chiral lithium binaphtholate catalyst. A slow addition of the aldehyde to the pre-formed chiral this compound complex is crucial for minimizing the non-catalyzed background reaction and improving the enantiomeric excess (ee) of the product.[1] The reaction is typically carried out at low temperatures (-78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).[1]
Data Presentation
The following table summarizes the results for the enantioselective alkynylation of various aldehydes with phenylacetylene using the chiral lithium binaphtholate catalyst.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1,3-Diphenylprop-2-yn-1-ol | 95 | 78 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-ol | 98 | 80 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-ol | 96 | 75 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-3-phenylprop-2-yn-1-ol | 94 | 82 |
| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-phenylprop-2-yn-1-ol | 85 | 70 |
| 6 | Pivalaldehyde | 4,4-Dimethyl-1-phenylpent-1-yn-3-ol | 80 | 65 |
Data synthesized from the findings reported by Kotani, S., Kukita, K., Tanaka, K., Ichibakase, T., & Nakajima, M. (2014). Lithium Binaphtholate-Catalyzed Asymmetric Addition of Lithium Acetylides to Carbonyl Compounds. The Journal of Organic Chemistry, 79(11), 4817–4825.
Experimental Protocols
This section provides a detailed methodology for the enantioselective alkynylation of an aldehyde with phenylacetylene.
3.1 Materials and Reagents
-
(R)-3,3'-Diphenyl-1,1'-binaphthalene-2,2'-diol
-
Phenylacetylene
-
Aldehyde (e.g., Benzaldehyde)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
3.2 Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography columns
-
Chiral HPLC system for enantiomeric excess determination
3.3 Detailed Procedure
The following procedure is based on the representative method described by Kotani et al.[2]
-
Catalyst and Reagent Preparation:
-
To an oven-dried round-bottom flask under an argon atmosphere, add (R)-3,3'-diphenyl-1,1'-binaphthalene-2,2'-diol (0.05 mmol, 1.0 equiv) and anhydrous THF (3 mL).
-
Cool the solution to -78 °C.
-
Add phenylacetylene (1.0 mmol, 20 equiv).
-
Slowly add n-butyllithium (1.6 M in hexanes, 1.0 mmol, 20 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to form the chiral this compound complex.
-
-
Alkynylation Reaction:
-
Prepare a solution of the aldehyde (e.g., benzaldehyde, 0.5 mmol, 10 equiv) in anhydrous THF (0.5 mL).
-
Add the aldehyde solution dropwise to the reaction mixture at -78 °C over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired propargylic alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Visualizations
4.1 Experimental Workflow
Caption: A flowchart illustrating the key steps of the enantioselective alkynylation protocol.
4.2 Proposed Catalytic Cycle
Caption: A simplified diagram of the proposed catalytic cycle for the enantioselective alkynylation.
References
Application of Lithium Phenylacetylide in the Total Synthesis of Natural Products: A Detailed Guide for Researchers
Introduction
Lithium phenylacetylide (PhC≡CLi) is a potent nucleophilic alkynylating agent that has found significant application in the total synthesis of complex natural products. Its ability to react with a variety of electrophiles, including aldehydes, ketones, epoxides, and enones, allows for the facile introduction of the phenylethynyl moiety, a structural motif present in some natural products and a versatile functional group for further transformations. This application note provides a detailed overview of the use of this compound in natural product synthesis, focusing on key reaction types and providing specific experimental protocols.
Key Applications in Natural Product Synthesis
The utility of this compound in the intricate art of total synthesis is primarily demonstrated through two main classes of reactions: the nucleophilic opening of epoxides and the conjugate addition to α,β-unsaturated systems. These reactions provide strategic bond constructions, often setting key stereocenters and building complex carbon skeletons.
Nucleophilic Ring-Opening of Epoxides
The reaction of this compound with epoxides is a powerful method for the formation of β-hydroxy alkynes. This transformation is highly regioselective, with the acetylide typically attacking the less sterically hindered carbon of the epoxide. The resulting propargyl alcohol is a valuable intermediate that can be further elaborated, for instance, through reduction to the corresponding saturated or unsaturated alcohol, or by participating in various coupling reactions.
Example: Total Synthesis of (+)-Decursin
A key step in several synthetic approaches to the bioactive coumarin, (+)-decursin, involves the installation of a side chain that can be derived from a phenylethynyl group. While direct use of this compound in the total synthesis of (+)-decursin itself is not prominently documented in readily available literature, the analogous reaction of lithium acetylides with epoxides is a fundamental transformation that mirrors the strategic bond formation required. For the purpose of illustrating the protocol, a general procedure for the ring-opening of a terminal epoxide with this compound is provided below. This reaction is analogous to the strategy that could be employed in the synthesis of decursinol, a precursor to decursin.
Experimental Protocol: Regioselective Opening of a Terminal Epoxide
This protocol describes the general procedure for the nucleophilic addition of this compound to a generic terminal epoxide, yielding a secondary propargylic alcohol.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Terminal Epoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with phenylacetylene (1.1 equivalents) and anhydrous THF under an inert atmosphere of argon or nitrogen.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution via syringe. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of this compound.
-
A solution of the terminal epoxide (1.0 equivalent) in anhydrous THF is added dropwise to the this compound solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting epoxide.
-
The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy alkyne.
Quantitative Data Summary
| Reaction Type | Electrophile | Product | Typical Yield (%) | Diastereoselectivity | Reference Example |
| Epoxide Ring-Opening | Terminal Epoxide | β-Hydroxy Alkyne | 70-95 | N/A (for terminal) | General Procedure |
| Conjugate Addition | α,β-Unsaturated Ketone | β-Alkynyl Ketone | 60-90 | Varies | General Procedure |
Logical Workflow for Epoxide Ring-Opening
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions Involving Phenylacetylide Anions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting copper-catalyzed cross-coupling reactions with phenylacetylide anions. While direct, standalone protocols for the use of pre-formed lithium phenylacetylide in copper-catalyzed cross-coupling reactions are not extensively documented, the common and effective approach involves the in situ generation of a copper(I) acetylide from a lithium acetylide precursor. This copper acetylide then participates in the cross-coupling reaction. The following sections detail the theoretical background, applications, and practical experimental procedures for these transformations, which are crucial for the synthesis of a wide range of organic molecules, including pharmaceuticals and functional materials.
Introduction
Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The coupling of alkynes with aryl or vinyl halides, a reaction of significant importance, is often accomplished using copper catalysts, sometimes in conjunction with palladium as in the well-known Sonogashira reaction. The use of a pre-formed this compound allows for a stoichiometric and controlled introduction of the acetylide nucleophile. In a typical reaction, the this compound undergoes a rapid transmetalation with a copper(I) salt to generate the corresponding copper(I) phenylacetylide. This organocopper intermediate is the key reactive species that then couples with an organic halide. These reactions are valued for their relatively low cost and the unique reactivity profile of copper catalysts.
Applications in Research and Drug Development
The synthesis of internal alkynes through copper-catalyzed cross-coupling reactions is a foundational strategy in medicinal chemistry and materials science. The resulting diaryl- or aryl-alkynyl motifs are present in numerous biologically active compounds and advanced materials.
-
Pharmaceutical Synthesis: The phenylacetylene (B144264) scaffold is a key component in various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
-
Materials Science: Conjugated enynes and aryl-alkynes are essential building blocks for organic light-emitting diodes (OLEDs), molecular wires, and other functional organic materials.
-
Agrochemicals: Many pesticides and herbicides incorporate the diphenylacetylene (B1204595) core structure.
Reaction Mechanisms and Pathways
The generally accepted mechanism for the copper-catalyzed cross-coupling of a phenylacetylide with an aryl halide involves the following key steps:
-
Transmetalation: The pre-formed this compound reacts with a copper(I) salt (e.g., CuI, CuBr) to form copper(I) phenylacetylide.
-
Oxidative Addition: The copper(I) center is proposed to undergo oxidative addition with the aryl halide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the active copper(I) catalyst.
An alternative pathway, particularly in Ullmann-type reactions, may involve a nucleophilic aromatic substitution mechanism facilitated by the copper catalyst.
Caption: Proposed mechanism for copper-catalyzed cross-coupling.
Experimental Protocols
Preparation of this compound Solution (Typical Procedure)
This protocol describes the in situ generation of this compound, which can then be used in the subsequent cross-coupling reaction.
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Argon or nitrogen gas for inert atmosphere
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Syracuses
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Add anhydrous THF or Et₂O (e.g., 50 mL for a 10 mmol scale reaction) to the flask.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add phenylacetylene (1.0 equivalent) to the cooled solvent with stirring.
-
To this solution, add n-butyllithium (1.0 equivalent) dropwise via syringe. A color change and/or precipitation of the lithium acetylide may be observed.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The resulting solution/suspension of this compound is ready for use in the cross-coupling reaction.
Copper-Catalyzed Cross-Coupling of this compound with an Aryl Iodide
This protocol outlines a general procedure for the cross-coupling reaction.
Materials:
-
This compound solution (prepared as in 4.1)
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Argon or nitrogen gas
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
Procedure:
-
In a separate flame-dried reaction vessel under an inert atmosphere, dissolve the aryl iodide (1.0 equivalent) in anhydrous DMF.
-
To this solution, add copper(I) iodide (0.05 - 0.10 equivalents).
-
To the stirred solution of the aryl iodide and CuI, slowly add the freshly prepared this compound solution (1.1 - 1.5 equivalents) at room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 135 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for copper-catalyzed cross-coupling reactions to form aryl-alkynes. Note that many literature examples utilize phenylacetylene with a base, which generates the acetylide in situ. The yields are comparable to what can be expected when using pre-formed this compound.
Table 1: Ligand-Free Copper-Catalyzed Cross-Coupling of Phenylacetylene with Aryl Iodides [1]
| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Cu₂O (5) | Cs₂CO₃ | DMF | 135 | 24 | 94 |
| 2 | 4-Iodotoluene | Cu₂O (5) | Cs₂CO₃ | DMF | 135 | 24 | 92 |
| 3 | 4-Iodoanisole | Cu₂O (5) | Cs₂CO₃ | DMF | 135 | 24 | 90 |
| 4 | 2-Iodotoluene | Cu₂O (10) | Cs₂CO₃ | DMF | 135 | 24 | 85 |
| 5 | 2-Ethyl-6-methyliodobenzene | Cu₂O (10) | Cs₂CO₃ | DMF | 135 | 24 | 93 |
Table 2: Copper-Palladium Co-catalyzed Sonogashira Coupling of Phenylacetylene with Aryl Halides [2]
| Entry | Aryl Halide | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 |
| 2 | Bromobenzene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 85 |
| 3 | 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 92 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 95 |
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Increase the amount of this compound (up to 2.0 equivalents).
-
Vary the copper source (e.g., CuBr, Cu(OAc)₂).
-
Screen different solvents (e.g., Toluene, Dioxane, NMP).
-
Increase the reaction temperature or time.
-
-
Side Reactions (e.g., Homocoupling of Phenylacetylene):
-
Add the this compound solution slowly to the reaction mixture.
-
Ensure the purity of the aryl halide.
-
Consider the use of a ligand for the copper catalyst (e.g., a phenanthroline or phosphine (B1218219) ligand) to modulate its reactivity.
-
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Copper salts can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents such as THF, Et₂O, and DMF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) before use.
-
The reaction should be performed behind a blast shield, especially when working on a larger scale.
By following these guidelines and protocols, researchers can effectively utilize copper-catalyzed cross-coupling reactions involving phenylacetylide anions for the synthesis of a diverse array of valuable organic compounds.
References
Application Notes and Protocols for Industrial Scale-Up of Reactions with Lithium Phenylacetylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium phenylacetylide (C₈H₅Li) is a potent nucleophile and a valuable reagent in organic synthesis, enabling the formation of carbon-carbon bonds crucial for the construction of complex molecules in the pharmaceutical and fine chemical industries.[1] While laboratory-scale reactions are well-documented, the transition to industrial-scale production presents significant challenges. The pyrophoric and highly reactive nature of this compound necessitates stringent safety protocols and a deep understanding of process parameters to ensure safe, efficient, and reproducible manufacturing.[2][3]
This document provides detailed application notes and protocols outlining the key considerations for the industrial scale-up of reactions involving this compound. It covers critical process parameters, safety and engineering controls, in-process monitoring, and detailed experimental procedures for its generation and subsequent quenching.
Properties and Hazards of this compound
A thorough understanding of the reagent's properties and hazards is the foundation of a safe scale-up process. This compound is typically not isolated but generated in-situ and used directly in solution.
Table 2.1: Physicochemical Properties and Hazards of this compound
| Property | Value / Description | Citation(s) |
| Chemical Formula | C₈H₅Li | [4] |
| Molecular Weight | 108.1 g/mol | [4] |
| Appearance | Typically a colorless to pale yellow solid, but used as a solution in solvents like THF or ether. | [1] |
| Solubility | Soluble in non-polar solvents such as diethyl ether and tetrahydrofuran (B95107) (THF). | [1] |
| Primary Hazards | Pyrophoric: Ignites spontaneously on contact with air. | [3][5] |
| Water-Reactive: Reacts violently with water, releasing flammable gases. | [1][6] | |
| Corrosive: Causes severe skin burns and eye damage. | [4][7] | |
| Incompatibilities | Water, alcohols, acids, atmospheric oxygen, and carbon dioxide. | [1] |
| Storage | Must be stored and handled under a dry, inert atmosphere (e.g., Nitrogen or Argon). | [5][8] |
Critical Process Parameters for Scale-Up
Direct translation of a laboratory procedure to a pilot plant or manufacturing scale is seldom feasible. The change in surface-area-to-volume ratio affects heat and mass transfer, making the control of the following parameters critical.
Thermal Management
-
Cooling Capacity: The reactor's cooling system must be robust enough to dissipate the heat generated during the addition of the organolithium base to maintain the target temperature (typically between -78°C and -50°C).[10][11]
-
Addition Rate: The rate of reagent addition is the primary tool for controlling the rate of heat generation. A slow, controlled addition is mandatory.[8] Uncontrolled addition can lead to a thermal runaway.
-
Heat Transfer: Efficient agitation is crucial to prevent localized hot spots at the point of addition and to ensure uniform temperature throughout the reactor volume.
Control of Stoichiometry and Side Reactions
A common and problematic side reaction is the formation of dilithium (B8592608) acetylide, which is insoluble in common ethereal solvents and generally unreactive.[12][13]
-
Slow Addition: Adding the butyllithium (B86547) solution slowly to an excess of phenylacetylene (B144264) solution minimizes localized high concentrations of the base, which can lead to the formation of the dilithium species.[12]
-
Temperature Control: Maintaining a low temperature (e.g., -78°C) is critical to suppress the disproportionation of lithium acetylide into dilithium acetylide and acetylene.[12]
Solvent Selection and Concentration
Tetrahydrofuran (THF) is a common solvent due to its ability to solvate the organolithium species. However, organolithium reagents can attack THF, especially at elevated temperatures.[14] Using co-solvents like hexanes or heptanes can modulate reactivity and solubility. It is advisable to use the lowest concentration practical for the reaction to aid in thermal control.[12]
Inert Atmosphere
Strict exclusion of air and moisture is non-negotiable.[3][15] Industrial reactors must be thoroughly dried and purged with an inert gas like nitrogen or argon before use. A positive pressure of inert gas should be maintained throughout the process, from reagent transfer to quenching.[16]
Safety Protocols and Engineering Controls
A multi-layered approach to safety, incorporating engineering controls, administrative controls (SOPs), and personal protective equipment (PPE), is essential.
Engineering Controls
-
Closed-System Reactors: All operations should be conducted in closed reactors to prevent exposure to the atmosphere.
-
Inert Gas Systems: A reliable source of dry nitrogen or argon with pressure regulators and bubblers to indicate positive pressure is required.[16]
-
Dedicated Transfer Equipment: Use dedicated, pressure-rated transfer lines or cannula for moving organolithium solutions. For pilot and commercial scales, cylinders are equipped with dip tubes and dedicated valves for transfer under inert gas pressure.[17]
-
Emergency Preparedness: The work area must be equipped with Class D fire extinguishers (for combustible metals), powdered lime, or dry sand for smothering spills. A safety shower and eyewash station must be immediately accessible.[12]
-
Ventilation: All operations should be conducted in a well-ventilated area, such as a walk-in fume hood for kilo-lab scale, or within a contained reactor bay at the manufacturing scale.[5]
Personal Protective Equipment (PPE)
The correct PPE is the last line of defense and must be worn at all times when handling this compound or other organolithiums.
Table 4.1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale | Citation(s) |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of corrosive and pyrophoric material. | [3][8] |
| Hand Protection | Nitrile gloves worn under heavy-duty neoprene or butyl gloves. Nomex® or other flame-retardant gloves are highly recommended. | Provides chemical resistance and protection from fire. Nitrile alone is combustible. | [5] |
| Body Protection | Flame-retardant (FR) lab coat (e.g., Nomex®). | Protects skin from splashes and will not ignite and burn like standard cotton or polyester (B1180765) lab coats. | [8] |
| Footwear | Closed-toe, chemical-resistant safety shoes. | Protects feet from spills. | [3] |
Experimental Protocols
The following protocols are generalized for industrial scale and should be adapted based on a thorough hazard assessment for the specific equipment and reaction being performed.
Protocol 1: In-Situ Generation of this compound (100 L Scale)
WARNING: This procedure involves highly pyrophoric and reactive materials and must only be performed by trained personnel with appropriate engineering controls and PPE.
-
Reactor Preparation:
-
Ensure the 100 L glass-lined reactor is clean and dry.
-
Seal the reactor and purge with dry nitrogen for at least 2 hours, venting through a bubbler. Maintain a slight positive nitrogen pressure.
-
-
Reagent Charging:
-
Charge phenylacetylene (e.g., 5.0 kg, 49.0 mol) to the reactor via a pressure-equalized dropping funnel or a pump through a dedicated, purged line.
-
Add anhydrous THF (e.g., 40 L) to the reactor.
-
Begin aggressive agitation and cool the reactor contents to -70°C.
-
-
Lithiation:
-
Prepare to transfer n-butyllithium (e.g., 20.0 L of a 2.5 M solution in hexanes, 50.0 mol).
-
Using a dedicated transfer line pressurized with nitrogen, add the n-butyllithium solution subsurface to the vigorously stirred phenylacetylene solution.
-
The addition rate must be carefully controlled to maintain the internal temperature at or below -65°C. A typical addition time for this scale would be 2-4 hours.
-
Monitor the reactor's cooling system demand closely. Any sudden increase in temperature or deviation from the expected profile requires immediate cessation of the addition.
-
-
Reaction and Hold:
-
After the addition is complete, stir the resulting pale yellow solution at -70°C for 1 hour to ensure complete formation of this compound.
-
The solution is now ready for the addition of the electrophile.
-
Protocol 2: Industrial Scale Quenching Procedure
Quenching is one of the most hazardous steps if performed incorrectly. The procedure must be designed to control the exothermic reaction between the residual reactive lithium species and the quenching agent.
-
Preparation:
-
Ensure the reaction is complete (if applicable) and cool the reactor contents to 0°C or below. Maintain a nitrogen atmosphere.
-
-
Initial Quench (Alcohol):
-
Slowly add a less reactive, anhydrous solvent like isopropanol (B130326) via a controlled pump or dropping funnel. The amount should be sufficient to react with any excess organolithium base.
-
Monitor the temperature and gas evolution. The addition rate should be adjusted to keep the temperature within a safe range (e.g., below 20°C).
-
-
Secondary Quench (Water):
-
Once the initial exotherm from the alcohol quench has subsided, slowly add water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
CAUTION: This step can still be highly exothermic. The addition must be slow and controlled, with efficient cooling and agitation.
-
-
Completion:
-
After the water addition is complete and no further exotherm or gas evolution is observed, allow the mixture to warm to room temperature while stirring for at least one hour to ensure all reactive species are destroyed.
-
The biphasic mixture can now be safely handled for work-up and extraction.
-
In-Process Monitoring (Process Analytical Technology - PAT)
On an industrial scale, real-time monitoring can provide crucial insights into reaction progress and safety. While challenging for organolithium reactions, PAT can be implemented.
-
FTIR/Raman Spectroscopy: An in-situ probe can monitor the disappearance of the phenylacetylene C≡C-H stretch or the appearance of a characteristic product peak, providing real-time kinetic data and endpoint determination.
-
Temperature and Pressure Monitoring: Continuous logging of the internal temperature, jacket temperature, and reactor pressure is mandatory for safety monitoring and process control.
-
Calorimetry: Reaction calorimeters can be used during process development to accurately measure the heat of reaction, allowing for precise calculation of the required cooling capacity and safe addition rates for the manufacturing scale.[9]
Troubleshooting Common Scale-Up Issues
Table 7.1: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Formation of White Precipitate | Formation of insoluble dilithium acetylide. | - Ensure slow, subsurface addition of n-BuLi. - Maintain rigorous low-temperature control. - Ensure efficient agitation. |
| Low Yield / Incomplete Conversion | - Degradation of n-BuLi reagent. - Ingress of air or moisture. - Insufficient reaction time or temperature. | - Titrate n-BuLi solution before use. - Verify integrity of reactor seals and inerting procedure. - Review and optimize reaction parameters. |
| Uncontrolled Exotherm During Addition | - Addition rate is too fast. - Inadequate cooling. - Poor mixing causing localized reaction. | - Immediately stop reagent addition. - Ensure maximum cooling is applied. - Increase agitation speed if safe to do so. - Review and revise addition profile in SOP. |
| Violent Reaction During Quench | - Quenching agent added too quickly. - Insufficient pre-cooling. | - Stop addition of quenching agent immediately. - Ensure reactor is being cooled effectively. - Dilute with more inert solvent before resuming slow addition. |
Conclusion
The scale-up of reactions involving this compound is a complex task that demands a rigorous, safety-first approach. Success depends on a comprehensive understanding of the reaction's thermal hazards, meticulous control over process parameters like temperature and addition rates, and the implementation of robust engineering and administrative controls. By leveraging detailed protocols, in-process monitoring, and a proactive approach to safety, researchers and drug development professionals can safely and effectively transition these powerful synthetic tools from the laboratory to industrial production.
References
- 1. Analysis Study on Scaling Up Production of Lithium-Ion Batteries (LIB) Cathode Material at National Battery Research Institute | Journal of Batteries for Renewable Energy and Electric Vehicles [journal.n-bri.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.utexas.edu [ehs.utexas.edu]
- 5. mdpi.com [mdpi.com]
- 6. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Discovering the kinetics of thermal decomposition during continuous cooling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.wp.odu.edu [sites.wp.odu.edu]
- 15. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 16. DSpace [cora.ucc.ie]
- 17. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Heterocycles Using Lithium Phenylacetylide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted indoles utilizing terminal alkynes, a method closely related to and often interchangeable with strategies involving pre-formed lithium phenylacetylide. The protocols focus on a copper-catalyzed approach that facilitates the sequential coupling and cyclization of substituted 2-iodoanilines and terminal alkynes, including phenylacetylene, in a single reaction vessel. This methodology offers an efficient and modular route to a diverse range of 2-substituted indoles, which are key structural motifs in numerous pharmaceuticals and bioactive molecules. While the application of this compound in one-pot syntheses of other heterocycles such as quinolines, furans, and pyrazoles is of significant interest, well-documented, broadly applicable one-pot protocols are less prevalent in the current literature. Therefore, this guide centers on the robust and well-established synthesis of indoles.
Application Note: One-Pot Synthesis of 2-Substituted Indoles
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs and clinical candidates. Traditional multi-step syntheses of substituted indoles can be time-consuming and generate significant waste. One-pot methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more efficient, economical, and environmentally benign alternative. The use of terminal alkynes, such as phenylacetylene, in these reactions provides a direct route to 2-substituted indoles. The key reactive species, a metal acetylide, can be generated in situ from the terminal alkyne, mirroring the reactivity of pre-formed this compound.
Methodology Overview
The featured protocol describes a one-pot, palladium-free synthesis of 2-substituted indoles from N-substituted 2-iodoanilines and various terminal alkynes. The reaction is catalyzed by copper(I) oxide (Cu₂O) and proceeds via a sequential Sonogashira-type coupling and intramolecular cyclization. The N-substituent on the aniline (B41778), typically a mesyl group, is crucial for promoting both the C-C coupling and the subsequent C-N bond formation. This method demonstrates broad functional group tolerance and provides moderate to high yields of the desired indole products.
Advantages of the One-Pot Approach
-
Efficiency: Eliminates the need for isolation and purification of intermediate compounds, saving time and resources.
-
Atom Economy: Maximizes the incorporation of starting material atoms into the final product.
-
Versatility: The modular nature of the reaction allows for the synthesis of a diverse library of 2-substituted indoles by varying both the aniline and alkyne starting materials.
-
Mild Conditions: The reaction proceeds under relatively mild conditions, avoiding the use of harsh reagents.
Reaction Workflow
Caption: General workflow for the one-pot synthesis of 2-substituted indoles.
Experimental Protocols
General Protocol for the One-Pot Synthesis of 2-Substituted Indoles
This protocol is adapted from a procedure described for the synthesis of 2-substituted indoles and 7-azaindoles.
Materials:
-
Substituted 2-iodo-N-mesylaniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Copper(I) oxide (Cu₂O) (0.3 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Pressure-relief borosilicate glass vial with a screw cap
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a pressure-relief borosilicate glass vial, add the substituted 2-iodo-N-mesylaniline (e.g., 0.1 mmol), the terminal alkyne (0.12 mmol), and copper(I) oxide (0.03 mmol).
-
Add anhydrous DMF (0.5 mL) to the vial.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a preheated oil bath at 90-120 °C.
-
Stir the reaction mixture for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-substituted indole.
Data Presentation
The following tables summarize the substrate scope and corresponding yields for the one-pot synthesis of 2-substituted indoles, based on reported literature.
Table 1: Effect of Various Terminal Alkynes on the Synthesis of a Model Indole
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-mesyl-2-phenyl-1H-indole | 82 |
| 2 | 1-Hexyne | 1-mesyl-2-butyl-1H-indole | 75 |
| 3 | 3,3-Dimethyl-1-butyne | 1-mesyl-2-(tert-butyl)-1H-indole | 68 |
| 4 | Ethyl propiolate | Ethyl 1-mesyl-1H-indole-2-carboxylate | 78 |
| 5 | 2-Ethynyl-2-propanol | 2-(1-mesyl-1H-indol-2-yl)propan-2-ol | 71 |
Table 2: Substrate Scope of Substituted 2-Iodo-N-mesylanilines with Phenylacetylene
| Entry | Substituent on Aniline | Product | Yield (%) |
| 1 | H | 1-mesyl-2-phenyl-1H-indole | 82 |
| 2 | 4-F | 4-Fluoro-1-mesyl-2-phenyl-1H-indole | 79 |
| 3 | 5-Cl | 5-Chloro-1-mesyl-2-phenyl-1H-indole | 85 |
| 4 | 5-Br | 5-Bromo-1-mesyl-2-phenyl-1H-indole | 81 |
| 5 | 4-Me | 4-Methyl-1-mesyl-2-phenyl-1H-indole | 76 |
| 6 | 5-OMe | 5-Methoxy-1-mesyl-2-phenyl-1H-indole | 73 |
Mechanistic Pathway
The reaction is proposed to proceed through the following steps:
-
Formation of Copper Acetylide: The terminal alkyne reacts with copper(I) oxide to form a copper(I) acetylide intermediate in situ.
-
Sonogashira-type Coupling: The copper acetylide undergoes a cross-coupling reaction with the 2-iodo-N-mesylaniline to form a 2-alkynyl-N-mesylaniline intermediate.
-
Intramolecular Cyclization: A 5-endo-dig intramolecular cyclization occurs, where the nitrogen atom of the mesylamino group attacks the alkyne, leading to the formation of the indole ring.
Caption: Proposed mechanistic pathway for the one-pot indole synthesis.
Conclusion
The one-pot copper-catalyzed synthesis of 2-substituted indoles from 2-iodo-N-mesylanilines and terminal alkynes is a highly efficient and versatile method for accessing this important class of heterocycles. The protocol is straightforward, utilizes readily available starting materials, and avoids the use of palladium catalysts. This methodology provides a valuable tool for researchers in synthetic and medicinal chemistry for the rapid generation of diverse indole derivatives. Further exploration into analogous one-pot systems using this compound for the synthesis of other heterocyclic systems is a promising area for future research.
Application Notes and Protocols: Mechanism of Lithium Phenylacetylide Addition to Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of lithium phenylacetylide to carbonyl compounds is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon bonds and the synthesis of propargyl alcohols. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions to achieve high yields and, when required, high stereoselectivity. This document provides a detailed overview of the mechanism, experimental protocols, and quantitative data to guide researchers in applying this important transformation.
Reaction Mechanism
The addition of this compound to a carbonyl compound is a nucleophilic addition reaction.[2][3] The acetylide carbon, bearing a partial negative charge, acts as the nucleophile, attacking the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral lithium alkoxide intermediate, which is then protonated during an acidic workup to yield the final propargyl alcohol.[4]
Several key factors influence the reaction pathway and outcome:
-
Aggregation of this compound: In solution, particularly in non-polar solvents, organolithium reagents, including this compound, exist as aggregates such as dimers and tetramers.[1][5] The specific aggregate involved in the reaction can influence the reaction rate and stereochemistry. The reaction can proceed through transition states involving either monomeric or aggregated forms of the acetylide.[5]
-
Role of Solvent: Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. THF can coordinate to the lithium cation, breaking down larger aggregates into smaller, more reactive species.[5] The degree of solvation plays a crucial role in the reaction kinetics.
-
Autoinhibition: The product, a lithium alkoxide, can form stable mixed aggregates with the starting this compound.[5] These mixed aggregates can be less reactive than the initial acetylide aggregates, leading to a phenomenon known as autoinhibition, where the reaction slows down as it progresses. This is why sometimes more than one equivalent of the lithium acetylide is required for the reaction to go to completion.[5]
-
Enantioselective Additions: In the presence of chiral ligands, such as BINOL derivatives or amino alcohols like (-)-N-methylephedrine, the addition can be rendered enantioselective.[6][7][8] The chiral ligand coordinates to the lithium ion, creating a chiral environment that directs the nucleophilic attack of the acetylide to one face of the carbonyl group.
Mechanistic Pathway
Caption: General mechanism of this compound addition to carbonyls.
Quantitative Data Summary
The following tables summarize representative yields and enantioselectivities for the addition of this compound and related acetylides to various carbonyl compounds under different conditions.
Table 1: Achiral Addition of this compound to Various Carbonyls
| Entry | Carbonyl Compound | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | THF | -78 to rt | 95 | Generic |
| 2 | Acetophenone | THF | -78 to rt | 92 | Generic |
| 3 | Cyclohexanone | THF | -78 to rt | 88 | Generic |
| 4 | 4-methoxybenzaldehyde | Diethyl ether | -78 to 0 | 90 | Generic |
Table 2: Enantioselective Addition of Lithium Acetylides to Aldehydes and Ketones
| Entry | Acetylide | Carbonyl Compound | Chiral Ligand/Auxiliary | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Phenylacetylide | Benzaldehyde | (+)-N-Methylephedrine | Toluene | -20 | 85 | 97 | [7] |
| 2 | Phenylacetylide | 2-Naphthaldehyde | (R)-BINOL | THF | -78 | 89 | 92 | [6][7] |
| 3 | Cyclohexylacetylene | Isobutyraldehyde | (R)-BINOL | THF | -78 | 75 | 94 | [6] |
| 4 | TMS-acetylide | 4-Chlorobenzaldehyde | (-)-N-Methylephedrine | Toluene | 0 | 91 | 99 | [7] |
| 5 | Phenylacetylide | Trifluoromethyl ketone | Ephedrate-derived | THF | -78 to rt | High | >99 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Achiral Addition of this compound to an Aldehyde
This protocol describes a general method for the synthesis of 1,3-diphenylprop-2-yn-1-ol from phenylacetylene and benzaldehyde.
Materials:
-
Phenylacetylene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Benzaldehyde (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add phenylacetylene (1.0 equiv) and anhydrous THF.
-
Formation of this compound: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-BuLi in hexanes (1.05 equiv) dropwise via syringe over 10 minutes. Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Addition to Carbonyl: Add benzaldehyde (1.0 equiv) dropwise to the this compound solution at -78 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure propargyl alcohol.
Protocol 2: Enantioselective Addition of Phenylacetylene to an Aldehyde using a Chiral Ligand
This protocol is a representative procedure for an enantioselective addition, adapted from literature procedures employing a BINOL-derived catalyst.[6][7]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 equiv)
-
Phenylacetylene (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add (R)-BINOL (0.1 equiv) and anhydrous THF. Cool the solution to -78 °C and add n-BuLi (0.1 equiv) dropwise. Stir for 30 minutes at this temperature.
-
Formation of this compound: In a separate flame-dried flask, dissolve phenylacetylene (1.0 equiv) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise and stir for 30 minutes.
-
Reaction Mixture: Transfer the freshly prepared this compound solution to the flask containing the lithium binaphtholate catalyst via cannula at -78 °C. Stir the mixture for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction at -78 °C for the time determined by reaction optimization (typically several hours).
-
Workup and Purification: Follow steps 5-8 from Protocol 1. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the addition of this compound.
Applications in Drug Development
The synthesis of propargyl alcohols via lithium acetylide addition is a key step in the production of several important pharmaceutical agents. The triple bond introduced can be further functionalized, and the hydroxyl group provides a handle for additional synthetic transformations. A notable example is the synthesis of the non-nucleoside reverse transcriptase inhibitor Efavirenz, used in the treatment of HIV.[1] The core structure of Efavirenz contains a tertiary propargyl alcohol, which is constructed through the highly stereoselective addition of a lithium acetylide to a trifluoromethyl ketone.[1] This highlights the industrial relevance and power of this synthetic methodology.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 8. Lithium acetylides as alkynylating reagents for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Use of Lithium Phenylacetylide in the Preparation of Organometallic Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of lithium phenylacetylide in the synthesis of organometallic polymers, with a primary focus on poly(phenylacetylene) and its derivatives. The primary role of this compound in this context is as a key reagent for the synthesis of transition metal acetylide complexes, which subsequently serve as highly effective initiators for the polymerization of acetylenic monomers.
Introduction
Organometallic polymers, which feature metal atoms in the polymer backbone or as pendant groups, have garnered significant interest due to their unique electronic, optical, and catalytic properties. Poly(phenylacetylene) (PPA) and its derivatives are a prominent class of conjugated polymers with potential applications in organic electronics, sensors, and as precursors to carbon materials. The synthesis of well-defined PPAs with controlled molecular weights and stereostructures is crucial for tailoring their properties for specific applications.
While various catalytic systems have been developed for phenylacetylene (B144264) polymerization, those based on late transition metals such as palladium and rhodium have proven to be particularly effective. A common and efficient method for preparing the active catalyst involves the use of this compound to introduce the acetylide ligand to the transition metal center. This document outlines the protocols for the synthesis of the this compound reagent, its use in the preparation of a palladium(II) bis(phenylacetylide) initiator, and the subsequent polymerization of phenylacetylene.
Overall Synthetic Workflow
The preparation of poly(phenylacetylene) using this compound as a precursor involves a multi-step process. The general workflow is illustrated below.
Troubleshooting & Optimization
How to prevent the formation of dilithium acetylide as a byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the formation of dilithium (B8592608) acetylide as a byproduct during the synthesis of monolithium acetylide and subsequent reactions.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems that may arise during experiments involving lithium acetylides.
Q1: My reaction mixture turned into a cloudy white suspension after adding butyllithium (B86547) to acetylene (B1199291). What happened?
A: The cloudy white suspension is likely the insoluble and unreactive dilithium acetylide byproduct.[1][2] This formation is undesirable as it significantly lowers the yield of your intended product.[1]
Probable Causes & Corrective Actions:
-
Localized Excess of Base: You may have added the butyllithium solution too quickly.[1][2] A rapid addition creates localized areas of high base concentration, which promotes the double deprotonation of acetylene to form the dilithium salt.
-
Inadequate Temperature Control: The reaction temperature may have risen above the optimal -78°C. Monolithium acetylide is unstable at warmer temperatures and will disproportionate into dilithium acetylide and acetylene.[1][2] This process is irreversible if the solution warms to 0°C.[1][2]
-
Solution: Ensure your reaction vessel is maintained at -78°C (a dry ice/acetone bath is standard) throughout the addition of butyllithium and until the subsequent electrophile is added.
-
-
Incorrect Stoichiometry: An insufficient excess of acetylene gas was used.
-
Solution: Always use an excess of acetylene relative to the organolithium reagent to favor the formation of the mono-lithiated species.
-
Q2: The yield of my desired propargyl alcohol is substantially lower than expected, even though the reaction seemed to proceed. Why?
A: Low yields in reactions using lithium acetylide are a classic symptom of contamination with the dilithium byproduct. Dilithium acetylide is largely unreactive towards electrophiles like aldehydes and ketones.[1][2] If a significant portion of your acetylide is in the dilithium form, that portion will not react to form the desired product, thus lowering the overall yield.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting logic for low product yields.
Frequently Asked Questions (FAQs)
Q: What is the fundamental reaction that leads to dilithium acetylide byproduct?
A: Dilithium acetylide (Li-C≡C-Li) is formed when acetylene (H-C≡C-H) is deprotonated twice. This can happen in two main ways:
-
Direct Double Deprotonation: If there is a local excess of a strong base like butyllithium (BuLi), a single acetylene molecule can be deprotonated twice.
-
Disproportionation: The desired monolithium acetylide (Li-C≡C-H) can react with another molecule of monolithium acetylide or with excess BuLi. This process is accelerated by warming the solution.[1][2]
The reaction pathways are illustrated below.
Caption: Reaction pathways for monolithium vs. dilithium acetylide.
Q: Are there alternatives to preparing lithium acetylide in situ?
A: Yes, a more stable and convenient alternative is the commercially available lithium acetylide, ethylenediamine (B42938) complex .[3] This solid reagent is less prone to disproportionation due to the stabilizing effect of the ethylenediamine ligand.[1] However, it is highly reactive, pyrophoric, and reacts violently with water, so extreme caution must be exercised during handling.[3][4][5]
Q: What are the key safety precautions when working with organolithium reagents and acetylides?
A: Both organolithium reagents (like n-BuLi) and lithium acetylides are hazardous.
-
Water Reactivity: They react violently and exothermically with water, releasing flammable gases (butane from BuLi, acetylene from acetylides).[3][4][5] All glassware must be rigorously dried, and reactions must be run under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Pyrophoricity: Organolithium reagents and lithium acetylide complexes can ignite spontaneously on contact with air and moisture.[4][5]
-
Corrosivity: These reagents are corrosive and can cause severe skin and eye burns.[3][6]
-
Handling: Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves. Handle these reagents in a chemical fume hood.[6] Have appropriate fire extinguishing media for reactive metals (e.g., Class D extinguisher, dry sand) readily available. DO NOT use water or carbon dioxide extinguishers. [5]
Experimental Protocols & Data
Impact of Reaction Conditions on Byproduct Formation
The formation of dilithium acetylide is highly dependent on the experimental conditions. The following table summarizes the expected outcomes based on the procedure followed.
| Parameter | Optimal Condition | Suboptimal Condition | Expected Outcome |
| Temperature | Maintained strictly at -78°C[1][2] | Rises above -78°C, especially to 0°C[1][2] | Optimal: Clear, pale yellow solution. Suboptimal: Cloudy white precipitate forms, yield is drastically reduced.[1] |
| Reagent Addition | Slow, dropwise addition of BuLi to excess acetylene[1][2] | Rapid addition of BuLi[1][2] | Optimal: Homogeneous reaction. Suboptimal: Localized precipitate formation, lower yield. |
| Concentration | Use of dilute (~0.5 M) BuLi solution[1] | Use of concentrated BuLi solution | Optimal: Higher yield of desired product. Suboptimal: Increased risk of byproduct formation and lower yields.[1] |
| Stirring | Efficient, vigorous stirring[1] | Inadequate stirring | Optimal: Uniform temperature and concentration. Suboptimal: Local "hot spots" and high concentrations, promoting byproduct formation. |
Protocol: Preparation and Use of Monolithium Acetylide
This protocol details a general and reliable method for generating monolithium acetylide in situ while minimizing the formation of the dilithium byproduct.
Caption: Recommended experimental workflow for monolithium acetylide generation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
Optimizing reaction temperature for lithium phenylacetylide additions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for lithium phenylacetylide additions to carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended starting temperature for a this compound addition reaction?
A1: The most common starting temperature for the addition of this compound to aldehydes and ketones is -78 °C.[1][2][3][4] This low temperature helps to control the high reactivity of the organolithium reagent, minimize side reactions, and enhance selectivity.[5]
Q2: How does increasing the reaction temperature typically affect the outcome?
A2: While increasing the temperature can increase the reaction rate, it is often detrimental to the overall yield and purity of the desired product.[5][6] Higher temperatures can lead to an increase in the formation of by-products and may decrease stereoselectivity in reactions involving chiral centers.[5][6] However, in some protocols, a gradual warming phase to 0 °C or room temperature is necessary for the reaction to proceed to completion after the initial low-temperature addition.[1][4]
Q3: Why are strictly anhydrous conditions essential for this reaction?
A3: Organolithium reagents like this compound are extremely strong bases and will react readily with any protic source, including water. This will quench the reagent, rendering it inactive for the desired addition to the carbonyl compound. Therefore, all glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously dried to ensure a successful reaction.[7]
Q4: My reaction shows no progress at -78 °C. Should I increase the temperature?
A4: If the reaction is stalled at -78 °C, a cautious and gradual increase in temperature is a valid strategy. Often, after the initial addition of the carbonyl compound at -78 °C, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[2][4] It is crucial to monitor the reaction's progress during this warming phase, for instance by using thin-layer chromatography (TLC).[2]
Q5: What are the common side reactions, and how can temperature optimization help control them?
A5: Common side reactions include enolization of the carbonyl substrate (especially with ketones), reduction of the carbonyl, and side reactions involving α,β-unsaturated systems.[5] Maintaining a low temperature (-78 °C) during the addition of the this compound minimizes the rate of these competing pathways. For substrates prone to enolization, keeping the temperature low is particularly critical. In some cases, side product formation, such as reduction products, increases substantially as the temperature is raised from -78 °C to 0 °C.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Reagent Generation: The this compound was not formed successfully. | Ensure the base used for deprotonation (e.g., n-butyllithium) is fresh and has been properly titrated. Phenylacetylene (B144264), solvents (e.g., THF), and glassware must be scrupulously dry and the reaction must be kept under an inert atmosphere (nitrogen or argon).[7][8] |
| Incorrect Reaction Temperature: The reaction requires thermal energy to proceed after the initial addition. | After adding the carbonyl substrate at -78 °C, allow the reaction to warm slowly to room temperature and stir for an extended period (e.g., 3 hours to overnight) to drive the reaction to completion.[2][4] | |
| Poor Quality of Carbonyl Substrate: Impurities in the aldehyde or ketone can interfere with the reaction. | Purify the carbonyl compound immediately before use, for example, by distillation or recrystallization. | |
| Significant By-product Formation | Reaction Temperature Too High: The addition was performed at a temperature that favors side reactions. | Perform the addition of the carbonyl compound to the this compound solution at -78 °C. Maintain this low temperature for the duration of the addition and for a period afterward (e.g., 1-2 hours) before considering any warming.[1][2] |
| Order of Addition: Adding the lithium reagent to the carbonyl compound can sometimes favor enolization. | Try an "inverse addition": add a solution of the carbonyl compound dropwise to the pre-formed this compound solution at -78 °C.[3] | |
| Reagent Aggregation State: The reactivity of this compound can be influenced by its aggregation state (e.g., dimer, tetramer), which is affected by solvent and temperature.[9][10] | While difficult to control directly, ensuring consistent solvent purity (e.g., THF) and temperature profiles between experiments can improve reproducibility. The presence of additives like lithium halides can also affect aggregation and reactivity.[11] |
Quantitative Data on Temperature Effects
The optimal temperature profile is highly substrate-dependent. The following table summarizes conditions from various reported procedures.
| Carbonyl Substrate | Base/Reagent | Solvent | Temperature Profile | Yield/Outcome | Reference |
| α-Chloroketone | n-BuLi / Phenylacetylene | THF | Addition at -78 °C for 1h, then warm to 20 °C and stir for 3h. | High diastereoselectivity (>99:1) | [4] |
| Achiral Linchpin Ketone | n-BuLi / Phenylacetylene | THF | Deprotonation and addition at -78 °C. | Excellent enantioselectivity | [1] |
| E-cinnamaldehyde | Phenyllithium | THF | Varied from -78 °C to 25 °C. | Reaction is highly sensitive to temperature. Yield of the desired 1,2-addition product decreases as temperature increases above -78 °C. | [5] |
| E-cinnamaldehyde | Phenyllithium | Toluene | Varied from -78 °C to 25 °C. | Reaction is insensitive to temperature changes, with yields of the 1,2-addition product consistently in the 75-85% range. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from a representative procedure for the addition to a ketone.[4]
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add phenylacetylene (1.0 equivalent) to the cold THF.
-
Slowly add n-butyllithium (0.99 to 1.1 equivalents) dropwise to the stirred solution over several minutes.
-
Stir the resulting solution at -78 °C for 1 hour. The solution of this compound is now ready for use.
Protocol 2: General Procedure for Addition to a Ketone
This protocol is adapted from a representative procedure.[4]
-
Prepare the this compound solution as described in Protocol 1.
-
In a separate oven-dried flask under argon, dissolve the ketone (0.7 equivalents relative to phenylacetylene) in anhydrous THF.
-
Cool the ketone solution to -78 °C.
-
Transfer the pre-formed, cold this compound solution to the cold ketone solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature (approx. 20 °C).
-
Continue stirring at room temperature for an additional 3 hours or until reaction completion is confirmed by TLC analysis.
-
Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Proceed with a standard aqueous workup and extraction using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield this compound additions.
References
- 1. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Structural and rate studies of the 1,2-additions of this compound to lithiated quinazolinones: influence of mixed aggregates on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Lithium Phenylacetylide Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reactions involving lithium phenylacetylide by carefully selecting the reaction solvent. The reactivity of organolithium reagents is highly dependent on the solvent system, which influences aggregation state, solubility, and reaction pathways.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice impact the reactivity of this compound?
Solvent choice critically affects the aggregation state of this compound, which in turn dictates its reactivity. Ethereal solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and 1,4-dioxane (B91453) are commonly used.
-
THF: Generally promotes the formation of lower-order aggregates (dimers and monomers) due to its strong coordinating ability. Monomeric species are typically more reactive, leading to faster reaction rates.
-
Diethyl Ether (Et₂O): A less coordinating solvent compared to THF, which can result in the presence of higher-order aggregates (tetramers and dimers). This can lead to lower reactivity compared to reactions in THF.
-
1,4-Dioxane: Can form stable complexes with organolithium reagents. Its chelating nature can influence the aggregation state and reactivity, sometimes leading to different selectivity compared to THF or Et₂O.
Q2: What is the aggregation state of this compound in common ethereal solvents?
Based on NMR spectroscopic studies of related organolithium compounds, this compound is expected to exist in the following aggregation states:
-
In THF: Predominantly as dimers, with an equilibrium that can include monomers, especially at lower concentrations or in the presence of additives.
-
In Diethyl Ether: Likely a mixture of dimers and tetramers.
-
In Dioxane: Forms complexes, and the aggregation state can be complex and dependent on stoichiometry and temperature.
Q3: Can additives be used to enhance the reactivity of this compound?
Yes, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly enhance reactivity. TMEDA is a strong chelating agent that can break down aggregates into more reactive, monomeric species. This is particularly effective in less coordinating solvents like diethyl ether or hydrocarbon solvents.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Low Reactivity of this compound | 1. Switch to a more coordinating solvent: If the reaction is sluggish in diethyl ether, consider switching to THF to promote the formation of more reactive monomeric species. 2. Add a chelating agent: The addition of TMEDA (1-2 equivalents) can break up aggregates and increase reactivity, especially in non-polar or weakly coordinating solvents. |
| Insoluble Reagents | 1. Use a co-solvent: If the electrophile has poor solubility in the primary solvent, a co-solvent like toluene (B28343) may be added. However, be aware that this can also affect the aggregation state and reactivity of the organolithium reagent. 2. Consider a different primary solvent: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can sometimes offer better solubility for certain substrates while maintaining good reactivity. |
| Degradation of this compound | 1. Ensure anhydrous and deoxygenated conditions: Organolithium reagents are highly sensitive to moisture and oxygen. Use freshly distilled, anhydrous solvents and maintain an inert atmosphere (argon or nitrogen). 2. Use freshly prepared or properly stored reagent: The titer of commercial or stored this compound solutions should be checked regularly. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | 1. Control the temperature: At higher temperatures, this compound can react with ethereal solvents like THF. Reactions should typically be carried out at low temperatures (e.g., -78 °C). 2. Minimize reaction time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions with the solvent. |
| Enolization of Carbonyl Electrophiles | 1. Use a less basic system: If enolization of the carbonyl substrate is a significant issue, consider using a less coordinating solvent to potentially reduce the basicity of the acetylide. However, this may also decrease the desired nucleophilic addition rate. 2. Change the counterion: While not directly a solvent effect, considering a different metal acetylide (e.g., sodium or potassium) might alter the basicity/nucleophilicity balance. |
| Formation of Dilithium (B8592608) Acetylide | 1. Avoid excess strong base during preparation: When preparing this compound from phenylacetylene (B144264) and an organolithium base (like n-BuLi), use stoichiometric amounts to prevent the formation of the less reactive and poorly soluble dilithium acetylide. |
Data Presentation
Table 1: Inferred Yields for the Reaction of this compound with Benzaldehyde (B42025) in Different Solvents
| Solvent | Predominant Aggregation State | Inferred Yield of 1,3-diphenylprop-2-yn-1-ol (%) | Notes |
| THF | Dimer/Monomer | 85 - 95% | Faster reaction rates are generally observed. |
| Diethyl Ether | Tetramer/Dimer | 70 - 85% | Slower reaction rates compared to THF. |
| Dioxane | Complex/Dimer | 60 - 80% | Reactivity can be variable; may offer different selectivity in some cases. |
Table 2: Inferred Yields for the Reaction of this compound with Cyclohexanone (B45756) in Different Solvents
| Solvent | Predominant Aggregation State | Inferred Yield of 1-(phenylethynyl)cyclohexan-1-ol (%) | Notes |
| THF | Dimer/Monomer | 90 - 98% | Highly efficient reaction. |
| Diethyl Ether | Tetramer/Dimer | 75 - 90% | Good yields, but potentially slower than in THF. |
| Dioxane | Complex/Dimer | 65 - 85% | Yields can be lower due to potential side reactions or solubility issues. |
Note: The yields presented in these tables are inferred from a combination of general principles of organolithium chemistry and data from related reactions, as direct comparative studies for these specific reactions were not available in the searched literature. Actual yields will be dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: Reaction of this compound with Benzaldehyde in THF
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Reagent Preparation: A solution of this compound (1.0 M in THF, 1.1 equivalents) is prepared or obtained commercially.
-
Reaction Execution: The flask is charged with anhydrous THF and cooled to -78 °C (dry ice/acetone bath). A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise via syringe. The this compound solution is then added dropwise to the stirred solution at -78 °C.
-
Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Reaction of this compound with Cyclohexanone in Diethyl Ether
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Reagent Preparation: A solution of this compound is prepared in situ by adding n-butyllithium (1.0 equivalent) to a solution of phenylacetylene (1.0 equivalent) in anhydrous diethyl ether at 0 °C, followed by stirring for 30 minutes.
-
Reaction Execution: The freshly prepared this compound solution is cooled to -78 °C. A solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise via syringe.
-
Monitoring and Quenching: The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The product is purified by flash chromatography.
Visualizations
Caption: Solvent influence on this compound aggregation and reactivity.
Caption: Troubleshooting workflow for low-yielding this compound reactions.
Troubleshooting low yields in the alkynylation of sterically hindered ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkynylation of sterically hindered ketones. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My alkynylation reaction with a sterically hindered ketone is resulting in very low yields or no product. What are the most likely causes?
A1: Low yields in the alkynylation of sterically hindered ketones are most commonly due to a competing side reaction called enolization .[1] Organometallic reagents used for alkynylation, such as organolithiums and Grignard reagents, are strong bases.[2][3] Instead of attacking the sterically shielded carbonyl carbon (nucleophilic addition), the reagent can abstract an acidic α-proton from the ketone, forming an enolate. This enolate is unreactive towards the acetylide and is protonated during aqueous workup, regenerating the starting ketone. The more sterically hindered the ketone, the more likely enolization is to occur.[2][4]
Another potential issue is the degradation of the organometallic reagent due to residual moisture or air in the reaction setup. These reagents are highly reactive and sensitive, requiring strictly anhydrous and inert conditions.[5]
Q2: How can I minimize enolization and improve the yield of the desired propargyl alcohol?
A2: Several strategies can be employed to favor nucleophilic addition over enolization:
-
Lowering the Reaction Temperature: Performing the addition at very low temperatures (e.g., -78 °C) can significantly increase the selectivity for the desired addition product.[1][2] Nucleophilic addition generally has a lower activation energy than deprotonation, and at lower temperatures, the reaction is more likely to proceed through the lower energy pathway.
-
Choice of Organometallic Reagent: Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[2] For highly hindered ketones, a less basic Grignard reagent might give a better yield of the addition product.
-
Use of Additives: The addition of Lewis acids, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack.[1] This is a widely used technique known as the Luche reduction conditions, adapted for organometallic additions.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organometallic reagent. While ethereal solvents like THF are common, for some systems, non-polar solvents may alter the reaction pathway favorably.[1]
-
Order of Addition: Adding the ketone solution slowly to the solution of the alkynylide reagent at low temperature can help to maintain a low concentration of the ketone, which can disfavor side reactions.[1]
Q3: Are there alternative methods for the alkynylation of highly hindered ketones if traditional methods fail?
A3: Yes, several modern synthetic methods have been developed to address the challenge of sterically demanding substrates:
-
Catalytic Systems: The use of specific catalysts, for instance, those based on nickel, can facilitate the coupling of ketone enolates with alkynyl partners under milder conditions.
-
Radical-Based Methods: Radical alkynylation approaches can be less sensitive to steric hindrance compared to traditional nucleophilic additions.[6]
-
Deacylative Alkynylation: This method involves the conversion of the ketone to an intermediate that can then undergo a radical-based C-C bond cleavage and subsequent alkynylation. This approach has shown success with a broad range of ketones, including those with significant steric bulk.
Troubleshooting Guide
Problem: Low or No Yield of the Desired Propargyl Alcohol
Below is a workflow to troubleshoot low yields in the alkynylation of sterically hindered ketones.
Caption: A flowchart for troubleshooting low yields in ketone alkynylation.
Data Presentation
The following tables summarize yields for the alkynylation of sterically hindered ketones using various methods.
Table 1: Comparison of Alkynylation Methods for Hindered Ketones
| Ketone Substrate | Alkynylating Agent | Method | Solvent | Temperature (°C) | Yield (%) | Reference |
| (-)-Fenchone | Lithium Acetylide | Organolithium | THF | -78 to RT | 90-95 | Organic Syntheses[5] |
| 2-Adamantanone | Phenylacetylene | Organolithium (PhLi) | THF | -78 to RT | ~70 | J. Org. Chem. |
| 2-Adamantanone | Phenylacetylene | Grignard (PhMgBr) | THF | -78 to RT | ~65 | J. Org. Chem. |
| Cyclohexanone | Phenylacetylene | Ni/Photoredox | MeCN | RT | 58 | Sci. Adv.[7] |
| 4-tert-Butylcyclohexanone | Alkynyl Bromide | Deacylative Alkynylation | MeCN | RT | 65 | Sci. Adv.[7] |
Table 2: Effect of Reaction Conditions on the Alkynylation of Methylvinyl Ketone
| Alkynylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylene (B1199291)/Li | THF | -50 | 3 | 78 | US Patent 3,626,016[8] |
| Acetylene/Li | THF | -35 | 3 | 97 | US Patent 3,626,016[8] |
| Acetylene/Li | THF | 25 | 0.25 | 88 | US Patent 3,626,016[8] |
Experimental Protocols
Protocol 1: Alkynylation of a Sterically Hindered Ketone using Lithium Acetylide
This protocol is adapted from the Organic Syntheses procedure for the alkynylation of (-)-fenchone.[5]
Materials:
-
(-)-Fenchone (or another sterically hindered ketone)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetylene gas (purified)
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a rubber septum. Maintain a positive pressure of dry argon or nitrogen throughout the reaction.
-
Solvent and Acetylene Introduction: To the flask, add anhydrous THF (to make a final concentration of lithium acetylide of approximately 0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath. Bubble purified acetylene gas through the stirred THF for 30 minutes to obtain a saturated solution.
-
Formation of Lithium Acetylide: Slowly add n-butyllithium (1.1 equivalents relative to the ketone) to the acetylene solution at -78 °C. A white precipitate of lithium acetylide may form. Stir the suspension for 30 minutes at -78 °C.
-
Addition of Ketone: Slowly add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF to the lithium acetylide suspension at -78 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Workup: Cool the reaction mixture to 0 °C with an ice bath and cautiously quench by the slow addition of 1.0 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x).
-
Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Reaction Mechanism
The following diagram illustrates the desired nucleophilic addition pathway and the competing enolization pathway.
Caption: Reaction pathways for the alkynylation of a sterically hindered ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.saylor.org [resources.saylor.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Alkynylation of Tertiary Cycloalkanols via Radical C-C Bond Cleavage: A Route to Distal Alkynylated Ketones [organic-chemistry.org]
- 7. Deacylative arylation and alkynylation of unstrained ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor - Google Patents [patents.google.com]
Technical Support Center: Managing the Pyrophoric Nature of Lithium Phenylacetylide During Quenching
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective management of lithium phenylacetylide's pyrophoric nature during the quenching process. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered when quenching this compound.
| Issue | Potential Cause | Recommended Action |
| Violent, Uncontrolled Exotherm During Quenching | 1. Quenching agent added too quickly.2. Reaction mixture not sufficiently cooled.3. Concentration of this compound is too high. | 1. Immediately stop the addition of the quenching agent. 2. Ensure the cooling bath is effectively cooling the reaction flask.3. If the exotherm continues, further dilute the reaction mixture with a dry, inert solvent like toluene (B28343) or heptane (B126788) before cautiously resuming the slow addition of the quenching agent. |
| Fire During Quenching | 1. A pyrophoric reagent was exposed to air.2. The quench was too rapid, leading to the ignition of the solvent. | 1. Use a Class D fire extinguisher or smother the fire with sand. Do NOT use water, carbon dioxide, or foam extinguishers.[1][2]2. Once the fire is extinguished, reassess the quenching procedure to ensure a slower addition rate and adequate cooling. |
| Reaction Mixture Becomes a Thick, Unstirrable Slurry | 1. Precipitation of lithium salts (e.g., lithium isopropoxide).2. Freezing of the quenching agent at very low temperatures. | 1. Allow the mixture to warm slightly (e.g., from -78 °C to 0 °C) to see if the salts dissolve.2. Add more dry, inert solvent to dilute the mixture and improve fluidity.3. Ensure the quenching agent is not being added at a temperature that would cause it to freeze before it can react. |
| Gas Evolution (Bubbling) Does Not Subside | 1. Incomplete quenching of the this compound.2. Insufficient stirring, leaving pockets of unreacted material. | 1. Continue the slow, dropwise addition of the quenching agent.2. Increase the stirring rate to ensure the quenching agent is well-dispersed throughout the reaction mixture.3. Allow the reaction to stir for an extended period after the final addition of the quenching agent to ensure complete reaction. |
| Low Yield of Phenylacetylene After Workup | 1. Incomplete quenching leading to reactive species in the workup.2. The desired product is sensitive to the pH of the workup. | 1. Ensure the quenching process is complete by observing the cessation of gas evolution and heat generation before proceeding to the aqueous workup.2. Use a milder quenching agent like saturated aqueous ammonium (B1175870) chloride for the final quench if your product is base-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a pyrophoric substance, meaning it can ignite spontaneously in air. It reacts violently with water, releasing flammable acetylene (B1199291) gas.[3] It is also corrosive and can cause severe skin and eye burns.[4][5]
Q2: What is the safest order to add quenching agents?
A2: The safest method is a stepwise addition of protic solvents with increasing reactivity. A common and recommended sequence is:
-
Isopropanol (B130326): Added slowly at low temperature (0 °C or -78 °C).[6]
-
Methanol (B129727): Can be added after the initial quench with isopropanol shows no further exotherm.
-
Water: Added last to ensure all reactive materials are consumed.[6]
Q3: Why is it crucial to perform the quench under an inert atmosphere?
A3: An inert atmosphere, such as nitrogen or argon, prevents the pyrophoric this compound and any flammable intermediates from coming into contact with oxygen, which could lead to a fire.[7][8] It also prevents the reaction of this compound with atmospheric moisture.
Q4: How can I be certain the quenching process is complete?
A4: The quenching process is considered complete when the addition of the quenching agent no longer produces an observable exotherm (temperature increase) or gas evolution (bubbling). It is good practice to allow the reaction mixture to stir for an extended period after the final addition of the quenching agent to ensure all reactive species have been neutralized.[9]
Q5: What personal protective equipment (PPE) is mandatory when working with this compound?
A5: Appropriate PPE is critical for safety. This includes:
-
A flame-resistant lab coat.[7]
-
Chemical safety goggles and a face shield.[7]
-
Chemically resistant gloves (a common practice is to wear nitrile gloves under a pair of neoprene gloves for added protection).[2]
Experimental Protocols
Protocol 1: Standard Quenching of Unreacted this compound
This protocol is for quenching residual this compound in a reaction mixture.
Materials:
-
Reaction flask containing this compound under an inert atmosphere.
-
Cooling bath (ice/water or dry ice/acetone).
-
Addition funnel or syringe pump.
-
Dry isopropanol.
-
Dry methanol.
-
Deionized water.
-
Dry, inert solvent (e.g., toluene or heptane).
Procedure:
-
Cool the Reaction Mixture: Place the reaction flask in a cooling bath and cool the contents to 0 °C.
-
Dilute (Optional but Recommended): If the concentration of this compound is high, dilute the reaction mixture with an equal volume of a dry, inert solvent like toluene. This will help to dissipate the heat generated during quenching.
-
Slow Addition of Isopropanol: Slowly add dry isopropanol to the stirred reaction mixture via an addition funnel or syringe pump. Monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain a safe internal temperature (e.g., below 10 °C).
-
Observe and Wait: Continue the slow addition of isopropanol until gas evolution and any exotherm subside.
-
Addition of Methanol: Once the reaction with isopropanol is complete, slowly add dry methanol in a similar dropwise manner.
-
Final Quench with Water: After the addition of methanol causes no further reaction, slowly add deionized water dropwise to quench any remaining reactive species.
-
Warm to Room Temperature: Once the quenching is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature with continued stirring.
-
Proceed with Workup: The reaction mixture can now be safely worked up as required.
Quantitative Data: Example Quenching Scenario
The following table provides illustrative quantitative data for the quenching of 100 mL of a 1.0 M solution of this compound in THF. Note: These values are for guidance only and should be adapted based on a thorough risk assessment of your specific experimental setup and scale.
| Parameter | Value |
| Initial this compound | 100 mmol (in 100 mL THF) |
| Dilution Solvent | 100 mL dry toluene |
| Quenching Temperature | 0 °C |
| Quenching Agent 1 | Isopropanol (~1.5 equivalents, ~11.5 mL) |
| Recommended Addition Rate | 0.5 - 1.0 mL/min |
| Expected ΔT (with cooling) | < 5 °C |
| Quenching Agent 2 | Methanol (~1.5 equivalents, ~6.1 mL) |
| Recommended Addition Rate | 1.0 - 2.0 mL/min |
| Expected ΔT (with cooling) | < 3 °C |
| Quenching Agent 3 | Water (~2.0 equivalents, ~3.6 mL) |
| Recommended Addition Rate | 2.0 - 4.0 mL/min |
| Expected ΔT (with cooling) | < 2 °C |
Visualizations
Quenching Workflow
Caption: A workflow for the safe quenching of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during quenching.
References
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. rubingroup.org [rubingroup.org]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. cmu.edu [cmu.edu]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Lithium Phenylacetylide with Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions encountered when using lithium phenylacetylide with ester functional groups. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction between this compound and a simple aliphatic ester?
The primary reaction involves a twofold nucleophilic addition of the this compound to the ester's carbonyl group. The initial nucleophilic acyl substitution forms a ketone intermediate. This ketone is subsequently attacked by a second equivalent of the organolithium reagent in a nucleophilic addition reaction, which, after an acidic workup, yields a tertiary alcohol containing two phenylalkynyl groups.[1][2]
Q2: Why does a double addition typically occur with simple esters?
Ketones are generally more reactive towards nucleophiles than their corresponding esters. Consequently, as soon as the ketone intermediate is formed, it reacts rapidly with another equivalent of this compound present in the reaction mixture.[1] This makes it challenging to isolate the ketone product when using simple esters.
Q3: What are the most common side reactions when reacting this compound with esters?
The most prevalent side reactions include:
-
Enolization: this compound is a strong base and can deprotonate the α-carbon of the ester, leading to the formation of a lithium enolate.[3] This is especially significant if the α-protons are sterically accessible and the carbonyl carbon is hindered.
-
Incomplete Reaction: If insufficient this compound is used, or if the reaction is quenched prematurely, a mixture of the starting ester, the ketone intermediate, and the tertiary alcohol product may be obtained.
-
Degradation of the Organolithium Reagent: this compound is sensitive to moisture and air. Improper handling can lead to its degradation and consequently lower yields.[4][5]
Q4: Can the reaction be stopped at the ketone stage when using a standard ester?
For simple esters, it is very difficult to stop the reaction at the ketone stage due to the higher reactivity of the ketone intermediate compared to the starting ester.[1]
Q5: How can the double addition be prevented to yield a ketone?
To synthesize a ketone from an acyl derivative using an organolithium reagent, a common strategy is to use a Weinreb amide (N-methoxy-N-methylamide) instead of an ester. The tetrahedral intermediate formed upon the addition of this compound to a Weinreb amide is stabilized by chelation with the lithium cation.[6][7][8] This stable intermediate does not collapse to a ketone until acidic workup, thus preventing a second addition of the organolithium reagent.[6][7][8]
Q6: What is the influence of temperature on this reaction?
Low temperatures, typically -78°C, are crucial for controlling the reactivity of the organolithium reagent and minimizing side reactions like enolization.[9] Reactions are often initiated at low temperatures and then allowed to slowly warm to ensure completion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired tertiary alcohol. | 1. Degradation of this compound: The reagent is sensitive to moisture and air.[4][5] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated this compound. |
| 2. Competing Enolization: The ester starting material is being deprotonated at the α-position. | Perform the reaction at very low temperatures (e.g., -78°C) to favor nucleophilic addition over deprotonation. If possible, use a substrate without α-hydrogens. | |
| 3. Insufficient Reagent: Not enough this compound was used to complete both additions. | Use at least 2.2 equivalents of this compound to ensure the reaction goes to completion. | |
| A significant amount of ketone is recovered after workup. | 1. Insufficient this compound: Only one equivalent of the organolithium reagent reacted. | Increase the stoichiometry of this compound to over 2 equivalents. |
| 2. Premature Quenching: The reaction was stopped before the second addition could occur. | Increase the reaction time or allow the reaction mixture to warm to a higher temperature (e.g., 0°C or room temperature) before quenching. | |
| A complex mixture of products is obtained. | 1. Multiple Side Reactions: A combination of enolization, incomplete reaction, and degradation may be occurring. | Optimize reaction parameters: strictly control the temperature, add the organolithium reagent slowly, ensure an inert atmosphere, and use purified starting materials. |
| 2. Impure Starting Materials: The ester or the precursor to the organolithium may be impure. | Purify all starting materials before use. For instance, distill the ester and ensure the phenylacetylene (B144264) is pure. |
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol from an Ester
This protocol is a general guideline for the double addition of this compound to an ester.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: In the reaction flask, dissolve the ester (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a solution of this compound (2.2 eq.) in THF to the cooled ester solution via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78°C for 1-2 hours. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of a Phenylalkynyl Ketone using a Weinreb Amide
This protocol outlines the synthesis of a ketone, avoiding double addition.
-
Apparatus Setup: Use the same setup as described in Protocol 1.
-
Reagent Preparation: Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78°C.
-
Addition of Organolithium: Slowly add a solution of this compound (1.2 eq.) in THF to the cooled Weinreb amide solution.
-
Reaction: Stir the mixture at -78°C for 2 hours.
-
Quenching and Workup: Quench the reaction at low temperature with an acidic solution (e.g., 1 M HCl) and allow it to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting ketone by column chromatography.[7]
Visualizations
Caption: Main reaction and side reaction pathways.
Caption: A decision tree for troubleshooting low yields.
References
- 1. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]
- 2. youtube.com [youtube.com]
- 3. ethz.ch [ethz.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Mechanism of acylation of this compound with a Weinreb amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Enantioselectivity of Lithium Phenylacetylide Additions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the enantioselectivity of lithium phenylacetylide additions through the use of additives.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to low enantioselectivity in your experiments.
Issue 1: Low Enantiomeric Excess (ee)
You are observing a low enantiomeric excess in your reaction product.
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What is the first parameter I should investigate?
A: Temperature is often the most critical and easily adjustable parameter. In many cases, lowering the reaction temperature (e.g., to -78 °C) can significantly enhance enantioselectivity.[1][2] If temperature optimization does not yield satisfactory results, screening different solvents is a logical next step.
Q2: How does the choice of chiral ligand affect the enantioselectivity?
A: The structure of the chiral ligand is paramount. Different classes of ligands, such as BINOL derivatives or chiral amino alcohol-derived amides, will exhibit varying degrees of stereocontrol.[3][4] It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate.
Q3: What is the role of lithium salt additives like LiCl or LiBr?
A: Lithium salts can have a profound, though not always predictable, effect on enantioselectivity. They can alter the aggregation state of the organolithium species in solution, leading to the formation of more organized and stereoselective reactive intermediates.[5] The effect is highly dependent on the specific chiral ligand and reaction conditions, and it is recommended to screen different lithium salts if other optimization strategies fail.
Q4: Can the order of addition of reagents impact the outcome?
A: Yes, the order of addition can be crucial. For instance, in some systems, a slow addition of the aldehyde or ketone to the pre-formed complex of this compound and the chiral ligand leads to higher enantioselectivity.[6][7] This is thought to maintain a low concentration of the electrophile and favor the reaction through the more organized, catalytically active species.
Q5: I am observing inconsistent results between batches. What could be the cause?
A: Inconsistent results often point to issues with reagent quality or reaction setup. The concentration of n-butyllithium should be accurately determined by titration before use. Purity of the solvent is also critical; ensure it is anhydrous. Small variations in catalyst preparation or atmospheric moisture can also lead to fluctuating enantioselectivity.[3]
Data Presentation
Table 1: Effect of Chiral Ligand on Enantioselective Addition to Aldehydes
| Entry | Chiral Ligand/Additive | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (R)-BINOL | Benzaldehyde | THF | -78 | 95 | 88 | [8] |
| 2 | (R)-3,3'-Ph₂-BINOL | Benzaldehyde | THF | -78 | 98 | 94 | [6] |
| 3 | Camphorsulfonamide-Ti Complex | Benzaldehyde | Toluene | 0 | 92 | 96 | [4] |
| 4 | Chiral Polyamine Macrocycle | Cyclohexanecarboxaldehyde | THF | RT | 91 | 95 | [9] |
Table 2: Effect of Reaction Parameters on Enantioselectivity
| Entry | Parameter Varied | Conditions | Substrate | ee (%) | Reference |
| 1 | Temperature | -40 °C | Acetophenone | 85 | [6] |
| 2 | Temperature | -78 °C | Acetophenone | 92 | [6] |
| 3 | Solvent | Toluene | Benzaldehyde | 75 | [6] |
| 4 | Solvent | THF | Benzaldehyde | 88 | [6] |
| 5 | Addition Rate | Fast | Ketone | 85 | [9] |
| 6 | Addition Rate | Slow (10 min) | Ketone | 92 | [9] |
Experimental Protocols
Key Experiment: (R)-BINOL-Catalyzed Enantioselective Addition of this compound to an Aldehyde
This protocol is a generalized procedure based on methodologies reported in the literature.[6][7][8]
Materials:
-
(R)-BINOL (10 mol%)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Phenylacetylene (1.1 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-BINOL.
-
Add anhydrous THF and cool the solution to 0 °C.
-
Slowly add n-butyllithium (20 mol%) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes to form the lithium binaphtholate catalyst.
-
-
Formation of this compound:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve phenylacetylene in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Asymmetric Addition:
-
Transfer the prepared lithium binaphtholate catalyst solution to the this compound solution at -78 °C via cannula.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
Slowly add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture over 10-30 minutes.
-
Continue stirring at -78 °C for the time determined by reaction monitoring (e.g., TLC or LC-MS), typically 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Mandatory Visualizations
Proposed Mechanism of Enantioselection
Caption: Proposed mechanism of enantioselective addition.
References
- 1. Highly enantioselective phenylacetylene additions to ketones catalyzed by (S)-BINOL-Ti complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 6. Lithium Binaphtholate-Catalyzed Asymmetric Addition of Lithium Acetylides to Carbonyl Compounds [organic-chemistry.org]
- 7. Lithium binaphtholate-catalyzed asymmetric addition of lithium acetylides to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Determination of Lithium Phenylacetylide Concentration
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for accurately determining the concentration of lithium phenylacetylide solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to accurately determine the concentration of my this compound solution?
A1: The concentration of organolithium reagents like this compound can vary from the manufacturer's label due to factors such as storage conditions and handling. Inaccurate concentration values can lead to incorrect stoichiometry in reactions, resulting in low yields, product impurities, and difficulty in reproducing results.
Q2: What are the primary methods for determining the concentration of this compound?
A2: The most common and reliable methods are titration and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Titration methods include the Gilman double titration, which accounts for non-organolithium basic impurities, and direct titrations with a colorimetric indicator.
Q3: My this compound solution has turned a darker color. Is it still usable?
A3: A change in color can indicate some degradation. However, the solution may still be usable. It is highly recommended to re-determine the concentration using one of the methods described below before use to ensure accurate dosing in your reaction.
Q4: What are common sources of error in titrating organolithium reagents?
A4: Common errors include the use of wet glassware or solvents, inaccurate measurement of the titrant or the this compound solution, and difficulty in accurately determining the titration endpoint, especially with subtle color changes. The presence of other basic impurities can also lead to an overestimation of the active organolithium concentration if a single titration method is used.
Troubleshooting Guides
Titration Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent Titration Results | - Inaccurate dispensing of the this compound solution or titrant.- Use of wet glassware or solvents.- Inhomogeneous solution. | - Use a calibrated, gas-tight syringe for all measurements.- Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.- Gently swirl the stock bottle of this compound before taking an aliquot. |
| Faint or Indistinct Endpoint Color Change | - Incorrect indicator choice for the basicity of this compound.- Indicator degradation. | - Select an indicator with a pKa value slightly lower than the conjugate acid of this compound.- Use a fresh solution of the indicator. |
| Endpoint Color Fades Quickly | - Reaction with atmospheric moisture or oxygen. | - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the titration.- Perform the titration promptly after adding the reagents. |
| Calculated Concentration is Higher Than Expected | - Presence of non-organolithium basic impurities (e.g., lithium hydroxide, lithium alkoxides). | - Use the Gilman double titration method to differentiate between the active organolithium species and other basic impurities.[1] |
qNMR Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate Integration | - Incomplete relaxation of nuclei between scans.- Non-uniform excitation of signals. | - Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest (both analyte and internal standard).- Use a calibrated pulse width. |
| Overlapping Peaks | - The signals of the internal standard overlap with the signals of this compound or solvent impurities. | - Choose an internal standard with signals in a clear region of the spectrum.- Use a deuterated solvent of high purity. |
| Poor Signal-to-Noise Ratio | - Low concentration of the analyte or internal standard. | - Increase the number of scans.- Use a more concentrated solution if possible. |
Experimental Protocols
Method 1: Gilman Double Titration
This method is highly recommended as it distinguishes between the active this compound and non-organometallic basic impurities.[1]
Materials:
-
Anhydrous diethyl ether or THF
-
Distilled, deionized water (degassed)
-
Standardized aqueous HCl solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Oven-dried glassware
-
Gas-tight syringes
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Part A: Total Base Titration
-
In a flask under an inert atmosphere, add a known volume of anhydrous diethyl ether or THF.
-
Using a gas-tight syringe, add a precise aliquot (e.g., 1.0 mL) of the this compound solution to the solvent.
-
Carefully add an excess of degassed water to quench the solution.
-
Add a few drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V1).
Part B: Non-Organolithium Base Titration
-
In a separate flask under an inert atmosphere, add a known volume of anhydrous diethyl ether or THF and 1,2-dibromoethane (in excess relative to the expected amount of this compound).
-
Using a gas-tight syringe, add the same precise aliquot (e.g., 1.0 mL) of the this compound solution to this mixture.
-
Stir for 5-10 minutes.
-
Carefully add an excess of degassed water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V2).
Calculation: The concentration of the active this compound is calculated as follows:
Concentration (M) = ( (V1 - V2) * M_HCl ) / V_aliquot
Where:
-
V1 = Volume of HCl from Part A (L)
-
V2 = Volume of HCl from Part B (L)
-
M_HCl = Molarity of the standardized HCl (mol/L)
-
V_aliquot = Volume of the this compound aliquot (L)
Method 2: Direct Titration with a Colorimetric Indicator
This method is faster but measures the total basicity of the solution. It is suitable for freshly prepared solutions with minimal expected degradation.
Indicator Selection: Since a specific, universally recommended indicator for this compound is not readily available, a suitable indicator must be chosen based on the relative basicity of the organolithium compound. Indicators like 1,10-phenanthroline (B135089) or N-pivaloyl-o-toluidine are often used for organolithium titrations. It is advisable to perform a preliminary test to ensure a sharp and clear color change at the endpoint.
Materials:
-
Anhydrous THF
-
Chosen indicator (e.g., 1,10-phenanthroline)
-
Standardized solution of a secondary alcohol (e.g., sec-butanol in xylene)
-
Oven-dried glassware
-
Gas-tight syringes
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add a small amount of the chosen indicator.
-
Add a known volume of anhydrous THF.
-
Using a gas-tight syringe, add a precise aliquot (e.g., 1.0 mL) of the this compound solution. The solution should develop a distinct color.
-
Titrate with the standardized sec-butanol solution until the color disappears or changes sharply.
-
Record the volume of the titrant used.
Calculation: Concentration (M) = ( V_titrant * M_titrant ) / V_aliquot
Where:
-
V_titrant = Volume of the titrant (L)
-
M_titrant = Molarity of the standardized titrant (mol/L)
-
V_aliquot = Volume of the this compound aliquot (L)
Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful technique for determining concentration without the need for titration. It relies on the integration of signals from the analyte against a known amount of an internal standard.
Materials:
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
A high-purity, non-reactive internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene (B48636) or 1,4-dioxane).
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Gas-tight syringes
Procedure:
-
Accurately weigh a known amount of the internal standard into a clean, dry vial.
-
Under an inert atmosphere, add a precise volume of the this compound solution to the vial.
-
Dissolve the mixture in a known volume of anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube under an inert atmosphere and seal the tube.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (i.e., a sufficiently long relaxation delay).
-
Integrate the signals corresponding to the aromatic protons of this compound and a well-resolved signal from the internal standard. Note: The exact chemical shifts of the phenyl protons of this compound in your specific solvent should be confirmed from the spectrum.
Calculation: Concentration (M) = ( (I_analyte / N_analyte) / (I_std / N_std) ) * ( (W_std / MW_std) / V_solution )
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons giving rise to the internal standard signal
-
W_std = Weight of the internal standard (g)
-
MW_std = Molecular weight of the internal standard ( g/mol )
-
V_solution = Total volume of the solution (L)
Data Summary Tables
Table 1: Comparison of Titration Indicators for Organolithiums
| Indicator | Endpoint Color Change | Typical Titrant | Notes |
| 1,10-Phenanthroline | Colorless to Red/Brown | sec-Butanol | Forms a colored complex with the organolithium. |
| N-Pivaloyl-o-toluidine | Yellow to Colorless | n-Butanol | The indicator is consumed by the organolithium. |
| Diphenylacetic Acid | Colorless to Persistent Yellow | - (Self-indicating) | Acts as both the titrant and indicator. |
Table 2: Common qNMR Internal Standards
| Internal Standard | Solubility | ¹H NMR Signal (approx. ppm) |
| 1,3,5-Trimethoxybenzene | THF, Diethyl Ether | ~6.1 (s, 3H), ~3.7 (s, 9H) |
| 1,4-Dioxane | THF, Diethyl Ether | ~3.7 (s, 8H) |
| Mesitylene | THF, Diethyl Ether | ~6.8 (s, 3H), ~2.2 (s, 9H) |
Experimental Workflows
Caption: Workflow for Gilman Double Titration.
Caption: Workflow for Quantitative NMR (qNMR).
References
Technical Support Center: Minimizing Homocoupling of Lithium Phenylacetylide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of lithium phenylacetylide in coupling reactions, primarily focusing on Sonogashira and related cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions to minimize the formation of the undesired 1,4-diphenylbuta-1,3-diyne byproduct.
Problem 1: Significant formation of a homocoupling byproduct is observed by TLC, GC-MS, or NMR.
-
Potential Cause A: Presence of Oxygen. Oxygen is a key promoter of the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction in Sonogashira couplings.[1][2]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1][2] All solvents should be thoroughly degassed prior to use. Standard degassing methods include sparging with an inert gas for 15-30 minutes or using the freeze-pump-thaw technique (three cycles are recommended for sensitive reactions).[3]
-
-
Potential Cause B: Copper(I) Co-catalyst. While copper(I) salts can accelerate the desired Sonogashira coupling, they are also highly effective catalysts for Glaser homocoupling.[1][4][5]
-
Solution 1: Switch to a Copper-Free Protocol. Numerous copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[1][4][6][7][8][9][10][11][12] These methods are particularly recommended for challenging substrates.[6]
-
Solution 2: Reduce the Amount of Copper(I) Catalyst. If a copper-free protocol is not feasible, try reducing the loading of the copper(I) co-catalyst.
-
-
Potential Cause C: High Concentration of this compound. A high concentration of the alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump.[1] This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling pathway.
-
Problem 2: The desired cross-coupling reaction is sluggish or stalls, leading to a higher proportion of homocoupling.
-
Potential Cause A: Inefficient Palladium Catalyst or Ligand. The choice of palladium source and phosphine (B1218219) ligand can significantly impact the relative rates of cross-coupling and homocoupling.
-
Solution: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and may suppress homocoupling.[13] For particularly challenging aryl chlorides, ligands like XPhos have proven effective.[6][13] N-Heterocyclic carbene (NHC) ligands have also emerged as effective alternatives to phosphines.[14][15]
-
-
Potential Cause B: Suboptimal Base or Solvent. The base and solvent system plays a critical role in the catalytic cycle.
-
Solution: Optimize the base and solvent. While tertiary amines like triethylamine (B128534) are common, other bases such as cesium carbonate or DBU may be more effective for specific substrates.[14] Solvents like THF, DMF, or toluene (B28343) can be used, but ensure they are anhydrous and thoroughly degassed.[1]
-
-
Potential Cause C: Low Reaction Temperature. For less reactive aryl halides (e.g., bromides and chlorides), higher temperatures may be required to facilitate the rate-limiting oxidative addition step.[1]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound coupling reactions?
A1: Homocoupling refers to a side reaction where two molecules of this compound (or the corresponding terminal alkyne, phenylacetylene) react with each other to form a symmetrical 1,4-diphenylbuta-1,3-diyne. This is often referred to as Glaser coupling and is a common byproduct in Sonogashira reactions.[2][6][16]
Q2: Why is oxygen so detrimental in these reactions?
A2: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser homocoupling pathway.[1] In palladium-catalyzed reactions, oxygen can also affect the oxidation state of the palladium catalyst, potentially leading to side reactions.[17]
Q3: Are there any additives that can help suppress homocoupling?
A3: Yes, in some copper-free protocols, additives like tetra-n-butylammonium fluoride (B91410) (TBAF) have been used, which can also act as the base.[18] Additionally, using a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been reported to reduce homocoupling to as low as 2%.[16]
Q4: When should I choose a copper-free protocol over a traditional Sonogashira reaction?
A4: Copper-free conditions are highly recommended when you observe significant homocoupling with the standard protocol, when using sensitive substrates that can be degraded by copper, or when working with substrates that can act as ligands for copper, such as free-base porphyrins.[2][6] They are also often more effective for less reactive aryl bromides and chlorides.[6]
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of cross-coupled products and the formation of homocoupling byproducts.
Table 1: Effect of Copper Co-catalyst on Sonogashira Coupling Yield
| Entry | Aryl Halide | Alkyne | Catalyst System | Yield of Cross-Coupled Product (%) | Notes | Reference |
| 1 | Iodo-substituted Phenyl | Terminal Alkyne | Pd(0), No CuI | Cyclized Product Formed | In the absence of copper, an intramolecular reaction was favored over the intermolecular cross-coupling. | [14] |
| 2 | Iodo-substituted Phenyl | Terminal Alkyne | Pd(0), CuI | 92 | The addition of CuI promoted the desired intermolecular cross-coupling. | [14] |
| 3 | Aryl Chloride | Terminal Alkyne | Pd catalyst, XPhos ligand, 0 mol% CuI | High Conversion | Copper was found to inhibit the reaction of aryl chlorides. | [6] |
| 4 | Aryl Chloride | Terminal Alkyne | Pd catalyst, XPhos ligand, 1.0 mol% CuI | Reduced Conversion | Increasing amounts of copper iodide led to a decrease in the overall reaction conversion. | [6] |
Table 2: Influence of Ligands and Bases on Coupling Reactions
| Entry | Aryl Halide | Alkyne | Catalyst/Ligand | Base | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Triethylamine | Moderate |[13] | | 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ | Triethylamine | Improved Yield | A Pd(0) source gave better results. |[13] | | 3 | 4-Iodoanisole | Phenylacetylene | PdCl₂/XPhos | Triethylamine | Further Improvement | A more sterically hindered ligand improved the yield. |[13] | | 4 | 4-Iodoanisole | Phenylacetylene | Pd-XPhos-G3 | Triethylamine | 86 | A pre-formed catalyst gave a very good yield. |[13] | | 5 | Aryl Halides | Terminal Alkynes | PdCl₂(PPh₃)₂ | TBAF | Moderate to Excellent | Effective under copper-, amine-, and solvent-free conditions. |[18] | | 6 | Bromoacetophenone | Phenylacetylene | Pd(CH₃CN)₂Cl₂/cataCXium A | Cs₂CO₃ | 73 | Example of a specific catalyst/ligand/base combination for a copper-free reaction. |[19] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is adapted for researchers aiming to eliminate the primary source of Glaser homocoupling.
-
Reagent Preparation:
-
Ensure all solvents (e.g., THF, toluene, or DMF) are anhydrous and have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.
-
The aryl halide, this compound solution, palladium catalyst, ligand, and base should be of high purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.
-
Using a syringe pump, slowly add the this compound solution (1.2 mmol, 1.2 equiv) over a period of 1-2 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Optimized Sonogashira Coupling with Copper Co-catalyst
This protocol includes steps to mitigate homocoupling when a copper co-catalyst is used.
-
Reagent and Glassware Preparation:
-
Rigorously dry all glassware in an oven and cool under a stream of argon or nitrogen.
-
Use anhydrous, degassed solvents.
-
All solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup (using Schlenk technique or in a glovebox):
-
To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (1-2 mol%).
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol).
-
-
Reaction Execution:
-
Stir the mixture and add the this compound solution (1.1 mmol, 1.1 equiv) dropwise via syringe over an extended period (e.g., 30-60 minutes).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
-
-
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
-
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. depts.washington.edu [depts.washington.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Overcome Low-Temperature Solubility of Lithium Phenylacetylide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low solubility of lithium phenylacetylide at reduced temperatures. Low-temperature reactions are crucial for controlling reactivity and selectivity, but the precipitation of this compound can lead to failed or low-yielding experiments. This resource offers practical strategies and detailed protocols to maintain homogeneity and ensure successful reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution at low temperatures?
A1: this compound, like many organolithium reagents, exists as aggregates (such as dimers, tetramers, or higher-order structures) in solution. At low temperatures, the kinetic energy of the solvent molecules decreases, reducing their ability to solvate these aggregates effectively. This can lead to the precipitation of the less soluble aggregate forms from the reaction mixture. The specific solvent used significantly impacts solubility, with this compound generally exhibiting better solubility in ethereal solvents compared to hydrocarbons.
Q2: What are the most common solvents for preparing and using this compound, and how do they compare at low temperatures?
A2: The most common solvents are tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O).
-
Tetrahydrofuran (THF): Generally, THF is a better solvating agent for organolithium compounds than diethyl ether due to its higher polarity and ability to chelate the lithium cation. This often results in a higher concentration of soluble this compound at low temperatures.[1] Commercial solutions of this compound are typically available in THF.
-
Diethyl Ether (Et₂O): While also used, this compound may have lower solubility in diethyl ether, especially at very low temperatures (e.g., -78 °C). Precipitation is more likely to be observed in this solvent.
Q3: Can I use hydrocarbon solvents like hexanes or toluene?
A3: Hydrocarbon solvents are generally poor choices for dissolving this compound on their own, as organolithium compounds have limited solubility in such non-polar media.[2] However, they are often present as co-solvents since many organolithium precursors (like n-butyllithium) are supplied in hydrocarbon solutions. The presence of hydrocarbons can act as an anti-solvent, promoting precipitation when an ethereal solution of this compound is cooled.[3]
Q4: What immediate steps can I take if I observe precipitation during my reaction?
A4: If you observe precipitation, consider the following immediate actions:
-
Increase the solvent volume: Diluting the reaction mixture can sometimes redissolve the precipitate.
-
Slightly increase the temperature: A modest increase in temperature (e.g., from -78 °C to -60 °C) might be sufficient to redissolve the reagent without significantly compromising reaction selectivity. This must be done cautiously and with careful monitoring.
-
Add a co-solvent or additive: If prepared in advance, the addition of a more effective solvating agent like pre-chilled THF or an additive like TMEDA can help.
Troubleshooting Guide
Encountering solubility issues with this compound at low temperatures can be a significant hurdle. This guide provides a structured approach to diagnosing and resolving these problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon cooling the pre-formed this compound solution. | 1. Solvent saturation limit reached: The concentration of this compound exceeds its solubility at the target temperature. 2. Poor solvent choice: The selected solvent (e.g., pure diethyl ether) is not a sufficiently good solvating agent at low temperatures. 3. Presence of hydrocarbon anti-solvent: The reaction mixture contains a significant amount of hydrocarbon from the butyllithium (B86547) solution.[3] | 1. Use a more dilute solution: Prepare a less concentrated solution of this compound. 2. Switch to a better solvent: Use THF instead of diethyl ether.[1] 3. Use a co-solvent: Add a small amount of a stronger coordinating solvent like TMEDA or HMPA (use with caution due to toxicity). 4. Minimize hydrocarbon content: If possible, use a butyllithium solution with a higher concentration in a lower volume of hydrocarbon solvent. |
| Precipitation occurs in situ during the formation of this compound at low temperature. | 1. Slow dissolution of the newly formed salt: The rate of formation of this compound is faster than its rate of dissolution. 2. Localized high concentrations: Inefficient stirring can lead to pockets of high concentration and precipitation. | 1. Slow addition of butyllithium: Add the butyllithium solution slowly to a well-stirred solution of phenylacetylene (B144264) to allow for dissolution as the salt forms. 2. Ensure vigorous stirring: Use a mechanical stirrer if necessary to maintain a homogeneous solution. 3. "Reverse addition": Add the phenylacetylene solution to the butyllithium solution. This can sometimes prevent the formation of insoluble intermediates.[2] |
| Reaction fails or gives low yield despite no visible precipitation. | 1. Micro-precipitation: Very fine, invisible precipitate has formed, removing the reagent from the reaction. 2. Formation of unreactive aggregates: The soluble aggregates are not the reactive species under the reaction conditions. | 1. Filter a small, cold aliquot: Carefully filter a small portion of the cold reaction mixture through a pre-chilled, fine frit to check for micro-precipitates. 2. Add a de-aggregating agent: Introduce an additive like TMEDA or a lithium salt (e.g., LiBr) to alter the aggregate structure.[4] |
| Inconsistent results between batches. | 1. Variable water content in the solvent: Trace amounts of water will consume the organolithium reagent. 2. Inaccurate titration of butyllithium: The stoichiometry of the reaction is incorrect. 3. Age of the butyllithium solution: Older solutions may have a lower concentration and contain lithium alkoxides that can influence aggregation and solubility. | 1. Use freshly distilled or high-purity anhydrous solvents. 2. Titrate the butyllithium solution before each use. 3. Use a fresh bottle of butyllithium. |
Experimental Protocols
Here are detailed methodologies for preparing and handling this compound to mitigate solubility issues at low temperatures.
Protocol 1: Preparation of a Soluble this compound Solution in THF
This protocol is the standard method and generally provides a soluble solution at common low temperatures.
Materials:
-
Phenylacetylene
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and other dry glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Assemble a dry Schlenk flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Add anhydrous THF to the flask via a syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add phenylacetylene dropwise to the cold THF with stirring.
-
Slowly add a titrated solution of n-butyllithium in hexanes dropwise to the stirred solution over 10-15 minutes.
-
After the addition is complete, allow the solution to stir at -78 °C for an additional 30 minutes to ensure complete formation of the this compound.
Protocol 2: Enhancing Solubility with N,N,N',N'-Tetramethylethylenediamine (TMEDA)
TMEDA is a strong chelating agent that can break down organolithium aggregates, thereby increasing solubility and reactivity.
Materials:
-
Same as Protocol 1
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Add one equivalent of freshly distilled TMEDA to the cold THF.
-
Add phenylacetylene dropwise to the THF/TMEDA mixture.
-
Slowly add the n-butyllithium solution as described in Protocol 1.
-
Stir at -78 °C for 30 minutes. The resulting solution of the this compound-TMEDA complex should remain homogeneous.[5]
Protocol 3: The Use of Lithium Bromide (LiBr) as a Solubilizing Additive
The addition of lithium salts like LiBr can form mixed aggregates with different solubility properties. This can sometimes prevent the precipitation of the organolithium species.
Materials:
-
Same as Protocol 1
-
Anhydrous Lithium Bromide (LiBr)
Procedure:
-
Dry the anhydrous LiBr under vacuum with heating in a Schlenk flask and then backfill with an inert gas.
-
Add anhydrous THF to the flask and stir to dissolve the LiBr. You may need to sonicate or stir for an extended period to achieve full dissolution.
-
Cool the LiBr/THF solution to -78 °C.
-
Follow steps 4-6 of Protocol 1, adding the phenylacetylene and then the n-butyllithium to the cold LiBr/THF solution.
Data Presentation
While specific quantitative solubility data for this compound at various low temperatures is scarce in the literature, the qualitative solubility trends are well-established.
Table 1: Qualitative Solubility of this compound in Common Solvent Systems at Low Temperatures
| Solvent System | Temperature | Expected Solubility | Notes |
| Tetrahydrofuran (THF) | -78 °C | Good | Generally the preferred solvent.[1] |
| Diethyl Ether (Et₂O) | -78 °C | Moderate to Low | Precipitation is more likely than in THF. |
| THF / Hexane (B92381) | -78 °C | Moderate | Solubility decreases with increasing hexane content. |
| THF / TMEDA | -78 °C | Excellent | TMEDA acts as a powerful solubilizing agent.[5] |
| THF / LiBr | -78 °C | Good to Excellent | Formation of soluble mixed aggregates can prevent precipitation. |
Visualizations
Experimental Workflow for Enhancing Solubility
Caption: Workflow for addressing this compound precipitation.
Logical Relationship of Factors Affecting Solubility
Caption: Key factors influencing the solubility of this compound.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. sites.wp.odu.edu [sites.wp.odu.edu]
- 3. THF co-solvent enhances hydrocarbon fuel precursor yields from lignocellulosic biomass - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US3769345A - Method of preparing organolithium amine complexes - Google Patents [patents.google.com]
Validation & Comparative
Characterization of Products from Lithium Phenylacetylide Reactions: A Guide to 1H and 13C NMR Spectroscopy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 1H and 13C NMR characterization of products resulting from the versatile reactions of lithium phenylacetylide with various electrophiles. This guide includes detailed experimental data, protocols, and visual aids to facilitate understanding and application in synthetic chemistry.
This compound serves as a powerful nucleophile in organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of the phenylethynyl group into a wide range of molecules. The resulting propargyl alcohol derivatives and other alkynylated products are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate characterization of these products is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this purpose. This guide focuses on the 1H and 13C NMR spectral features of the products obtained from the reaction of this compound with common electrophiles like aldehydes, ketones, and epoxides.
Comparison of 1H and 13C NMR Data
The following tables summarize the characteristic 1H and 13C NMR chemical shifts for the products of this compound reactions with selected electrophiles. These values are crucial for the identification and purity assessment of the synthesized compounds.
Table 1: 1H NMR Data (in CDCl₃) for Reaction Products of this compound
| Product Name | Structure | Phenyl-H (ppm) | Other Characteristic Protons (ppm) | OH (ppm) |
| 1,3-Diphenyl-2-propyn-1-ol | Ph-C≡C-CH(OH)-Ph | 7.26-7.42 (m, 10H) | 5.37 (d, J=6.5 Hz, 1H, CH-OH) | 2.12 (brs, 1H) |
| 1-(Phenylethynyl)cyclohexanol | Ph-C≡C-C(OH)(CH₂)₅ | 7.25-7.45 (m, 5H) | 1.50-2.00 (m, 10H, cyclohexyl-H) | ~1.8 (s, 1H) |
| 1-Phenyl-4-phenylbutan-2-ol | Ph-CH₂-CH(OH)-CH₂-C≡C-Ph | 7.15-7.40 (m, 10H) | 4.05 (m, 1H, CH-OH), 2.80-2.95 (m, 2H, Ph-CH₂), 2.50-2.65 (m, 2H, CH₂-C≡) | ~1.9 (brs, 1H) |
Table 2: 13C NMR Data (in CDCl₃) for Reaction Products of this compound
| Product Name | Structure | Phenyl-C (ppm) | Alkyne-C (ppm) | Other Characteristic Carbons (ppm) |
| 1,3-Diphenyl-2-propyn-1-ol | Ph-C≡C-CH(OH)-Ph | 126.3, 127.3, 128.4, 128.5, 131.3, 137.2, 142.1 | 83.6, 95.4 | 64.9 (CH-OH) |
| 1-(Phenylethynyl)cyclohexanol | Ph-C≡C-C(OH)(CH₂)₅ | 122.4, 128.0, 128.8, 131.9 | 83.5, 95.4 | 68.9 (C-OH), 40.1 (cyclohexyl-C), 25.3 (cyclohexyl-C), 23.4 (cyclohexyl-C) |
| 1-Phenyl-4-phenylbutan-2-ol | Ph-CH₂-CH(OH)-CH₂-C≡C-Ph | 123.7, 126.7, 128.4, 128.5, 129.8, 131.8, 136.8, 141.2 | 80.5, 89.1 | 68.2 (CH-OH), 45.9 (Ph-CH₂), 32.1 (CH₂-C≡) |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the synthesis and NMR characterization of the products.
General Procedure for the Reaction of this compound with Aldehydes and Ketones
-
Preparation of this compound: To a solution of phenylacetylene (B144264) (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.0 eq., typically 1.6 M in hexanes) is added dropwise. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of this compound.
-
Reaction with Electrophile: A solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF is added dropwise to the this compound solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
NMR Sample Preparation
-
Approximately 5-10 mg of the purified product is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
1H and 13C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H and 100 MHz for 13C). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for 1H and CDCl₃ at 77.16 ppm for 13C).
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the general experimental workflow.
Caption: General reaction pathway of this compound with an electrophile.
Caption: A typical experimental workflow for this compound reactions.
Comparison with Alternative Alkynylating Reagents
While this compound is a widely used and effective reagent, several alternatives exist, each with its own advantages and disadvantages.
Table 3: Comparison of Alkynylating Reagents
| Reagent | Advantages | Disadvantages |
| This compound | High reactivity, readily prepared.[1][2] | Strongly basic, requires cryogenic temperatures, sensitive to moisture and air. |
| Grignard Reagents (e.g., PhC≡CMgBr) | Less basic than lithium acetylides, can be used at higher temperatures. | Can be less reactive, may require longer reaction times. |
| Zinc Acetylides (e.g., (PhC≡C)₂Zn) | Tolerate more functional groups, can be used in catalytic enantioselective additions. | Often require transmetalation from lithium or Grignard reagents. |
| Copper(I) Acetylides (e.g., PhC≡CCu) | Used in coupling reactions (e.g., Sonogashira), stable to handle. | Generally not used for direct addition to carbonyls. |
| Alkynyltrifluoroborates | Stable, crystalline solids, can be used in aqueous conditions.[3] | Often require a catalyst for activation.[3] |
The choice of reagent often depends on the specific substrate, desired selectivity, and tolerance of functional groups. For simple additions to aldehydes and ketones, this compound remains a primary choice due to its high reactivity and straightforward preparation. However, for more sensitive substrates or for achieving stereoselectivity, other metal acetylides or alkynylboron reagents may be more suitable.[1][3]
References
- 1. Lithium acetylides as alkynylating reagents for the enantioselective alkynylation of ketones catalyzed by lithium binaphtholate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. SOMOphilic alkyne vs radical-polar crossover approaches: The full story of the azido-alkynylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Reaction Monitoring: A Comparative Guide to In-situ IR Spectroscopy for Lithium Phenylacetylide Synthesis
For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is paramount for ensuring process safety, optimizing yield, and gaining mechanistic insights. The synthesis of lithium phenylacetylide, a key intermediate in various organic transformations, presents a prime example where precise monitoring of the deprotonation of phenylacetylene (B144264) by an organolithium reagent is critical. This guide provides an objective comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for monitoring this reaction, supported by representative data and detailed experimental protocols.
In-situ FTIR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes, has emerged as a powerful Process Analytical Technology (PAT) tool. It allows for the direct observation of changes in the concentrations of reactants, intermediates, and products in real-time, without the need for sample extraction. This is particularly advantageous for reactions involving highly reactive and unstable species like organolithiums.
Comparative Analysis of Reaction Monitoring Techniques
The choice of an analytical technique for reaction monitoring depends on several factors, including the information required, the nature of the chemical species, and the reaction conditions. Below is a comparison of in-situ IR spectroscopy with common alternatives for monitoring the formation of this compound.
| Technique | Principle | Information Provided | Sampling | Quantitative Capability | Key Advantages | Limitations |
| In-situ FTIR (e.g., ReactIR) | Vibrational spectroscopy (absorption of IR radiation by molecular bonds) | Functional group analysis, concentration of reactants, intermediates, and products over time. | In-line probe inserted directly into the reactor. | Excellent, with proper calibration. | Real-time, continuous data; non-invasive; suitable for air and moisture-sensitive reactions; provides kinetic and mechanistic data. | Overlapping peaks can complicate analysis in complex mixtures; requires a clean probe surface. |
| In-situ Raman Spectroscopy | Vibrational spectroscopy (inelastic scattering of monochromatic light) | Complements IR; excellent for symmetric bonds (e.g., C≡C); concentration profiles. | In-line probe. | Good, with calibration. | Less interference from polar solvents like THF; can be used for slurries and solids. | Weaker signal than IR; fluorescence can interfere; less sensitive for some functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, identification of all soluble species, quantification. | Off-line (sampling and quenching required) or on-line (flow NMR). | Excellent, highly accurate with internal standards. | Provides unambiguous structural information; highly specific. | Lower temporal resolution for on-line methods; expensive instrumentation; not ideal for insoluble species or heterogeneous reactions. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase | Separation and quantification of components. | Off-line (requires quenching and sample preparation). | Excellent, high sensitivity and accuracy. | Can analyze complex mixtures with high resolution. | Not real-time; potential for sample degradation during quenching and workup; labor-intensive. |
Experimental Protocols
In-situ FTIR Spectroscopy for Monitoring this compound Formation
This protocol describes the use of an in-situ FTIR spectrometer (e.g., Mettler-Toledo ReactIR) with a diamond ATR probe to monitor the reaction between phenylacetylene and n-butyllithium.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Phenylacetylene (freshly distilled)
-
n-Butyllithium (in hexanes)
-
Nitrogen or Argon inert gas supply
-
Dry glassware and syringe techniques
Equipment:
-
Jacketed glass reactor with overhead stirring
-
In-situ FTIR spectrometer with a DiComp (diamond) ATR probe
-
Thermostat for temperature control
-
Syringe pump for controlled addition
Procedure:
-
System Setup: Assemble the dry reactor under an inert atmosphere. Insert the in-situ FTIR probe through a port in the reactor lid, ensuring the ATR window is fully submerged in the reaction medium.
-
Background Spectrum: Add anhydrous THF to the reactor and start agitation. Collect a background IR spectrum of the solvent at the desired reaction temperature (e.g., 0 °C).
-
Reactant Spectrum: Add a known amount of phenylacetylene to the THF and collect several spectra to establish a stable baseline for the starting material. Key vibrational bands for phenylacetylene include the ≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).
-
Reaction Initiation and Monitoring: Begin the controlled addition of n-butyllithium solution via a syringe pump. Start the real-time data acquisition on the FTIR spectrometer.
-
Data Analysis: Monitor the decrease in the intensity of the phenylacetylene peaks (e.g., ≡C-H stretch at ~3300 cm⁻¹) and the appearance of new peaks corresponding to the this compound product. The C≡C stretch of the acetylide will shift to a lower wavenumber compared to the starting alkyne. Create trend profiles of absorbance versus time for key species to determine reaction kinetics and endpoint.
Alternative Monitoring by Off-line NMR Spectroscopy
Procedure:
-
Set up the reaction as described above but without the FTIR probe.
-
At specified time points during the addition of n-butyllithium and after the addition is complete, withdraw an aliquot of the reaction mixture using a dry, inert syringe.
-
Immediately quench the aliquot with a suitable deuterated electrophile (e.g., D₂O or CD₃OD) in an NMR tube at low temperature to protonate/deuterate the acetylide and any remaining n-butyllithium.
-
Acquire ¹H and ¹³C NMR spectra of the quenched sample.
-
Analyze the spectra to determine the relative concentrations of phenylacetylene and the deuterated product by integrating characteristic peaks. This allows for the determination of reaction conversion at each time point.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in monitoring the this compound reaction using in-situ IR spectroscopy.
Caption: Workflow for in-situ IR monitoring of this compound formation.
Conclusion
For monitoring the formation of this compound, in-situ FTIR spectroscopy offers a superior balance of real-time data acquisition, quantitative accuracy, and operational safety compared to traditional off-line methods like NMR and HPLC. While Raman spectroscopy provides a viable alternative with advantages in certain solvent systems, the rich information and robust nature of in-situ FTIR make it an invaluable tool for researchers and professionals in drug development and chemical synthesis. The ability to "watch" the reaction as it happens allows for rapid process optimization, enhanced safety through the detection of hazardous intermediates or reaction stalls, and a deeper understanding of the underlying reaction mechanism.
A Comparative Guide to the Reactivity of Lithium Phenylacetylide and Phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the precise formation of carbon-carbon bonds is a cornerstone of molecular construction. Organometallic reagents are indispensable tools for this purpose, with organolithium compounds and Grignard reagents being two of the most prominent classes. This guide provides an objective comparison of the reactivity of two representative reagents: lithium phenylacetylide and phenylmagnesium bromide. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
General Reactivity and Physicochemical Properties
Both this compound (PhC≡CLi) and phenylmagnesium bromide (PhMgBr) are potent nucleophiles and strong bases, capable of reacting with a wide array of electrophiles. However, their reactivity profiles exhibit significant differences stemming from the nature of the carbon-metal bond. The carbon-lithium bond in this compound has a higher degree of ionic character compared to the more covalent carbon-magnesium bond in phenylmagnesium bromide. This distinction renders organolithium compounds, as a class, more reactive and more basic than their Grignard counterparts.[1][2]
| Property | This compound (PhC≡CLi) | Phenylmagnesium Bromide (PhMgBr) |
| Nature of C-Metal Bond | More Ionic | More Covalent |
| Relative Basicity | Stronger Base | Weaker Base |
| Relative Nucleophilicity | Stronger Nucleophile | Weaker Nucleophile |
| Hardness (HSAB Theory) | Softer Nucleophile | Harder Nucleophile |
Reactivity with Carbonyl Compounds: A Comparative Analysis
The addition to carbonyl compounds is a hallmark reaction for both reagents, leading to the formation of alcohols. To provide a quantitative comparison, we will consider the reaction of each reagent with a common substrate, cyclohexanone (B45756).
Nucleophilic Addition to Cyclohexanone
The reaction of both this compound and phenylmagnesium bromide with cyclohexanone results in the formation of a tertiary alcohol following an acidic workup.
Reaction Scheme:
-
This compound: PhC≡CLi + C₆H₁₀O → PhC≡C-C₆H₁₀OH
-
Phenylmagnesium Bromide: PhMgBr + C₆H₁₀O → Ph-C₆H₁₀OH
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions |
| Phenylmagnesium Bromide | Cyclohexanone | 1-Phenylcyclohexanol | 97% | Diethyl ether, 35°C, 5 h |
| This compound | Cyclohexanone | 1-(Phenylethynyl)cyclohexanol | High (specific yield not reported) | THF, -78°C to rt, 3 h |
Note: The yield for the this compound reaction is described as high in the literature, but a specific percentage under these exact conditions was not found. The reaction conditions are representative of typical procedures for these reagents.
Side Reactions: Enolization
A significant side reaction, particularly with enolizable ketones such as cyclohexanone, is deprotonation at the α-carbon to form an enolate. Due to its greater basicity, this compound is generally more prone to inducing enolization than phenylmagnesium bromide. This can lead to a reduction in the yield of the desired addition product and the recovery of the starting ketone after workup. The choice of solvent and reaction temperature can influence the competition between nucleophilic addition and enolization.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclohexanol using Phenylmagnesium Bromide[1]
Materials:
-
Bromobenzene (B47551) (50 g, 0.31 mol)
-
Magnesium turnings (8.13 g, 0.33 mol)
-
Anhydrous diethyl ether
-
Cyclohexanone (34.38 g, 0.35 mol)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add the magnesium turnings and an appropriate amount of anhydrous diethyl ether.
-
Add the bromobenzene dropwise to initiate the Grignard reaction, maintaining the temperature at 35°C.
-
After the formation of the Grignard reagent is complete, add the cyclohexanone dropwise while maintaining the reaction temperature at 35°C.
-
Stir the reaction mixture for 5 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to yield 1-phenylcyclohexanol.
Protocol 2: Synthesis of 1-(Phenylethynyl)cyclohexanol using this compound (General Procedure)
Materials:
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of phenylacetylene in anhydrous THF at -78°C under an inert atmosphere, add a solution of n-BuLi dropwise.
-
Stir the resulting solution at -78°C for 30 minutes to ensure complete formation of this compound.
-
Add cyclohexanone dropwise to the solution of this compound at -78°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 1-(phenylethynyl)cyclohexanol.
Logical Workflow for Reagent Selection
The choice between this compound and phenylmagnesium bromide depends on the desired outcome and the nature of the substrate. The following diagram illustrates a logical workflow for reagent selection.
Caption: Reagent selection workflow.
Conclusion
Both this compound and phenylmagnesium bromide are highly effective reagents for the formation of carbon-carbon bonds. The choice between them should be guided by the specific requirements of the chemical transformation. This compound offers higher reactivity, which can be advantageous for reactions with less reactive electrophiles. However, its greater basicity increases the likelihood of side reactions such as enolization with susceptible substrates. Phenylmagnesium bromide, being a milder reagent, often provides a better balance between nucleophilicity and basicity, leading to cleaner reactions and higher yields of the desired addition product, particularly with enolizable ketones. Researchers should carefully consider the nature of their substrate and the desired product to make an informed decision on the most suitable reagent for their synthetic endeavors.
References
Lithium Phenylacetylide vs. Sodium Phenylacetylide: A Comparative Guide for Researchers
In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction. For researchers and professionals in drug development, the selection between organometallic reagents such as lithium phenylacetylide and sodium phenylacetylide can significantly impact reaction efficiency, yield, and safety. This guide provides an objective comparison of these two critical reagents, supported by available data and experimental protocols, to aid in making informed decisions in the laboratory.
At a Glance: Key Differences
| Property | This compound | Sodium Phenylacetylide |
| Chemical Formula | C₈H₅Li | C₈H₅Na |
| Appearance | Colorless to pale yellow solid or solution in THF.[1] | Colorless solid.[2] |
| Solubility | Generally higher in organic solvents (e.g., THF, ether, benzene).[1][3] | Lower solubility in common organic solvents.[3] |
| Reactivity | Strong nucleophile and base.[4] | Highly reactive, sensitive to air and moisture.[2] |
| Common Applications | Sonogashira coupling, nucleophilic additions, polymerization.[1] | Sonogashira coupling, nucleophilic additions.[2] |
| Safety Considerations | Reacts violently with water, flammable.[1] | Highly reactive, sensitive to air and moisture.[2] |
Superior Solubility of this compound
A primary advantage of this compound lies in its enhanced solubility in common organic solvents. Due to the greater covalent character of the lithium-carbon bond compared to the more ionic sodium-carbon bond, this compound dissolves more readily in ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether, as well as non-polar solvents such as benzene (B151609) and toluene.[1][3][5] This increased solubility allows for more homogeneous reaction mixtures, which can lead to more consistent and reproducible results, as well as potentially faster reaction rates.
In contrast, sodium phenylacetylide exhibits lower solubility in many organic solvents, which can necessitate the use of more specialized solvent systems or lead to heterogeneous reaction mixtures.[3]
Reactivity and Performance in Synthesis
Both lithium and sodium phenylacetylide are potent nucleophiles and strong bases, making them valuable reagents for the formation of carbon-carbon bonds. A key application for both is the Sonogashira coupling reaction, a powerful method for the synthesis of substituted alkynes.
While direct, quantitative side-by-side comparisons of their performance in the Sonogashira reaction under identical conditions are not extensively documented in publicly available literature, the higher solubility of this compound in typical reaction solvents suggests a potential for higher effective concentrations and, consequently, potentially higher reaction yields and efficiency.
The general workflow for a Sonogashira coupling reaction is depicted below:
Caption: Generalized workflow of a Sonogashira coupling reaction.
Experimental Protocols
Detailed, side-by-side comparative experimental data for the synthesis and application of lithium and sodium phenylacetylide is scarce. However, established protocols for the preparation of the parent acetylides can be adapted for their phenyl derivatives.
Preparation of this compound (in situ)
This protocol is adapted from the preparation of lithium acetylide and the in situ generation of this compound for subsequent reactions.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenylacetylene in THF to the cooled solvent.
-
To this solution, add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -65 °C.
-
After the addition is complete, stir the resulting solution of this compound at -78 °C for 30-60 minutes before use in the subsequent reaction step.
Caption: Workflow for the in situ preparation of this compound.
Preparation of Sodium Phenylacetylide
This protocol is adapted from the preparation of sodium amide followed by reaction with an alkyne.
Materials:
-
Sodium metal
-
Liquid ammonia (B1221849)
-
Ferric nitrate (B79036) hydrate (B1144303) (catalyst)
-
Phenylacetylene
-
Anhydrous ether or THF
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia.
-
Add a catalytic amount of ferric nitrate hydrate.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The disappearance of the blue color indicates the formation of sodium amide.[6]
-
Slowly add a solution of phenylacetylene in an anhydrous solvent (e.g., ether or THF) to the sodium amide suspension.
-
After the addition, allow the ammonia to evaporate as the reaction warms to room temperature. The resulting slurry or solid is sodium phenylacetylide, which can be used in a suitable solvent for the next reaction step.[6]
Caption: Workflow for the preparation of sodium phenylacetylide.
Conclusion
The primary advantage of this compound over its sodium counterpart is its superior solubility in a wider range of common organic solvents. This property can lead to more reliable and reproducible synthetic outcomes. While both reagents are highly effective nucleophiles for carbon-carbon bond formation, the practical handling and homogeneity of reactions often favor the use of this compound in a research and development setting. The choice between these reagents will ultimately depend on the specific reaction conditions, solvent system, and the desired outcome of the synthesis. Further direct comparative studies are warranted to provide a more quantitative understanding of the performance differences between these two valuable synthetic tools.
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Analysis of Intermediates in Lithium Phenylacetylide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of reactive intermediates in lithium phenylacetylide reactions. Understanding the transient species formed during these reactions is crucial for optimizing reaction conditions, controlling selectivity, and ensuring the safety and scalability of synthetic processes in drug development and materials science.
Introduction
This compound (PhC≡CLi) is a versatile reagent in organic synthesis, widely used for the formation of carbon-carbon bonds. Its reactions often proceed through complex and transient intermediates, which exist as aggregates in solution. The characterization of these intermediates is challenging due to their high reactivity and sensitivity to air and moisture. This guide compares the utility of mass spectrometry with established spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for elucidating the mechanisms of this compound reactions.
Mass Spectrometry Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting charged species in solution.[1][2] However, organolithium intermediates are often neutral aggregates, making them invisible to direct ESI-MS analysis. To overcome this, specialized techniques are required.
A significant challenge in the mass spectrometric analysis of organometallic intermediates is their neutral charge state.[3] ESI-MS primarily detects ions, and the neutral aggregates of this compound do not ionize efficiently under standard conditions.
Enabling Technique: Charge-Tagging
One effective strategy to make neutral organometallic species amenable to ESI-MS is through the use of covalently attached charged tags.[4][5][6] A reactant can be synthesized with a remote, permanently charged group (e.g., a quaternary ammonium (B1175870) salt). This "charge tag" does not typically interfere with the reactivity of the functional group of interest but renders all resulting intermediates detectable by ESI-MS.[4][6]
Hypothetical Experimental Protocol: ESI-MS Analysis with a Charge-Tagged Phenylacetylene (B144264)
-
Synthesis of a Charge-Tagged Alkyne: Synthesize a derivative of phenylacetylene containing a quaternary ammonium group, for example, (4-ethynylphenyl)trimethylammonium iodide.
-
Reaction Setup: In a glovebox under an inert atmosphere, dissolve the charge-tagged alkyne in dry THF. Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Initiation of Reaction: Add a solution of n-butyllithium in hexanes dropwise to generate the lithium acetylide in situ. This species will now carry a positive charge.
-
Reaction with Electrophile: Introduce the electrophile (e.g., a Weinreb amide) to the reaction mixture.
-
In-situ Monitoring: The reaction can be monitored in real-time by continuously infusing the reaction mixture into the ESI-MS source using a syringe pump and inert transfer lines.
-
Data Acquisition: Acquire mass spectra in positive-ion mode over the expected mass range of the reactants, intermediates, and products.
-
Tandem MS (MS/MS) Analysis: For key intermediates, perform collision-induced dissociation (CID) to obtain structural information from the fragmentation patterns.
Data Presentation: Expected Ions in ESI-MS of a Charge-Tagged this compound Reaction
| Species | Description | Expected m/z (example) | Information Gained |
| [M]+ | Charge-tagged this compound monomer | Varies with tag | Confirmation of reagent formation |
| [M2Li]+ | Dimer of charge-tagged this compound | Varies with tag | Insight into aggregation state |
| [M+E]+ | Adduct of tagged acetylide and electrophile | Varies with tag/electrophile | Detection of initial complex |
| [Intermediate]+ | Tetrahedral or other reaction intermediates | Varies with tag/electrophile | Direct observation of transient species |
| [Product]+ | Charge-tagged final product | Varies with tag/electrophile | Monitoring of product formation |
Note: The exact m/z values depend on the specific charge tag and electrophile used.
Logical Workflow for MS Analysis
Caption: Workflow for ESI-MS analysis of a this compound reaction using a charge-tagging strategy.
Alternative Analytical Methods
While mass spectrometry offers unique advantages, particularly with enabling techniques, NMR and IR spectroscopy remain the primary tools for studying organolithium reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organolithium species in solution. It provides detailed information about aggregation states, solvation, and the structure of intermediates.
Experimental Protocol: Low-Temperature NMR
-
Sample Preparation: In a glovebox, prepare the reaction mixture in a sealable NMR tube using deuterated solvents (e.g., THF-d8). Reactants are typically cooled to low temperatures (e.g., liquid nitrogen) before mixing.
-
Data Acquisition: Acquire spectra at low temperatures (e.g., -100 °C to -20 °C) to slow down dynamic exchange processes and stabilize reactive intermediates.
-
Multinuclear NMR: Acquire spectra for various nuclei:
-
¹H and ¹³C NMR: Provide information on the organic framework of the intermediates.
-
⁶Li or ⁷Li NMR: Directly probe the lithium environment, providing insights into aggregation and coordination.[7][8]
-
Heteronuclear Correlation Spectroscopy (e.g., ¹H-⁶Li HMQC): Establishes connectivity between the lithium atoms and the organic structure.
-
Infrared (IR) Spectroscopy
In situ IR spectroscopy allows for real-time monitoring of the disappearance of reactants and the appearance of intermediates and products by tracking the vibrational frequencies of key functional groups (e.g., the C≡C triple bond and carbonyl C=O bonds).
Experimental Protocol: In Situ IR (ReactIR)
-
Reaction Setup: Assemble the reaction in a specialized reactor equipped with an attenuated total reflectance (ATR) probe.
-
Background Spectrum: Acquire a background spectrum of the solvent at the reaction temperature.
-
Reaction Monitoring: Initiate the reaction and continuously acquire IR spectra over time.
-
Data Analysis: Generate reaction profiles by plotting the absorbance of specific vibrational bands versus time.
Comparison of Analytical Methods
| Technique | Strengths | Limitations | Typical Data Output |
| Mass Spectrometry (with Charge-Tagging) | - High sensitivity to low-concentration species.- Provides mass-to-charge ratio, confirming elemental composition.- Amenable to real-time monitoring.[1] | - Indirect method for neutral species, requires chemical modification (charge-tagging).- Gas-phase data may not perfectly represent solution-phase structures.- Can be complex to set up for air-sensitive reactions. | - Mass spectra (m/z vs. intensity).- Tandem MS fragmentation patterns. |
| NMR Spectroscopy | - Provides detailed structural information in solution.- Directly probes aggregation state via ⁶Li/⁷Li NMR.- Can quantify species in the reaction mixture. | - Lower sensitivity compared to MS.- Requires low temperatures to resolve dynamic processes.- Can be difficult to interpret for complex mixtures of aggregates. | - 1D and 2D NMR spectra (chemical shifts, coupling constants).- Species concentrations. |
| IR Spectroscopy | - Excellent for real-time reaction monitoring (in situ).- Non-invasive.- Provides information on specific functional groups. | - Provides limited structural information.- Overlapping peaks can complicate analysis.- Not all intermediates may have a distinct IR signature. | - IR spectra (absorbance vs. wavenumber).- Reaction kinetics profiles. |
Reaction Pathway of this compound with a Weinreb Amide
The reaction between this compound and a Weinreb amide is known to proceed through a series of aggregated and intermediate states. The following diagram illustrates a generally accepted pathway.[9]
Caption: Simplified reaction pathway for the acylation of this compound with a Weinreb amide.
Conclusion
The analysis of intermediates in this compound reactions requires a multi-technique approach.
-
Mass Spectrometry , when enabled by strategies like charge-tagging, offers unparalleled sensitivity for detecting and identifying low-concentration intermediates that may be missed by other methods. It is particularly promising for high-throughput reaction screening and mechanistic discovery.
-
NMR Spectroscopy remains the gold standard for detailed structural elucidation of organolithium aggregates and intermediates in their native solution environment.
-
In situ IR Spectroscopy is the preferred method for real-time kinetic analysis and monitoring the progress of bulk reaction components.
For comprehensive understanding, researchers should consider employing a combination of these techniques. Mass spectrometry can guide the search for key intermediates, which can then be characterized in greater detail by NMR and their kinetics studied by IR spectroscopy. This integrated analytical workflow provides the robust data necessary for the development of efficient and reliable synthetic methods.
References
- 1. Item - Charged Tags as Probes for Analyzing Organometallic Intermediates and Monitoring Cross-Coupling Reactions by Electrospray-Ionization Mass Spectrometry - figshare - Figshare [figshare.com]
- 2. fishersci.it [fishersci.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Charged tags as probes for analyzing organometallic intermediates and monitoring cross-coupling reactions by electrospray-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Charge-tagging synthetic methodologies for mass spectrometric analysis of complex systems [dspace.library.uvic.ca]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Crystal Structures of Lithium Phenylacetylide Aggregates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystallographically determined structures of lithium phenylacetylide aggregates. Understanding the aggregation state of organolithium reagents is crucial for controlling their reactivity and selectivity in organic synthesis, a key aspect of drug development. This document summarizes key quantitative data, outlines experimental protocols for the synthesis and crystallization of these aggregates, and presents a visualization of the aggregation equilibria.
Influence of Solvation on Aggregation State
This compound (PhC≡CLi), a widely used reagent in organic synthesis, is known to exist as various aggregates in both the solid state and in solution. The nature of the solvent or coordinating ligand plays a pivotal role in determining the degree of aggregation. Ethereal solvents like tetrahydrofuran (B95107) (THF) and amine ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly employed to break down larger, less reactive aggregates into smaller, more reactive species.
X-ray crystallography provides definitive evidence of the solid-state structures of these aggregates. This guide focuses on a comparison between two well-characterized crystalline forms of this compound: a TMEDA-solvated dimer and a THF-solvated tetramer. While the dimeric structure with TMEDA is a simple, discrete molecule, the THF-solvated species often crystallizes as a more complex tetrameric cubane-like structure.
Quantitative Crystallographic Data Comparison
The following table summarizes key crystallographic data for two representative this compound aggregates. The data is extracted from single-crystal X-ray diffraction studies and highlights the structural differences imposed by the coordinating solvent.
| Parameter | [(TMEDA)Li(C≡CPh)]₂ | {[(THF)Li(C≡CPh)]₄} |
| Formula | C₂₈H₄₂Li₂N₄ | C₄₈H₅₆Li₄O₄ |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P2₁/c | I4₁/a |
| Aggregation State | Dimer | Tetramer (Cubane) |
| Li-C (acetylide) Bond Length (Å) | 2.15(1), 2.20(1) | ~2.18 - 2.25 (range) |
| Li-Li Distance (Å) | 2.449(9) | ~2.55 - 2.65 (face diagonals) |
| C≡C Bond Length (Å) | 1.21(1) | ~1.22 (average) |
| Li-N/Li-O Bond Length (Å) | 2.10(1), 2.16(1) | ~1.95 - 2.05 (range) |
| Li-C-C Angle (acetylide) (°) | 168.9(7), 177.3(7) | ~165 - 175 (range) |
| C-Li-C Angle (°) | 104.5(4) | (within cubane (B1203433) core) |
| Li-C-Li' Angle (°) | 75.5(4) | (within cubane core) |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared this compound aggregates are crucial for reproducibility and further investigation.
Synthesis and Crystallization of [(TMEDA)Li(C≡CPh)]₂
The dimeric TMEDA adduct of this compound can be prepared by the direct reaction of phenylacetylene (B144264) with n-butyllithium in the presence of TMEDA.
Synthesis:
-
A solution of phenylacetylene (1.0 eq) in a non-polar solvent such as hexane (B92381) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (1.0 eq) in hexane is added dropwise to the cooled phenylacetylene solution.
-
The reaction mixture is stirred for 1 hour at room temperature, resulting in the formation of a white precipitate of this compound.
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.0 eq) is then added to the suspension.
-
The mixture is gently warmed to dissolve the precipitate and then allowed to cool slowly to room temperature, followed by further cooling to -20 °C.
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow cooling of the reaction mixture or by recrystallization from a hexane or toluene (B28343) solution. The crystals are generally colorless needles or prisms and are highly sensitive to air and moisture.
Synthesis and Crystallization of {[(THF)Li(C≡CPh)]₄}
The tetrameric THF adduct is generally synthesized in a similar manner, with THF being used as the coordinating solvent.
Synthesis:
-
A solution of phenylacetylene (1.0 eq) in tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium (1.0 eq) in hexane is added dropwise to the cooled phenylacetylene solution.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.
Crystallization: Crystals of the tetrameric THF adduct can be obtained by concentrating the reaction solution and allowing it to stand at a low temperature (e.g., 4 °C or -20 °C) for an extended period. The crystals are often more challenging to grow than the TMEDA adduct and are also extremely sensitive to air and moisture.
Visualization of Aggregation Equilibria
The following diagram illustrates the logical relationships between the different aggregation states of this compound as influenced by the coordinating solvent.
A Researcher's Guide to Validating the Stereochemistry of Chiral Alcohols Synthesized with Lithium Phenylacetylide
For researchers, scientists, and drug development professionals, the unambiguous determination of the stereochemistry of chiral molecules is a cornerstone of chemical synthesis and analysis. The biological activity of a chiral molecule is often intrinsically linked to its absolute configuration. This guide provides a comprehensive comparison of methods for validating the stereochemistry of chiral alcohols, with a particular focus on those synthesized via the addition of lithium phenylacetylide to a carbonyl compound. We will delve into the principles of these techniques, present comparative data, and provide detailed experimental protocols to assist in the selection of the most appropriate method for your research needs.
The addition of this compound to a prochiral aldehyde or ketone is a powerful method for the synthesis of propargyl alcohols, which are valuable intermediates in organic synthesis. The stereochemical outcome of such reactions can be controlled through the use of chiral ligands or auxiliaries, leading to the formation of enantioenriched products. However, rigorous validation of the absolute configuration and enantiomeric excess of the resulting chiral alcohol is a critical subsequent step.
Comparison of Analytical Techniques
The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the sample, the information required (absolute configuration, enantiomeric excess, or both), and the available instrumentation. The following table provides a comparative overview of the most common methods.
| Technique | Principle | Information Obtained | Sample Requirement | Instrumentation | Advantages | Limitations |
| Mosher's Ester Analysis (NMR) | Derivatization with (R)- and (S)-MTPA to form diastereomers with distinct NMR spectra. | Absolute Configuration | ~1-5 mg of pure alcohol | High-field NMR spectrometer | Well-established and reliable method.[1][2][3][4][5] Provides unambiguous assignment of absolute configuration. | Requires enantiomerically pure Mosher's acid.[6] Can be time-consuming due to derivatization and NMR analysis.[1][5] |
| Other Chiral Derivatizing Agents (NMR) | Similar to Mosher's method, but using other chiral reagents (e.g., 2-CFNA, Se-based CDAs). | Absolute Configuration, Enantiomeric Excess | ~1-5 mg of pure alcohol | High-field NMR spectrometer | May offer superior resolution or be applicable to a wider range of substrates.[6][7] | May be less established than Mosher's method. Availability of the derivatizing agent may be limited. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric Excess | Micrograms to milligrams | HPLC system with a chiral column and a suitable detector (e.g., UV, MS) | High accuracy for determining enantiomeric excess.[8][9] Can be used for both analytical and preparative separations. | Does not directly provide absolute configuration. Requires method development to find a suitable chiral column and mobile phase. |
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase in the gas phase. | Enantiomeric Excess | Sub-microgram quantities | GC system with a chiral column and a suitable detector (e.g., FID, MS) | High sensitivity and resolution.[10] Suitable for volatile alcohols. | Does not directly provide absolute configuration. Derivatization may be required for non-volatile alcohols. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Absolute Configuration | High-quality single crystal | Single-crystal X-ray diffractometer | Provides an unambiguous and definitive determination of the three-dimensional structure.[11][12] | Growth of a suitable single crystal can be challenging and time-consuming.[11] Not applicable to non-crystalline materials. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Can infer Absolute Configuration by comparison with known compounds or theoretical calculations. | Micrograms to milligrams in solution | CD Spectropolarimeter | Non-destructive technique.[12] Can provide information about the solution-state conformation. | Does not directly determine absolute configuration without a reference.[12] Requires the presence of a chromophore near the stereocenter. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute Configuration | Milligram quantities | VCD Spectrometer | Applicable to a wide range of molecules, including those without a UV-Vis chromophore.[13] | Requires comparison with computationally predicted spectra, which can be complex.[13] |
Experimental Protocol: Mosher's Ester Analysis
Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols.[1][3][5] The method relies on the preparation of diastereomeric esters by reacting the chiral alcohol with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][6] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the stereocenter in the ¹H NMR spectrum.[4] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[1][4][5]
Materials:
-
Chiral alcohol of unknown configuration (~2-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM) or CDCl₃
-
NMR tubes
-
Standard laboratory glassware
Procedure:
1. Preparation of the (S)-MTPA Ester: a. In a clean, dry NMR tube, dissolve the chiral alcohol (1.0 eq) in anhydrous DCM or CDCl₃ (approx. 0.5 mL). b. Add anhydrous pyridine (1.2 eq). c. To this solution, add (R)-(-)-MTPA-Cl (1.1 eq). d. Cap the NMR tube and gently mix the contents. e. Allow the reaction to proceed at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
2. Preparation of the (R)-MTPA Ester: a. In a separate, clean, dry NMR tube, repeat the procedure described in step 1, but use (S)-(+)-MTPA-Cl instead of (R)-(-)-MTPA-Cl.
3. NMR Analysis: a. Acquire the ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters. b. Assign the proton signals in both spectra, paying close attention to the protons on the groups attached to the carbinol carbon. 2D NMR techniques such as COSY and HSQC can be helpful for unambiguous assignment.[4]
4. Data Analysis: a. For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester. b. Create a model of the MTPA esters in their most stable, extended conformation. In this conformation, the methoxy, trifluoromethyl, and carbonyl groups of the MTPA moiety are coplanar. The phenyl group of the MTPA is oriented away from the trifluoromethyl group. c. Protons that lie on the same side of the MTPA plane as the phenyl group will be shielded and exhibit a negative Δδ value. Protons on the opposite side will be deshielded and have a positive Δδ value. d. By correlating the signs of the calculated Δδ values with the spatial positions of the protons in the model, the absolute configuration of the chiral alcohol can be determined.
Visualization of Key Workflows
To further clarify the process, the following diagrams illustrate the experimental workflow of Mosher's ester analysis and the logic behind the determination of absolute configuration.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. echemi.com [echemi.com]
- 12. purechemistry.org [purechemistry.org]
- 13. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Alkynylating Agents for Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of an alkyne moiety into organic molecules via conjugate addition is a cornerstone of modern synthetic chemistry, providing a versatile functional group for further transformations, including "click" chemistry, cyclizations, and cross-coupling reactions. The choice of the alkynylating agent is critical and depends on the substrate, desired stereochemistry, and reaction conditions. This guide provides an objective comparison of common alkynylating agents, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
Overview of Alkynylating Strategies
Conjugate alkynylation can be broadly categorized into two main strategies based on the polarity of the alkyne source:
-
Nucleophilic Alkynylation : This is the traditional and more common approach, where a nucleophilic acetylide species attacks the electrophilic β-carbon of an α,β-unsaturated system (a Michael acceptor). These reactions often employ organometallic reagents.
-
Electrophilic Alkynylation : This "umpolung" or reverse-polarity strategy utilizes reagents that deliver an electrophilic alkyne synthon to a nucleophile. This approach has gained significant traction with the development of stable and reactive electrophilic sources, such as hypervalent iodine reagents.[1][2]
The choice between these strategies is dictated by the nature of the substrate and the desired bond disconnection.
Comparative Performance of Alkynylating Agents
The efficacy of an alkynylating agent is measured by its reactivity, selectivity (1,4- vs. 1,2-addition), substrate scope, and applicability in asymmetric synthesis. Below is a comparison of major classes of agents.
Nucleophilic Agents
-
Organocuprates (Gilman Reagents) : Lithium dialkynylcuprates are classic "soft" nucleophiles that show a high propensity for 1,4-conjugate addition over the competing 1,2-addition to the carbonyl group.[3][4][5] However, a significant drawback is that one of the two alkyne groups on the cuprate (B13416276) is wasted. The use of "dummy" ligands that are less likely to transfer can mitigate this issue.[6][7]
-
Alkynylboron Reagents : Alkynylboronates can undergo conjugate addition to enones, often catalyzed by binaphthols or transition metals like copper.[8][9] These methods can provide access to chiral β-alkynyl ketones with good enantioselectivity.
-
Alkynylsilicon Reagents : Alkynylsilanols and silylacetylenes have emerged as highly effective reagents, particularly in rhodium-catalyzed asymmetric conjugate additions.[10][11] The bulky silyl (B83357) group can suppress the undesired dimerization of the terminal alkyne, leading to higher yields of the conjugate addition product.[12] These reactions often exhibit high yields and excellent enantioselectivities across a range of enone substrates.[13]
Electrophilic Agents
-
Hypervalent Iodine Reagents : Ethynylbenziodoxol(on)es (EBX) are bench-stable, crystalline solids that act as powerful electrophilic alkyne sources.[1][14] They can be used in metal-free or transition-metal-catalyzed reactions and are compatible with a wide range of nucleophiles, including enolates.[15] Their high reactivity and tolerance for various functional groups make them exceptionally useful.[16]
Quantitative Data Summary
The following table summarizes performance data for the highly effective rhodium-catalyzed asymmetric conjugate addition of alkynylsilanols to various enones, demonstrating the high yields and enantioselectivities achievable with this system.
| Entry | Enone Substrate | Alkynylating Agent | Catalyst (5 mol % Rh) | Conditions | Yield (%) | ee (%) | Ref. |
| 1 | 4-Phenylbut-3-en-2-one | (Me2(OH)Si)-C≡CSi(i-Pr)3 | [Rh(OH)((R)-binap)]2 | Dioxane/H2O (10:1), 80 °C, 12h | 93 | 96 | [13] |
| 2 | 4-(4-Methoxyphenyl)but-3-en-2-one | (Me2(OH)Si)-C≡CSi(i-Pr)3 | [Rh(OH)((R)-binap)]2 | Dioxane/H2O (10:1), 80 °C, 24h | 94 | 95 | [13] |
| 3 | 4-(4-Chlorophenyl)but-3-en-2-one | (Me2(OH)Si)-C≡CSi(i-Pr)3 | [Rh(OH)((R)-binap)]2 | Dioxane/H2O (10:1), 80 °C, 12h | 91 | 96 | [13] |
| 4 | (E)-1,3-Diphenylprop-2-en-1-one | (Me2(OH)Si)-C≡CSi(i-Pr)3 | [Rh(OH)((R)-binap)]2 | Dioxane/H2O (10:1), 80 °C, 12h | 89 | 98 | [13] |
| 5 | 2-Cyclohexen-1-one | (Ph2(OH)Si)-C≡CSi(i-Pr)3 | [RhCl(C2H4)2]2 / (R,R)-Bn-bod | Dioxane, 60 °C, 48h | 91 | 91 | [13] |
| 6 | 2-Cyclopenten-1-one | (Ph2(OH)Si)-C≡CSi(i-Pr)3 | [RhCl(C2H4)2]2 / (R,R)-Bn-bod | Dioxane, 60 °C, 48h | 77 | 78 | [13] |
Detailed Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of an Enone
This protocol is adapted from the work of Hayashi and coworkers and describes the asymmetric conjugate addition of an alkynylsilanol to 4-phenylbut-3-en-2-one.[13]
Materials:
-
[Rh(OH)((R)-binap)]2 (5.0 µmol, 4.6 mg)
-
4-Phenylbut-3-en-2-one (0.20 mmol, 29.2 mg)
-
(Dimethyl(hydroxy)silyl)(triisopropylsilyl)acetylene (0.30 mmol, 76.9 mg)
-
1,4-Dioxane (B91453) (0.36 mL)
-
Deionized Water (0.04 mL)
Procedure:
-
A mixture of [Rh(OH)((R)-binap)]2 (4.6 mg, 5.0 µmol of Rh) and 4-phenylbut-3-en-2-one (29.2 mg, 0.20 mmol) is placed in a flame-dried Schlenk tube under an argon atmosphere.
-
A solution of (dimethyl(hydroxy)silyl)(triisopropylsilyl)acetylene (76.9 mg, 0.30 mmol) in 1,4-dioxane (0.36 mL) and water (0.04 mL) is added via syringe.
-
The resulting mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the β-alkynyl ketone product.
-
The enantiomeric excess (ee) of the product is determined by HPLC analysis using a chiral stationary phase column.[13]
Visualized Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows related to conjugate alkynylation.
Caption: A typical experimental workflow for a conjugate alkynylation reaction.
Caption: Comparison of nucleophilic and electrophilic alkynylation strategies.
Caption: A simplified cycle for Rh-catalyzed conjugate alkynylation.
References
- 1. Recent progress in alkynylation with hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Asymmetric conjugate addition of alkynylboronates to enones: rationale for the intriguing catalysis exerted by binaphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Collection - Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of Enones with Alkynylsilanols - Organic Letters - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alkynylation with Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Titration Methods for the Accurate Determination of Lithium Phenylacetylide Molarity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the molarity of organolithium reagents, such as lithium phenylacetylide, is crucial for reproducible and controlled chemical reactions in research and pharmaceutical development. The concentration of these highly reactive species can degrade over time, making periodic and precise quantification essential. This guide provides a comparative overview of three widely used titration methods for determining the molarity of this compound, supported by experimental protocols and performance characteristics to aid in method selection.
Comparison of Titration Methods
The choice of titration method depends on several factors, including the need to account for non-organolithium basic impurities (e.g., lithium hydroxide, alkoxides), the desired speed of analysis, and the clarity of the endpoint detection. The following table summarizes the key features of the Gilman double titration, N-Benzylbenzamide titration, and Diphenylacetic acid titration.
| Parameter | Gilman Double Titration | N-Benzylbenzamide Titration | Diphenylacetic Acid Titration |
| Principle | Differentiates between active organolithium and other basic impurities by reacting the organolithium with 1,2-dibromoethane (B42909) in one of two separate titrations. | Double deprotonation of N-benzylbenzamide by the organolithium reagent to produce a distinctively colored dianion at the endpoint. | Double deprotonation of diphenylacetic acid by the organolithium reagent, forming a colored dianion at the endpoint. |
| Endpoint Detection | Colorimetric (Phenolphthalein indicator) | Colorimetric (Formation of a deep blue color) | Colorimetric (Formation of a persistent yellow color) |
| Accuracy | High (Considered a gold standard as it corrects for non-RLi bases) | Good to High | Good |
| Precision | High | Good, dependent on clear endpoint observation. | Good, typically ±0.05 M.[1] |
| Interferences | Corrects for lithium alkoxides and hydroxides.[2] | May not be affected by alkoxides.[3] | Can be influenced by the presence of other basic species. |
| Speed | More time-consuming due to two separate titrations.[4] | Relatively fast single titration. | Relatively fast single titration. |
| Key Advantage | Provides a more accurate concentration of the active organolithium species.[2] | Sharp and intense color change at the endpoint.[5] | Readily available and stable indicator.[1][6] |
| Considerations | Requires careful handling of 1,2-dibromoethane (a toxic reagent).[2] | The reaction temperature is crucial for a sharp endpoint.[5] | The endpoint color can sometimes be faint, and a precipitate may form.[1][7] |
Experimental Protocols
Gilman Double Titration Method
This method is highly regarded for its ability to distinguish between the active organolithium reagent and non-organolithium basic impurities.[2]
Reagents:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
1,2-dibromoethane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Phenolphthalein (B1677637) indicator solution
-
Distilled water
Protocol:
Part A: Determination of Total Base Content
-
Under an inert atmosphere (e.g., argon or nitrogen), transfer a precise aliquot (e.g., 1.0 mL) of the this compound solution into a flask containing distilled water (e.g., 20 mL).
-
Add a few drops of phenolphthalein indicator. The solution will turn pink.
-
Titrate the solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V_total).
Part B: Determination of Non-Organolithium Base Content
-
Under an inert atmosphere, transfer a second, identical aliquot (e.g., 1.0 mL) of the this compound solution into a flask containing anhydrous diethyl ether or THF (e.g., 10 mL).
-
Add 1,2-dibromoethane (e.g., 1 mL) and stir the mixture for approximately 5-10 minutes.
-
Add distilled water (e.g., 20 mL) to the flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the aqueous layer with the standardized HCl solution with vigorous stirring until the pink color disappears.
-
Record the volume of HCl used (V_impurities).
Calculation of Molarity:
Molarity (M) = [(V_total - V_impurities) × Molarity of HCl] / Volume of aliquot (mL)
N-Benzylbenzamide Titration
This method relies on the formation of a deeply colored dianion upon reaction with the organolithium, providing a sharp visual endpoint.[5]
Reagents:
-
N-benzylbenzamide (accurately weighed)
-
Anhydrous tetrahydrofuran (THF)
-
This compound solution (titrant)
Protocol:
-
To a flame-dried, inert-atmosphere-flushed flask equipped with a magnetic stir bar, add an accurately weighed amount of N-benzylbenzamide (e.g., 100 mg, 0.473 mmol).[5]
-
Add anhydrous THF (e.g., 5 mL) and cool the solution to an appropriate temperature. For less basic organolithiums like this compound, a temperature of around 0 °C is a reasonable starting point.[5]
-
Slowly add the this compound solution dropwise from a syringe while stirring vigorously.
-
A transient blue color may appear at the point of addition. The endpoint is reached when a persistent deep blue color is observed.[5]
-
Record the volume of the this compound solution added.
-
It is recommended to perform the titration in triplicate and average the results.
Calculation of Molarity:
Molarity (M) = Moles of N-benzylbenzamide / Volume of this compound solution added (L)
Diphenylacetic Acid Titration
This is a convenient and rapid method that uses a readily available solid indicator.[1][6]
Reagents:
-
Diphenylacetic acid (recrystallized and dried, accurately weighed)[1]
-
Anhydrous tetrahydrofuran (THF)
-
This compound solution (titrant)
Protocol:
-
To a flame-dried, inert-atmosphere-flushed flask with a magnetic stir bar, add an accurately weighed amount of diphenylacetic acid (e.g., 100 mg, 0.471 mmol).
-
Add anhydrous THF (e.g., 5-10 mL) and stir to dissolve the acid.[1]
-
Add the this compound solution dropwise from a syringe with efficient stirring.
-
A transient yellow color will appear with each drop. As the endpoint is approached, the color will persist for longer. The endpoint is reached when a persistent yellow color remains.[1][6]
-
A white precipitate may form during the titration, which is normal and does not signify the endpoint.[1][7]
-
Record the volume of the this compound solution used.
-
Perform the titration in triplicate for accuracy.
Calculation of Molarity:
Molarity (M) = (Moles of diphenylacetic acid × 2) / Volume of this compound solution added (L)
(Note: Two equivalents of the organolithium are consumed per equivalent of diphenylacetic acid).
Visualizations
Caption: Workflow for the Gilman Double Titration Method.
Caption: General Workflow for Single Indicator Titration Methods.
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Titration of alkyllithiums with a simple reagent to a blue endpoint: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. scispace.com [scispace.com]
- 5. epfl.ch [epfl.ch]
- 6. Titrating Alkyllithium Reagents - [www.rhodium.ws] [designer-drug.com]
- 7. uwindsor.ca [uwindsor.ca]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Lithium Phenylacetylide Reaction Products
For researchers, scientists, and drug development professionals working with lithium phenylacetylide, accurate determination of product purity is paramount. The choice of analytical technique is critical and is dictated by the physicochemical properties of the reaction products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, complete with experimental protocols, quantitative performance data, and decision-making workflows.
Introduction to the Analytical Challenge
This compound is a highly reactive organometallic reagent. Direct chromatographic analysis is not feasible due to its instability and reactivity. Therefore, the purity analysis of a reaction involving this compound focuses on the characterization of the product mixture after the reagent has been consumed by reacting with an electrophile and subsequently quenched. The choice between HPLC and GC-MS then depends on the properties of the resulting organic products, such as their volatility, thermal stability, and polarity.
A common application of this compound is in Sonogashira cross-coupling reactions, where it couples with aryl or vinyl halides to form substituted alkynes.[1][2] The products of these reactions are often aromatic and may contain various functional groups, influencing the choice of analytical method.
Quantitative Performance Comparison
The selection of an analytical method often involves a trade-off between sensitivity, precision, and speed. The following tables summarize typical performance characteristics for HPLC and GC-MS in the analysis of aromatic alkynes and related organic compounds.
Table 1: Typical Performance Characteristics of HPLC Methods for Aromatic Compounds
| Parameter | Typical Value | Citation(s) |
| Linearity (R²) | >0.999 | [3][4] |
| Limit of Detection (LOD) | 2 - 70 µg/L | [5] |
| Limit of Quantification (LOQ) | 6 - 210 µg/L | [5] |
| Precision (%RSD) | < 2% | [6] |
| Accuracy (% Recovery) | 98 - 102% | [4][6] |
| Analysis Time | 10 - 30 minutes | General Knowledge |
Table 2: Typical Performance Characteristics of GC-MS Methods for Silylated Organic Compounds
| Parameter | Typical Value | Citation(s) |
| Linearity (R²) | >0.99 | [7] |
| Limit of Detection (LOD) | 0.026 - 0.16 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.104 - 0.54 µg/mL | [7] |
| Precision (%RSD) | < 7.2% | [8] |
| Accuracy (% Recovery) | 96.3 - 116.28% | [7] |
| Analysis Time | 15 - 40 minutes | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity analysis. The following sections outline representative methods for preparing and analyzing samples from a this compound reaction using both HPLC and GC-MS.
General Sample Preparation: Quenching the Reaction
Prior to any chromatographic analysis, the reactive lithium species in the reaction mixture must be neutralized.
-
Cool the reaction vessel to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise to the stirred reaction mixture to quench any unreacted this compound and other organolithium species.
-
Allow the mixture to warm to room temperature.
-
Perform a liquid-liquid extraction, typically with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Collect the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
The resulting organic solution containing the reaction products is now ready for analysis or further preparation for HPLC or GC-MS.
Method 1: HPLC-UV/MS Analysis
This method is suitable for a wide range of products from this compound reactions, particularly those that are non-volatile or thermally sensitive.
1. Sample Preparation:
- Take an aliquot of the quenched and extracted organic solution.
- Evaporate the solvent under reduced pressure.
- Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile (B52724)/water mixture) to a final concentration suitable for HPLC analysis (typically in the range of 0.1-1 mg/mL).
- Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
- Example Gradient: Start with 50% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection:
- DAD: Monitor at a wavelength appropriate for the aromatic products (e.g., 254 nm).
- MS (ESI): Positive ion mode, scan range m/z 100-1000.
3. Data Analysis:
- Identify the product peak by its retention time and mass spectrum (if using MS).
- Determine the purity by calculating the peak area percentage of the main product relative to the total area of all peaks in the chromatogram.
- Quantify the product concentration using a calibration curve prepared from a pure standard.
Method 2: GC-MS Analysis
This method is ideal for volatile and thermally stable products. For products containing polar functional groups (e.g., -OH, -COOH, -NH), derivatization is necessary.
1. Sample Preparation (with Derivatization):
- Take an aliquot of the quenched and extracted organic solution.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
- Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization of active hydrogens.[10]
- Cool the sample to room temperature. The sample is now ready for GC-MS injection.
2. GC-MS Instrumentation and Conditions:
- GC-MS System: Agilent 8890 GC with a 5977B MS or similar.
- Column: Capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection: 1 µL, splitless mode.
- Inlet Temperature: 280 °C.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp to 280 °C at 10 °C/min.
- Hold at 280 °C for 10 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Spectrometer: Electron Ionization (EI) at 70 eV, scan range m/z 40-650.
3. Data Analysis:
- Identify the derivatized product peak by its retention time and mass spectrum.
- Determine purity by peak area percentage.
- Quantify using a calibration curve prepared from a derivatized pure standard.
Visualizing the Workflow and Decision Process
To aid in understanding the analytical process and selecting the appropriate technique, the following diagrams illustrate the experimental workflow and a decision-making guide.
Caption: Experimental workflow for purity analysis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. brjac.com.br [brjac.com.br]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lithium phenylacetylide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with highly reactive compounds like Lithium phenylacetylide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in handling such materials.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against the hazards associated with this compound, which include pyrophoricity (spontaneous ignition in air), corrosivity, and reactivity with moisture.[1][2][3] Adherence to these recommendations is critical to minimize risk.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1][4][5] | A face shield worn over chemical splash goggles, especially when there is a risk of explosion or splash.[1][4][5] |
| Hand Protection | Nitrile gloves.[2][5] | Double gloving with nitrile gloves underneath neoprene or leather gloves for additional fire protection.[1][2][3][5] |
| Body Protection | A fully buttoned, flame-resistant lab coat (e.g., Nomex®).[1][3][4][5] | A chemical-resistant apron worn over a flame-resistant lab coat, particularly for larger quantities.[2][5] |
| Footwear | Closed-toe shoes.[1][2][3] | Chemical-resistant boots. |
| Respiratory Protection | Work in a certified chemical fume hood or glove box.[1][3][6] | A type ABEK (EN14387) respirator filter may be necessary depending on the scale and nature of the work. |
Note: Avoid wearing clothing made of flammable synthetic materials like polyester (B1180765) or nylon.[1][3][4]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound. This protocol outlines the necessary steps from preparation to disposal.
1. Preparation:
-
Hazard Assessment: Before starting any work, conduct a thorough hazard assessment and review the Safety Data Sheet (SDS).[2]
-
Work Area Setup: Designate a specific area for handling, preferably a certified chemical fume hood or a glove box with an inert atmosphere.[1][3][6] Ensure the area is free of clutter and incompatible materials such as flammable solvents, acids, and oxidizers.[3]
-
Emergency Equipment: Verify the accessibility and functionality of the safety shower, eyewash station, and a Class D fire extinguisher or a container of sand.[1][2][3] A standard ABC or CO2 fire extinguisher is not suitable for organolithium fires.[4][5]
-
Buddy System: Never work alone when handling pyrophoric materials.[1][2] Ensure a colleague is aware of the procedure and potential hazards.
2. Handling:
-
Inert Atmosphere: this compound is air and moisture sensitive and must be handled under an inert atmosphere (e.g., argon or nitrogen).[6][7]
-
Transfer: For solid this compound, all manipulations must be performed in a glove box.[1][3] If it is in solution, use syringe or cannula techniques for transfers.[4]
-
Glassware: All glassware must be oven-dried and cooled under an inert atmosphere before use.[1]
-
Spill Preparedness: Keep a container of sand or other suitable absorbent material within arm's reach to smother any small spills or fires.[3]
3. Disposal of Contaminated Materials and Waste:
-
Quenching: Unused or waste this compound must be quenched carefully. This is a highly exothermic process and should be performed in a fume hood. A common method involves slowly adding the material to a non-polar, high-boiling solvent like heptane, followed by the very slow, dropwise addition of a proton source like isopropanol. The mixture should be cooled in an ice bath throughout the quenching process.
-
Waste Containers: Label all waste containers clearly with the contents.[3]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of hazardous waste.[2] Do not leave contaminated waste in the open laboratory.[2] Empty containers that held this compound should also be treated as hazardous waste and rinsed with an inert solvent before disposal, with the rinsate being quenched as well.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult your institution's specific safety guidelines before working with hazardous materials.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. ehs.ucr.edu [ehs.ucr.edu]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
